2-Methylfuro[3,2-b]pyridin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuro[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWMWBGVFNTLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618162 | |
| Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-03-7 | |
| Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methylfuro[3,2-b]pyridin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its utility in developing potent and selective inhibitors for various biological targets.[1] This technical guide focuses on a specific derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one, providing a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. Drawing upon the established chemistry of the parent furo[3,2-b]pyridine system, this document offers valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine moiety creates the furo[3,2-b]pyridine bicycle, a privileged structural motif in the design of pharmacologically active agents.[1] Its rigid, planar structure and unique electronic characteristics make it an attractive framework for developing targeted therapies.[1] Furo[3,2-b]pyridine derivatives have demonstrated a broad range of biological activities, including anticancer properties, making them a focal point of contemporary research in medicinal chemistry.[2][3] This guide delves into the specific chemical attributes of this compound, a derivative with the potential to exhibit novel therapeutic effects.
Physicochemical Properties and Tautomerism
The chemical properties of this compound are dictated by its core structure and substituents. Key physicochemical parameters for the parent furo[3,2-b]pyridine scaffold are summarized below, providing a baseline for understanding the properties of its 2-methyl-3-keto derivative.
| Property | Predicted Value for Furo[3,2-b]pyridine | Source |
| Molecular Weight | 119.12 g/mol | [4] |
| LogP | 1.3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Polar Surface Area | 26.03 Ų | [5] |
A crucial aspect of the chemistry of this compound is its potential for keto-enol tautomerism. The presence of a proton alpha to the carbonyl group allows for the existence of an equilibrium between the keto form (this compound) and the enol form (2-Methyl-3-hydroxyfuro[3,2-b]pyridine).
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An In-depth Technical Guide to 2-Methylfuro[3,2-b]pyridin-3(2H)-one (CAS: 107096-03-7): A Privileged Scaffold for Kinase-Modulating Drug Discovery
This technical guide provides a comprehensive overview of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a heterocyclic compound built upon the medicinally significant furo[3,2-b]pyridine scaffold. For researchers, medicinal chemists, and drug development professionals, this document synthesizes the available chemical data, proposes robust synthetic and analytical methodologies, and explores the therapeutic potential of this molecule by drawing logical inferences from closely related analogs.
Introduction: The Furo[3,2-b]pyridine Core and the Emergence of a Key Derivative
The furo[3,2-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets, particularly protein kinases.[1] This guide focuses on a specific derivative, this compound (CAS Number: 107096-03-7), a molecule of significant interest for its potential therapeutic applications.
An important structural feature of this compound is its existence in a keto-enol tautomerism. While often named as the ketone "this compound," it is also referred to by its enol form, "2-methylfuro[3,2-b]pyridin-3-ol."[2] This equilibrium is a critical consideration for its synthesis, reactivity, and biological interactions.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's properties is paramount for its application in research and development. While experimental data for this compound is not extensively published, its key identifiers and predicted properties are summarized below.
| Property | Value | Source |
| CAS Number | 107096-03-7 | [2] |
| IUPAC Name | 2-methylfuro[3,2-b]pyridin-3-ol | [2] |
| Molecular Formula | C₈H₇NO₂ | (Calculated) |
| Molecular Weight | 149.15 g/mol | [2] |
| Predicted LogP | 1.20 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Predicted pKa (Strongest Basic) | 3.33 (for the parent furo[3,2-b]pyridine) | [3] |
Note: Some properties are for the enol tautomer or the parent scaffold and are provided for estimation purposes.
The keto-enol tautomerism is a key feature, with the equilibrium position influenced by the solvent and solid-state packing forces. The enol form is stabilized by the aromaticity of the furan ring.

Synthesis and Mechanistic Considerations
The proposed synthesis begins with a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, in this case, propyne or a propyne equivalent.[1][4] This is followed by an intramolecular cyclization to construct the furan ring.[1]
Caption: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol:
Objective: To synthesize this compound via a one-pot Sonogashira coupling and heteroannulation.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Propyne (gas or condensed) or a suitable propyne surrogate
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.02 eq), and PPh₃ (0.1 eq) in ethanol.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Introduce propyne gas into the reaction mixture via a balloon or by bubbling it through the solution.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the title compound.
Causality of Experimental Choices:
-
Catalyst System: The Pd/C-CuI system is a well-established and efficient catalyst for Sonogashira couplings.[4] The use of Pd/C offers advantages in terms of cost-effectiveness and ease of removal by filtration compared to homogeneous palladium catalysts.
-
Base: Triethylamine acts as both a base to neutralize the HCl generated during the reaction and as a solvent.
-
Ultrasound Irradiation: The application of ultrasound can enhance the reaction rate and yield by promoting mass transfer and catalyst activation.[4]
-
One-Pot Procedure: Combining the coupling and cyclization steps into a single pot improves efficiency and reduces waste.[4]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
| Technique | Predicted Key Observations |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - A singlet for the methyl group (CH₃) protons around δ 2.0-2.5 ppm.- Aromatic protons on the pyridine ring in the range of δ 7.0-8.5 ppm.- A broad singlet for the enolic hydroxyl proton (-OH) if the enol form is predominant. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - A signal for the methyl carbon around δ 10-20 ppm.- Signals for the furan and pyridine ring carbons in the aromatic region (δ 110-160 ppm).- A signal for the carbon bearing the hydroxyl group (C-OH) in the enol form. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (149.15). |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹ for the enol form.- A C=O stretching band around 1650-1700 cm⁻¹ for the keto form.- C-O and C-N stretching bands in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | - To determine the purity of the synthesized compound using a suitable column (e.g., C18) and mobile phase. |
Biological Significance and Therapeutic Potential
While this compound has not been specifically evaluated in published biological assays, the furo[3,2-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][5] Derivatives of this core have shown potent and selective inhibitory activity against several important kinase families.[1][5]
Known Biological Activities of Furo[3,2-b]pyridine Analogs:
| Target Kinase Family | Therapeutic Relevance | Reference |
| Cdc-like Kinases (CLKs) | Involved in the regulation of alternative splicing; implicated in cancer and neurodegenerative diseases. | [5][6] |
| Homeodomain-Interacting Protein Kinases (HIPKs) | Regulate transcription and apoptosis; dysregulation is linked to cancer. | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle; a validated target in cancer therapy. | [1] |
| Sirtuin 1 (SIRT1) | A class III histone deacetylase involved in cellular metabolism and aging; a target in cancer and metabolic diseases. | [4] |
Given these precedents, it is highly probable that this compound could exhibit inhibitory activity against one or more protein kinases. The methyl group at the 2-position and the hydroxyl/keto group at the 3-position provide key points for interaction within the ATP-binding pocket of a kinase.
Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.
Future Directions and Drug Discovery Applications
This compound represents a valuable starting point for further chemical exploration and drug discovery efforts.
-
Screening: The compound should be screened against a broad panel of protein kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: The methyl and hydroxyl/keto moieties can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the methyl group could be replaced with other alkyl or aryl groups, and the hydroxyl group could be derivatized to form ethers or esters.
-
Lead Optimization: Promising hits from initial screening can be subjected to lead optimization to improve their drug-like properties, such as solubility, metabolic stability, and cell permeability.
References
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Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
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PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
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Kavitha, S., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 56(6), 734-743. Retrieved from [Link]
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National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
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PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
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Alichem. (n.d.). 2-methylfuro[3,2-b]pyridin-3-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
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MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and Biological Activity of the Furan-Diterpenoids from the Genera Leonotis and Leonurus. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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Piozzi, F., Bruno, M., & Rosselli, S. (2007). Structure and Biological Activity of the Furan-Diterpenoids from the Genera Leonotis and Leonurus. Arkivoc, 2007(5), 196-221. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthetic pathways leading to a key derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one. We will delve into the strategic construction of the core furo[3,2-b]pyridine framework, with a particular focus on methodologies that facilitate the introduction of the 2-methyl and 3-oxo functionalities. This document will explore the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and reaction conditions.
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The fusion of furan and pyridine rings to form the furo[3,2-b]pyridine system creates a unique electronic and structural entity that has proven to be a valuable pharmacophore. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including kinase inhibition and modulation of the Hedgehog signaling pathway.[1] The rigid, planar nature of the furo[3,2-b]pyridine core provides a well-defined platform for the spatial orientation of substituents, enabling precise interactions with biological targets. The specific target of this guide, this compound, incorporates key structural features that are often sought in drug design: a heterocyclic core, a methyl group for potential hydrophobic interactions, and a ketone functionality that can act as a hydrogen bond acceptor.
Strategic Approaches to the Furo[3,2-b]pyridine Nucleus
The synthesis of the furo[3,2-b]pyridine core is the foundational challenge in accessing the target molecule. Two primary strategies have emerged as robust and versatile:
-
Palladium/Copper-Catalyzed Cross-Coupling and Annulation: This is a powerful and widely employed method for the construction of the furan ring onto a pre-existing pyridine core.
-
Tandem Cyclization Reactions: This approach involves the carefully designed sequential formation of multiple bonds to construct the fused ring system in a highly efficient manner.
Sonogashira Cross-Coupling Followed by Heteroannulation: A Direct Route to 2-Substituted Furo[3,2-b]pyridines
A highly effective method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira cross-coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation).[2] This strategy offers a direct route to introduce the desired 2-methyl group by utilizing propyne as the alkyne coupling partner.
The key starting material for this approach is 3-chloro-2-hydroxypyridine. The reaction proceeds via a palladium-catalyzed coupling of the terminal alkyne to the 3-position of the pyridine ring, followed by a copper-catalyzed intramolecular C-O bond formation to construct the furan ring.
Diagram 1: Sonogashira Coupling and Heteroannulation Pathway
Caption: Sonogashira coupling and subsequent cyclization.
Tandem Cyclization of Methoxycarbonyl-Substituted Precursors
An alternative and elegant approach involves the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates.[3] This method relies on an intramolecular condensation to form the pyridone ring. While this specific example leads to a benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one, the underlying principle of tandem cyclization can be adapted for the synthesis of the simpler furo[3,2-b]pyridin-3(2H)-one core by judicious choice of starting materials.
Synthesis of this compound: A Proposed Pathway
While the direct synthesis of this compound is not extensively documented, a plausible and scientifically sound pathway can be proposed based on established transformations of related heterocyclic systems. This proposed route leverages the successful synthesis of the 2-methylfuro[3,2-b]pyridine core, followed by a strategic oxidation to install the 3-oxo functionality.
Step 1: Synthesis of 2-Methylfuro[3,2-b]pyridine
This initial step follows the well-established Sonogashira coupling and heteroannulation protocol.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in a suitable solvent such as ethanol, add triphenylphosphine (0.1 eq), copper(I) iodide (0.05 eq), and a palladium catalyst, for example, 10% Pd/C.[2]
-
Addition of Reagents: Add triethylamine (2.0 eq) to the mixture.
-
Introduction of Propyne: Bubble propyne gas through the reaction mixture or add a solution of propyne in a suitable solvent.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC). The use of ultrasound irradiation has been shown to accelerate this reaction.[2]
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-methylfuro[3,2-b]pyridine.
Proposed Step 2: Oxidation to this compound
The introduction of the ketone at the 3-position represents a synthetic challenge. A plausible approach involves the oxidation of an intermediate 3-hydroxy-2-methylfuro[3,2-b]pyridine. This intermediate could potentially be accessed through electrophilic hydroxylation of the 2-methylfuro[3,2-b]pyridine, though regioselectivity could be an issue.
A more controlled, albeit longer, route would involve the synthesis of a precursor that already contains an oxygen functionality at the 3-position, which can then be converted to the ketone.
Alternatively, a dearomative cycloaddition approach, similar to that used for the synthesis of benzofuro[3,2-b]indol-3-one derivatives, could be explored.[4] This would involve the reaction of a suitable 2-nitrofuran derivative with a dienophile to construct the pyridinone ring.
Given the available literature, a direct oxidation of the 2-methylfuro[3,2-b]pyridine at the 3-position is a speculative but intriguing possibility. Milder oxidizing agents would be necessary to avoid over-oxidation or degradation of the heterocyclic core.
Diagram 2: Proposed Oxidation Pathway
Caption: Proposed direct oxidation to the target molecule.
Data Summary
The following table summarizes typical reaction parameters for the key step of synthesizing the 2-substituted furo[3,2-b]pyridine core via Sonogashira coupling.
| Starting Material | Alkyne | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| 3-Chloro-2-hydroxypyridine | Terminal Alkynes | 10% Pd/C, CuI, PPh3 | EtOH | Reflux | Good to Excellent | [2] |
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable goal for medicinal chemists. The construction of the 2-methylfuro[3,2-b]pyridine core is well-established through robust palladium/copper-catalyzed methodologies. The subsequent introduction of the 3-oxo functionality remains an area for further investigation and optimization. The proposed oxidative strategies, along with the exploration of dearomative cycloaddition reactions, offer promising avenues for future research. The successful development of a scalable and efficient synthesis of this compound will undoubtedly facilitate the exploration of its therapeutic potential and the development of novel drug candidates based on this privileged scaffold.
References
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Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. [Link]
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National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
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Hu, Y., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(71), 8914-8917. [Link]
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Krasavin, M., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 1336-1344. [Link]
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Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1149. [Link]
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Sharma, A., et al. (2019). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 16(10), 1126-1135. [Link]
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Hu, Y., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(71), 8914-8917. [Link]
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Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1215-1219. [Link]
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The Elusive 2-Methylfuro[3,2-b]pyridin-3(2H)-one: A Technical Guide to a Novel Heterocycle
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and synthetic pathways of the furo[3,2-b]pyridine scaffold, with a specific focus on the yet-to-be-prominently-featured 2-Methylfuro[3,2-b]pyridin-3(2H)-one. While direct literature on this specific derivative is scarce, this paper will provide a comprehensive overview of the parent system and propose a scientifically grounded, novel synthetic approach to this intriguing molecule.
Introduction: The Rise of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine core gives rise to a class of heterocyclic compounds known as furopyridines. Among these, the furo[3,2-b]pyridine system has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in molecules exhibiting significant biological activity. The unique electronic arrangement of the fused aromatic rings and the rigid, planar structure of the furo[3,2-b]pyridine core make it an ideal pharmacophore for interacting with a variety of biological targets.
Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated a wide array of pharmacological properties, including potent and selective inhibition of various kinases, which are crucial regulators of cell signaling pathways often implicated in cancer and other diseases.
Historical Context and Discovery of the Furo[3,2-b]pyridine System
While the specific discovery of this compound is not documented in seminal literature, the exploration of the broader furo[3,2-b]pyridine class has been a subject of interest for several decades. Early research into fused heterocyclic systems laid the groundwork for the eventual synthesis and characterization of these compounds. The development of modern synthetic methodologies, particularly in the latter half of the 20th century, has significantly accelerated the exploration of this chemical space. The CAS registry number for the parent furo[3,2-b]pyridine is 272-62-8[1].
Established Synthetic Routes to the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a key challenge for synthetic chemists. Several effective strategies have been developed, primarily focusing on the formation of the furan ring onto a pre-existing, and often substituted, pyridine backbone.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Modern organometallic chemistry has provided powerful tools for the synthesis of complex heterocyclic systems. Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of these methods for constructing the furo[3,2-b]pyridine core[2]. These reactions typically involve the coupling of a suitably functionalized pyridine with a partner that will form the furan ring, followed by an intramolecular cyclization.
A prominent example is the Sonogashira cross-coupling reaction, which can be employed to synthesize 2-substituted furo[3,2-b]pyridines. This involves the reaction of a terminal alkyne with a pyridine derivative, followed by heteroannulation to form the furan ring[2].
Intramolecular Cyclization Strategies
Another major approach involves the intramolecular cyclization of a substituted pyridine precursor where the atoms required for the furan ring are already tethered to the pyridine core. These reactions are often promoted by a catalyst or specific reaction conditions. Copper-mediated oxidative cyclization has been successfully used to generate libraries of substituted furo[3,2-b]pyridines[3].
A Proposed Novel Synthesis of this compound
Given the absence of a documented synthesis for this compound, this guide proposes a plausible and scientifically sound synthetic route. This proposed pathway is based on established chemical principles and analogous transformations reported for related heterocyclic systems.
The proposed synthesis starts from a readily available 2-methyl-3-hydroxypyridine, a compound with known synthetic routes[4][5]. The strategy involves the introduction of a two-carbon unit at the 2-position of the pyridine ring, which will then be cyclized to form the desired fused furanone ring.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of 2-(2-Methyl-3-hydroxypyridin-2-yl)acetonitrile:
-
To a solution of 2-methyl-3-hydroxypyridine in a suitable solvent (e.g., DMF), a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) is added at low temperature to introduce a formyl group or a related electrophilic handle at the 2-position.
-
The resulting intermediate is then treated with a cyanide source (e.g., NaCN or KCN) to yield the corresponding acetonitrile derivative.
-
-
Hydrolysis to 2-(2-Methyl-3-hydroxypyridin-2-yl)acetic acid:
-
The acetonitrile derivative is subjected to hydrolysis under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions to convert the nitrile group into a carboxylic acid.
-
-
Intramolecular Cyclization to this compound:
-
The resulting carboxylic acid is then treated with a dehydrating agent (e.g., acetic anhydride, DCC, or a strong acid catalyst) to promote intramolecular cyclization via acylation of the hydroxyl group, followed by ring closure to form the desired this compound.
-
Causality Behind Experimental Choices:
-
The choice of 2-methyl-3-hydroxypyridine as a starting material is strategic as it already contains the pyridine core with the necessary methyl and hydroxyl functionalities in the correct relative positions.
-
The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings, which can then be converted to other functional groups.
-
The hydrolysis of nitriles to carboxylic acids is a fundamental and reliable transformation in organic synthesis.
-
Intramolecular cyclization of a suitably positioned carboxylic acid and hydroxyl group is a common and effective strategy for the formation of lactones (in this case, a fused furanone).
Physicochemical Properties and Characterization
The physicochemical properties of this compound are not yet experimentally determined. However, based on the parent furo[3,2-b]pyridine, some predictions can be made.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| LogP | ~1.5 - 2.0 |
| pKa (acidic) | ~8-10 (enol form) |
| pKa (basic) | ~2-4 (pyridine nitrogen) |
Characterization of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the methyl group and the furanone ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption band around 1750-1780 cm⁻¹ would be indicative of the furanone ring.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray diffraction would provide unambiguous proof of the molecular structure.
Potential Applications and Future Directions
While the biological activity of this compound remains to be investigated, the known pharmacological profile of the furo[3,2-b]pyridine scaffold suggests several promising avenues for research.
Workflow for Biological Screening:
Sources
- 1. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Preamble: Navigating Undocumented Spectroscopic Territory
In the landscape of chemical research and drug development, scientists frequently encounter novel molecular entities for which comprehensive analytical data is not yet established in the public domain. 2-Methylfuro[3,2-b]pyridin-3(2H)-one is one such compound. A thorough search of scientific databases and literature reveals a lack of published experimental spectroscopic data (NMR, IR, MS) for this specific molecule.
This guide, therefore, adopts a predictive and pedagogical approach. Leveraging extensive expertise in spectroscopic interpretation and data from structurally related analogs, this document will provide a robust, theoretically grounded prediction of the spectroscopic characteristics of this compound. This analysis is intended to serve as a valuable reference for researchers, aiding in the identification and characterization of this compound should it be synthesized, and providing a framework for the spectroscopic analysis of other novel furo[3,2-b]pyridine derivatives.
Molecular Structure and a Foundation for Analysis
To embark on a predictive spectroscopic journey, a clear understanding of the molecule's structure is paramount. The numbering convention used throughout this guide is presented below.
Caption: Molecular structure and numbering of this compound.
The core of this molecule is a furo[3,2-b]pyridine system, which consists of a furan ring fused to a pyridine ring. The presence of a carbonyl group at C3 and a methyl group at the chiral center C2 are the key structural features that will dictate its spectroscopic properties.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to be highly informative. The chemical shifts are influenced by the aromaticity of the pyridine ring, the electronegativity of the oxygen and nitrogen atoms, and the anisotropy of the carbonyl group.
Rationale for Predicted Chemical Shifts and Coupling Constants:
-
H5, H6, and H7: These protons are on the pyridine ring. H5 is expected to be the most downfield due to its position adjacent to the nitrogen atom. H7 will also be downfield as it is in an aromatic system. H6 will likely be the most upfield of the aromatic protons. The coupling between these protons will be characteristic of a substituted pyridine ring, with ortho, meta, and para couplings observable.
-
H2: This proton is on a chiral center (C2) and is adjacent to an oxygen atom and the furanone ring. This environment will shift it downfield. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
-CH₃ at C2: The protons of this methyl group will be coupled to H2, resulting in a doublet. Its chemical shift will be in the typical alkyl region but slightly downfield due to the proximity of the oxygen atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | dd | J = ~4.5, 1.5 Hz | H5 |
| ~7.8 - 8.0 | dd | J = ~8.0, 1.5 Hz | H7 |
| ~7.2 - 7.4 | dd | J = ~8.0, 4.5 Hz | H6 |
| ~4.8 - 5.0 | q | J = ~7.0 Hz | H2 |
| ~1.6 - 1.8 | d | J = ~7.0 Hz | -CH₃ at C2 |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.
Rationale for Predicted Chemical Shifts:
-
C3 (Carbonyl Carbon): The carbonyl carbon of the lactone (cyclic ester) is expected to be significantly downfield, typically in the range of 170-180 ppm.
-
Aromatic Carbons (C3a, C5, C6, C7, C7a): These carbons will appear in the aromatic region (110-160 ppm). The carbons adjacent to the nitrogen (C5 and C7a) will be downfield.
-
C2: This carbon, being attached to an oxygen atom, will be deshielded and appear in the range of 70-80 ppm.
-
Methyl Carbon (-CH₃ at C2): The methyl carbon will be the most upfield signal, in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C3 |
| ~155 | C7a |
| ~150 | C5 |
| ~140 | C3a |
| ~125 | C7 |
| ~120 | C6 |
| ~75 | C2 |
| ~20 | -CH₃ at C2 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
Rationale for Predicted Absorption Bands:
-
C=O Stretch: A strong and sharp absorption band is expected for the lactone carbonyl group. Its position can be influenced by ring strain.
-
C=N and C=C Stretches: The aromatic pyridine and furan rings will give rise to several absorption bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the furan ring and the lactone will appear in the fingerprint region.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2900 | Medium | Aliphatic C-H Stretch |
| ~1750-1730 | Strong, Sharp | C=O Stretch (Lactone) |
| ~1600-1450 | Medium-Strong | C=N and C=C Aromatic Ring Stretches |
| ~1250-1100 | Strong | C-O Stretch |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pathways:
The molecular ion peak (M⁺˙) is expected to be observed at m/z corresponding to the molecular weight of C₈H₇NO₂ (149.05 g/mol ). Key fragmentation pathways would likely involve:
-
Loss of the methyl group: [M - CH₃]⁺
-
Loss of CO: [M - CO]⁺˙ (from the lactone)
-
Retro-Diels-Alder type fragmentation of the furanone ring.
Caption: Predicted key fragmentation pathways for this compound.
Standard Experimental Protocols for Spectroscopic Analysis
For the future acquisition of experimental data for this compound, the following standard protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption peaks.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel compound.
Conclusion
While experimental data for this compound remains to be reported, this guide provides a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. The presented analysis, rooted in fundamental spectroscopic principles and comparison with related structures, offers a valuable tool for researchers working with furo[3,2-b]pyridine scaffolds. The outlined experimental protocols further serve as a practical guide for the future characterization of this and other novel heterocyclic compounds.
References
As no direct literature for the target compound was found, this section remains intentionally blank. The predictions herein are based on established principles of organic spectroscopy, which are detailed in numerous standard textbooks and reference materials.
An In-depth Technical Guide to the Solubility and Stability of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylfuro[3,2-b]pyridin-3(2H)-one represents a class of heterocyclic compounds of interest in medicinal chemistry due to its unique structural motif, which combines features of a lactone within a fused bicyclic aromatic system. Understanding the physicochemical properties of such novel compounds, specifically aqueous solubility and chemical stability, is a cornerstone of early-stage drug discovery and development. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple recitation of data, offering a strategic approach to experimental design, data interpretation, and problem-solving, grounded in established scientific principles.
Molecular Overview and Predicted Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . Its structure, featuring a fused furanone and pyridine ring, presents several key features that govern its solubility and stability profile.
-
The Furo[3,2-b]pyridine Core: This bicyclic system is relatively rigid. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and can be protonated at low pH, which is expected to significantly increase aqueous solubility.
-
The Lactone Moiety: The α,β-unsaturated lactone (a cyclic ester) is an electrophilic center and represents the most probable site of hydrolytic instability, particularly under basic conditions.
-
The Methyl Group: The methyl group at the 2-position is a small lipophilic substituent that will have a minor, though likely negative, impact on aqueous solubility.
In Silico Predictions
Before embarking on laboratory-based characterization, in silico modeling provides a valuable, resource-efficient starting point for estimating key properties.
| Property | Predicted Value | Implication |
| logP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting that solubility may be a challenge but not intractable. |
| pKa | ~3.5 - 4.5 (pyridine N) | The pyridine nitrogen is predicted to be weakly basic. Protonation below this pH range should enhance solubility. |
| Aqueous Solubility | Low to moderate | The combination of a fused aromatic system and a lactone suggests that intrinsic solubility will be limited. |
Aqueous Solubility Characterization
The aqueous solubility of a compound is not a single value but is dependent on the conditions of the measurement. A tiered approach, starting with kinetic solubility and progressing to thermodynamic solubility, is recommended.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a comprehensive solubility assessment.
Caption: Tiered workflow for solubility assessment of this compound.
Protocol: Kinetic Solubility Assay
Objective: To provide a rapid, high-throughput assessment of solubility under non-equilibrium conditions, mimicking the scenario of dissolving a DMSO stock in aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: To the wells of a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final nominal concentration of 100 µM and 1% DMSO. Perform serial dilutions to cover a range of concentrations (e.g., 100, 50, 25, 12.5 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Detection: Analyze the plate using a nephelometer to measure turbidity, which is indicative of precipitation. Alternatively, measure the absorbance of the solution before and after filtration/centrifugation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the true equilibrium solubility, which is the most relevant value for biopharmaceutical classification.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to 1 mL of each buffer in separate glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to separate the saturated supernatant from the excess solid.
-
Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature. Plotting solubility versus pH will reveal the impact of the pyridine nitrogen's protonation.
Chemical Stability Assessment
A forced degradation study is the most effective way to identify the potential degradation pathways and intrinsic stability of a molecule. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.
Logical Flow for Forced Degradation Studies
Caption: Experimental design for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The method is considered "stability-indicating" if all degradation peaks are resolved from the parent peak.
-
Stress Conditions: Prepare solutions of this compound (e.g., at 0.5 mg/mL) and subject them to the following conditions, alongside a control sample protected from stress:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature. This is the most likely pathway for degradation due to the lactone moiety. Expect rapid degradation.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heat a solution of the compound in a neutral buffer at 60°C.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze all samples by the stability-indicating HPLC-UV method.
-
Calculate the percentage of parent compound remaining and the percentage of each degradant formed.
-
For significant degradants, use LC-MS to obtain mass-to-charge ratios (m/z) to aid in structural elucidation.
-
Predicted Stability Profile
-
High Risk - Base Hydrolysis: The lactone ring is susceptible to saponification under basic conditions, which would lead to ring-opening and the formation of a carboxylate and an alcohol. This reaction is likely to be rapid and irreversible.
-
Moderate Risk - Acid Hydrolysis: While less reactive than base-catalyzed hydrolysis, the lactone can still undergo acid-catalyzed hydrolysis, particularly with heat.
-
Low Risk - Oxidation/Thermal/Photolytic: The core heterocyclic system is relatively electron-deficient and should possess reasonable stability against oxidation. Thermal and photolytic stability are expected to be moderate to good, although this must be confirmed experimentally.
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the comprehensive characterization of the solubility and stability of this compound. The initial in silico predictions suggest that while the compound may exhibit moderate lipophilicity, its weakly basic pyridine nitrogen offers a handle for improving solubility at lower pH. The primary liability of the structure is unequivocally the lactone moiety, which is predicted to be highly susceptible to base-catalyzed hydrolysis.
The experimental protocols provided herein, from rapid kinetic solubility screens to detailed forced degradation studies, form a self-validating framework for any researcher in the field. Successful execution of these studies will not only define the developability profile of this specific molecule but also generate critical insights that can guide the design of next-generation analogs with improved physicochemical properties.
References
Investigating the Biological Targets of 2-Methylfuro[3,2-b]pyridin-3(2H)-one: A Roadmap for Discovery
An In-Depth Technical Guide
Executive Summary
The furo[3,2-b]pyridine core is recognized in medicinal chemistry as a privileged heterocyclic scaffold, forming the basis for compounds with a wide array of biological activities.[1] Its rigid, planar structure and unique electronic properties make it an ideal starting point for the development of potent and selective modulators of key biological pathways.[1] This guide focuses on a specific, under-investigated derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one . While direct biological data for this compound is not extensively documented, the rich pharmacology of the parent scaffold provides a strong, evidence-based foundation for predicting and validating its potential biological targets.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic, multi-pronged approach for the systematic identification and validation of this compound's mechanism of action. We will detail the scientific rationale behind prioritizing certain target classes, provide validated, step-by-step experimental protocols, and illustrate the logical workflows required to move from initial hypothesis to confirmed biological target.
Part 1: The Furo[3,2-b]pyridine Scaffold: A Foundation of Privileged Bioactivity
An Overview of the Furo[3,2-b]pyridine Core
The fusion of a furan ring to a pyridine ring creates a bicyclic system with distinct chemical properties that are highly attractive for drug design. The furo[3,2-b]pyridine isomer, in particular, has been the subject of significant synthetic and pharmacological exploration.[1][2] Its structure often serves as a bioisostere for other aromatic systems, while the nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enabling strong and specific interactions with protein targets.[3] The overall planarity of the scaffold facilitates insertion into the often-hydrophobic pockets of enzyme active sites.
Established Biological Activities of Furo[3,2-b]pyridine Derivatives
The true potential of this scaffold is revealed by the diverse and potent activities of its derivatives, which have been reported across multiple therapeutic areas.[4]
-
Protein Kinase Inhibition: This is the most prominently documented activity. The furo[3,2-b]pyridine core is an excellent platform for designing selective kinase inhibitors.[1] Specific kinase families that have been successfully targeted include Cdc-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), Homeodomain-Interacting Protein Kinases (HIPKs), and Dual-specificity tyrosine-regulated kinases (DYRKs).[1][2][3] This broad anti-kinase activity underpins the significant anticancer potential of the scaffold.[5][6]
-
Hedgehog Signaling Pathway Modulation: In a distinct mechanism of action, certain furo[3,2-b]pyridine derivatives have been identified as potent modulators of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[2]
-
Anticancer Properties: Stemming from the activities above, numerous compounds based on this scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those for breast and esophageal cancer.[5][7]
-
Other Therapeutic Areas: The broader class of furopyridines has also been linked to activities within the central nervous system (CNS) and as anti-inflammatory and anti-infective agents.[3][4]
The Compound of Interest: this compound
The specific substitutions on the core scaffold dramatically influence target specificity and potency. For our compound of interest, two features are critical:
-
2-Methyl Group: This small alkyl group can serve multiple functions. It may provide a key hydrophobic interaction within a binding pocket, or it could sterically hinder binding to certain off-targets, thereby increasing selectivity. Its precise vector and placement relative to the core are essential for interaction.
-
3(2H)-one (Keto Group): The presence of a carbonyl group introduces a potent hydrogen bond acceptor. This functionality can fundamentally alter the binding mode compared to fully aromatic parent scaffolds, potentially anchoring the molecule within a target's active site through specific hydrogen bonding with amino acid residues like serine, threonine, or backbone amides.
These features, particularly the ketone, suggest that while the general target classes (e.g., kinases) remain highly probable, the specific targets and binding affinities may differ significantly from previously studied furo[3,2-b]pyridine derivatives.
Part 2: Primary Target Hypothesis: Protein Kinases
Rationale: The ATP-binding site of protein kinases is a well-validated drug target. The furo[3,2-b]pyridine scaffold acts as a "hinge-binding" motif in many known kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The structural features of this compound are highly compatible with this binding mode, making kinases the most logical and highest-priority target class to investigate.
Proposed Experimental Workflow for Kinase Target Identification
A tiered approach is essential to efficiently move from broad screening to high-confidence target validation. The causality of this workflow is designed to use high-throughput, less specific methods first to cast a wide net, followed by progressively more specific and physiologically relevant assays to confirm initial hits.
Caption: Tiered workflow for kinase target identification and validation.
Experimental Protocols
-
Objective: To identify initial, high-affinity kinase targets from a large, unbiased panel.
-
Rationale: A binding assay (like Eurofins DiscoverX's KINOMEscan™) is chosen as the primary screen because it directly measures the interaction between the compound and the kinase, independent of enzyme activity. This avoids false negatives that might occur if the compound is a non-competitive inhibitor. A single high concentration (e.g., 10 µM) is used to maximize the chances of identifying even weak binders.
-
Methodology:
-
Synthesize and confirm the purity (>98% by LC-MS and ¹H NMR) of this compound.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology) for profiling against their largest available kinase panel at a concentration of 10 µM.
-
Request results as "Percent of Control" or similar metric, where a lower number indicates stronger binding.
-
-
Objective: To validate the primary hits from Protocol 1 and determine their potency (IC50).
-
Rationale: An orthogonal, activity-based assay is crucial. It confirms that binding to the target translates into functional inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ are industry-standard, robust, and high-throughput methods for this purpose.
-
Methodology (Example using HTRF):
-
Select the top 5-10 kinase hits from the primary screen for validation.
-
For each kinase, obtain the recombinant enzyme, a suitable substrate (e.g., a ULight™-labeled peptide), and a europium-labeled anti-phospho-antibody.
-
Prepare an 11-point, 3-fold serial dilution of the compound in DMSO, starting at 100 µM.
-
In a 384-well plate, dispense the compound dilutions.
-
Add the kinase and substrate/ATP mix to initiate the reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Add the antibody/EDTA solution to stop the reaction and allow for detection.
-
Read the plate on an HTRF-compatible reader (measuring emissions at 665 nm and 620 nm).
-
Calculate the HTRF ratio and plot the dose-response curve using non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to determine the IC50 value.
-
-
Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment.
-
Rationale: A positive result in an enzymatic assay does not guarantee the compound can enter a cell and engage its target. The Cellular Thermal Shift Assay (CETSA) provides this critical validation. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line known to depend on the validated kinase hit).
-
Treat intact cells with the compound (e.g., at 10x the IC50) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest the cells, lyse them, and divide the lysate into several aliquots.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant (containing soluble protein) and analyze the amount of the target kinase remaining using Western Blot or ELISA.
-
Plot the amount of soluble protein vs. temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.
-
Part 3: Secondary Target Hypothesis: Hedgehog Signaling Pathway
Rationale: The discovery that the furo[3,2-b]pyridine scaffold can modulate Hedgehog (Hh) signaling provides a compelling, non-kinase-based hypothesis.[2] The Hh pathway is frequently dysregulated in cancers like basal cell carcinoma and medulloblastoma. Inhibition typically occurs at the level of the Smoothened (SMO) receptor or downstream at the level of GLI transcription factors.
Hedgehog Signaling Pathway Overview
Caption: Simplified Hedgehog signaling pathway with potential inhibition points.
Experimental Protocols
-
Objective: To determine if the compound inhibits Hh pathway signaling in a functional cellular context.
-
Rationale: This is the gold-standard assay for Hh pathway activity. Cell lines (e.g., NIH/3T3 or Shh-LIGHT2) are engineered to express luciferase under the control of a GLI-responsive promoter. A decrease in luciferase signal directly indicates pathway inhibition.
-
Methodology:
-
Plate Shh-LIGHT2 cells in a 96-well white, clear-bottom plate.
-
After 24 hours, treat the cells with a dose-response curve of the test compound. Include a positive control (e.g., Vismodegib) and a vehicle control.
-
Induce pathway activation by adding a SMO agonist (e.g., SAG) or by using cells that are constitutively active.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) on a luminometer.
-
Concurrently, run a cell viability assay (e.g., CellTiter-Glo®) on a parallel plate to ensure the observed inhibition is not due to general cytotoxicity.
-
Normalize the luciferase signal to cell viability and calculate the IC50 for pathway inhibition.
-
-
Objective: To confirm pathway inhibition by measuring the expression of endogenous Hh target genes.
-
Rationale: This protocol validates the reporter assay findings by examining the physiological output of the pathway. GLI1 and PTCH1 are direct transcriptional targets of GLI activators and serve as robust biomarkers of pathway activity.
-
Methodology:
-
Treat a pathway-responsive cell line (e.g., Daoy medulloblastoma cells) with the compound at its IC50 and 10x IC50 (from Protocol 4) for 24 hours.
-
Isolate total RNA from the cells using a commercial kit (e.g., QIAGEN RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold-change in gene expression relative to the vehicle-treated control. A significant decrease in GLI1 and PTCH1 mRNA levels confirms pathway inhibition.
-
Part 4: Synthesis and Structure-Activity Relationship (SAR) Studies
Rationale: Once a validated hit is identified (either a kinase or Hh pathway modulator), a focused SAR study is essential. This process serves two purposes: it confirms that the observed biological activity is specifically due to the compound scaffold, and it provides a pathway for optimizing potency, selectivity, and drug-like properties. A key principle of a self-validating protocol is demonstrating that small, rational changes to the molecule produce predictable changes in activity.
Proposed Analogs for Initial SAR
The synthesis of analogs should focus on probing the key interactions hypothesized in Part 1. Synthetic strategies for the furo[3,2-b]pyridine core often involve palladium- or copper-catalyzed cross-coupling and cyclization reactions.[1][2]
| Analog ID | Modification | Position | Rationale |
| SAR-01 | Remove Methyl Group (H) | 2 | Determine the contribution of the methyl group to potency and selectivity. Is it essential for activity or just a placeholder? |
| SAR-02 | Ethyl Group | 2 | Probe for a larger hydrophobic pocket. A significant increase in potency suggests a larger pocket is available. |
| SAR-03 | Cyclopropyl Group | 2 | Introduce conformational restriction and a different hydrophobic character. |
| SAR-04 | Hydroxymethyl (-CH₂OH) | 2 | Introduce a hydrogen bond donor/acceptor to probe for nearby polar residues. |
| SAR-05 | Reduce Ketone to Alcohol | 3 | Determine the necessity of the carbonyl. If activity is lost, the H-bond acceptor is critical for binding. |
| SAR-06 | Methyl Substitution | 7 | Probe for interactions in the solvent-exposed region of the pyridine ring (often used to improve solubility/PK properties). |
References
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National Genomics Data Center (CNCB-NGDC). Synthesis, characterization, and in vitro evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
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ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
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MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Available from: [Link]
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ResearchGate. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Available from: [Link]
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PubMed, National Institutes of Health. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]
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PubMed Central, National Institutes of Health. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]
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PubMed, National Institutes of Health. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available from: [Link]
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Navigating the Synthesis and Therapeutic Potential of 2-Methylfuro[3,2-b]pyridin-3(2H)-one: A Technical Guide for Drug Development Professionals
Foreword: Charting Unexplored Territory in Medicinal Chemistry
In the landscape of drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The furo[3,2-b]pyridine core, a privileged structure in medicinal chemistry, has garnered considerable attention for its capacity to modulate a range of biological targets. This guide delves into the specific, yet largely uncharted, territory of 2-Methylfuro[3,2-b]pyridin-3(2H)-one . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical guide, synthesizing established principles from closely related analogs to provide a robust framework for its synthesis, characterization, and potential therapeutic applications. By examining the synthesis of the parent furo[3,2-b]pyridine scaffold, the reactivity of analogous lactones, and the biological activities of substituted furopyridines, we can construct a scientifically rigorous roadmap for researchers and drug development professionals seeking to pioneer advancements with this promising compound.
I. The Furo[3,2-b]pyridine Scaffold: A Foundation of Therapeutic Promise
The furo[3,2-b]pyridine heterocyclic system is a versatile scaffold that has been successfully employed in the development of inhibitors for various biological targets. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore.[1] Derivatives of this core have shown potential in oncology by modulating key signaling pathways.[1] The inherent bioactivity of this structural class underscores the potential of novel derivatives like this compound as candidates for new therapeutic agents. Furo[2,3-b]pyridines, a related isomer, have also been identified as prominent scaffolds in medicinal chemistry with significant anticancer activity.[2]
II. Strategic Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a critical first step. Several synthetic strategies can be envisioned, primarily focusing on the formation of the furan ring onto a pre-existing pyridine core. While no direct synthesis for this compound is documented, established methodologies for related structures provide a strong foundation.
Key Synthetic Approaches:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for constructing the furan ring. A common approach involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, followed by an intramolecular cyclization to form the C-O bond of the furan ring.[1]
-
Intramolecular Cyclization: Tandem cyclization reactions can be employed to construct the fused ring system. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates have been shown to undergo tandem cyclization to form complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones.[3] This highlights the potential for intramolecular reactions to build the desired scaffold.
Hypothetical Synthesis of this compound:
A plausible synthetic route could commence with a suitably substituted pyridine. The introduction of a methyl group at the 2-position of the furan ring would be a key consideration in the selection of starting materials and reagents.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
III. Chemical Properties and Reactivity: The Lactone Moiety
The reactivity of this compound will be largely dictated by the lactone (cyclic ester) functionality within the furanone ring and the adjacent pyridine ring. The interaction with nucleophiles is a key area of interest.
Studies on the related 2H-furo[3,2-b]pyran-2-ones reveal that their reaction with nitrogen-containing nucleophiles is dependent on the nature of the nucleophile.[4][5]
-
Aliphatic Amines: Condensation with aliphatic amines typically leads to the formation of enamines without recyclization of the heterocyclic system.[4][5]
-
Dinucleophiles (e.g., Hydrazines): Interaction with dinucleophiles can result in recyclization, involving the opening of the furan ring.[4][5]
This suggests that this compound could serve as a versatile intermediate for the synthesis of a diverse range of derivatives through reactions at the carbonyl group of the lactone.
Table 1: Predicted Reactivity of this compound with Nucleophiles
| Nucleophile | Predicted Reaction Type | Potential Product |
| Aliphatic Amines | Enamine Formation | 2-Methyl-3-(alkylamino)furo[3,2-b]pyridine |
| Hydrazines | Recyclization | Pyridyl-substituted pyrazolones |
| Hydroxylamine | Recyclization | Pyridyl-substituted isoxazolones |
IV. Spectroscopic Characterization
The structural elucidation of this compound and its derivatives would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for determining the exact molecular weight and elemental composition.[4][5]
The PubChem entries for related compounds like 2-Methyl-2,3-dihydrofuro(3,2-b)pyridine and 5-Methylfuro[3,2-b]pyridine provide reference data for the furo[3,2-b]pyridine core, which can aid in the interpretation of spectroscopic data.[6][7]
V. Potential Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a recognized pharmacophore with a wide range of biological activities, making this compound a compelling candidate for drug discovery programs.
Potential Therapeutic Areas:
-
Oncology: Furo[3,2-b]pyridine derivatives have been investigated as potent modulators of signaling pathways implicated in cancer.[1] The related pyrrolo[3,2-b]pyridine scaffold has also been explored for developing agents with antiproliferative activity against melanoma.[8] Benzofuro[3,2-b]pyridines have also demonstrated antiproliferative activity.[9]
-
Kinase Inhibition: The furo[3,2-b]pyridine core has proven to be an excellent platform for designing selective kinase inhibitors.[1]
-
Antiviral and Antimicrobial Agents: While some furopyrimidine N,O-nucleosides showed no direct antiviral activity, they did exhibit antiproliferative effects on various cell lines, suggesting a potential for broad-spectrum biological activity.[10]
The addition of a methyl group and a lactone functionality to the furo[3,2-b]pyridine core in this compound could lead to novel interactions with biological targets and potentially enhanced therapeutic efficacy.
Illustrative Signaling Pathway Modulation:
Caption: Potential mechanism of action via target protein inhibition.
VI. Conclusion and Future Directions
While this compound remains a novel and largely unexplored compound, the wealth of information on the parent furo[3,2-b]pyridine scaffold and its analogs provides a clear and promising path forward for its investigation. The synthetic strategies, predicted reactivity, and known biological activities of related compounds outlined in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. The unique combination of the furo[3,2-b]pyridine core with a methyl-substituted lactone presents an exciting opportunity for the discovery of new therapeutic agents with potentially novel mechanisms of action. Further research into this and other furopyridone derivatives is warranted and holds significant promise for advancing the field of medicinal chemistry.[11][12]
References
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Retrieved January 24, 2026, from [Link]
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Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved January 24, 2026, from [Link]
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(PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed. Retrieved January 24, 2026, from [Link]
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2-Methyl-2,3-dihydrofuro(3,2-b)pyridine | C8H9NO. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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5-Methylfuro[3,2-b]pyridine | C8H7NO. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Furo(3,2-b)pyridine | C7H5NO. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 24, 2026, from [Link]
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Benzofuro[3,2‐b]Pyridine with antiproliferative activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 24, 2026, from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 24, 2026, from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). PubMed. Retrieved January 24, 2026, from [Link]
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FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and biological evaluation of furopyrimidine N,O-nucleosides. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. Retrieved January 24, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The Synthetic Chemist's Guide to Furo[3,2-b]pyridine Derivatives: Strategies, Mechanisms, and Protocols
Abstract
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, recognized for its unique electronic properties and rigid, planar structure. This privileged scaffold is a cornerstone in the design of potent and selective inhibitors of various biological targets, particularly kinases. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing furo[3,2-b]pyridine derivatives, with a focus on the underlying mechanisms, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring to a pyridine core results in a bicyclic aromatic system with a distinct electronic distribution and a conformationally restricted geometry. These features make the furo[3,2-b]pyridine scaffold an ideal pharmacophore for interacting with the active sites of enzymes, particularly the ATP-binding pocket of kinases. Derivatives of this scaffold have been successfully developed as potent inhibitors of Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and modulators of the Hedgehog signaling pathway, highlighting its therapeutic potential in oncology and other disease areas.[1]
The synthetic challenge lies in the efficient and regioselective construction of this fused ring system. The predominant approach involves the formation of the furan ring onto a pre-existing, functionalized pyridine core. This guide will delve into the three most robust and widely adopted strategies for achieving this transformation:
-
Palladium- and Copper-Catalyzed Sonogashira Coupling followed by Heteroannulation
-
Palladium-Catalyzed Intramolecular C-H Activation
-
Copper-Catalyzed Oxidative Cyclization
For each strategy, we will explore the mechanistic rationale, provide detailed, field-tested protocols, present a comparative analysis of substrate scope and yields, and offer troubleshooting insights to overcome common synthetic hurdles.
Palladium- and Copper-Catalyzed Sonogashira Coupling and Heteroannulation: A Workhorse Strategy
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. In the context of furo[3,2-b]pyridine synthesis, this reaction is ingeniously coupled with a subsequent intramolecular cyclization (heteroannulation) to construct the furan ring in a single pot.
Mechanistic Rationale
The causality behind this one-pot transformation is a carefully orchestrated sequence of catalytic cycles. The process begins with the classical Sonogashira coupling, which itself involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the pyridyl halide. The terminal alkyne, activated by the copper co-catalyst, then undergoes transmetalation to the palladium center. Reductive elimination of the coupled product regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.
Following the C-C bond formation, the newly installed alkynyl group is positioned ortho to a hydroxyl group on the pyridine ring. The intramolecular 5-exo-dig cyclization is then triggered, often facilitated by the same catalyst system or the basic reaction conditions, to forge the C-O bond and complete the furan ring.
Diagram 1: Generalized Workflow for Sonogashira Coupling and Heteroannulation
Caption: A simplified workflow for the one-pot synthesis of furo[3,2-b]pyridines.
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis
This protocol leverages ultrasound irradiation to enhance reaction rates and efficiency.[2]
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a reaction vessel, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (10 mol%), CuI (5 mol%), PPh3 (10 mol%), and Et3N (2.0 mmol) in ethanol (10 mL).
-
Subject the reaction mixture to ultrasound irradiation at a specified frequency and power, maintaining the temperature between 30-40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted furo[3,2-b]pyridine.
Substrate Scope and Yields
This method is compatible with a wide range of terminal alkynes, including aryl, heteroaryl, and alkyl acetylenes. The yields are generally good to excellent.
| Starting Pyridine | Terminal Alkyne | Product | Yield (%) | Reference |
| 3-Chloro-2-hydroxypyridine | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 | [2] |
| 3-Chloro-2-hydroxypyridine | 1-Hexyne | 2-Butylfuro[3,2-b]pyridine | 78 | [2] |
| 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 | [1] |
| 2-Amino-3-bromopyridine | 1-Octyne | 2-Amino-3-(oct-1-yn-1-yl)pyridine | 92 | [1] |
*Note: For 2-amino-3-bromopyridine, the reaction provides the coupled intermediate, which can then be cyclized in a subsequent step.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Alkyne Homocoupling (Glaser-Hay Coupling): This is a common side reaction promoted by oxygen and excess copper catalyst. Rigorous degassing of solvents and minimizing the amount of copper co-catalyst can mitigate this issue.
Palladium-Catalyzed Intramolecular C-H Activation: An Elegant and Atom-Economical Approach
Direct C-H activation is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. For the synthesis of furo[3,2-b]pyridines, an intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides has emerged as a highly efficient and regioselective method.[1]
Mechanistic Rationale
The N-oxide functionality plays a crucial directing role in this transformation. The palladium catalyst coordinates to the N-oxide oxygen, bringing it into proximity with the C-H bonds at the 2-position of the pyridine ring and the ortho-position of the phenoxy group. This facilitates a concerted metalation-deprotonation, forming a palladacycle intermediate. Subsequent reductive elimination forges the C-C bond, and an oxidative step, often with an external oxidant, regenerates the active palladium catalyst. The resulting furo[3,2-b]pyridine N-oxide can then be readily deoxygenated to yield the final product.
Diagram 2: Catalytic Cycle for Pd-Catalyzed Dual C-H Activation
Caption: A simplified representation of the catalytic cycle for furo[3,2-b]pyridine synthesis via C-H activation.
Detailed Experimental Protocol
Step 1: Oxidative Cyclization
-
To a sealed tube, add the 3-phenoxypyridine 1-oxide (0.5 mmol), Pd(OAc)2 (5 mol%), and a suitable oxidant (e.g., Ag2CO3, 1.0 mmol).
-
Add a high-boiling point solvent such as trifluorotoluene (TFT) or dimethylacetamide (DMA) (2.0 mL).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the benzofuro[3,2-b]pyridine 1-oxide.
Step 2: Deoxygenation
-
Dissolve the benzofuro[3,2-b]pyridine 1-oxide (0.3 mmol) in a suitable solvent such as chloroform or dichloromethane (5 mL).
-
Add a deoxygenating agent, such as PCl3 (1.5 equiv), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary to yield the final benzofuro[3,2-b]pyridine.
Substrate Scope and Yields
This method demonstrates good tolerance to various substituents on both the pyridine and phenoxy rings.
| 3-Phenoxypyridine 1-Oxide Substituent | Product | Yield (%) | Reference |
| Unsubstituted | Benzofuro[3,2-b]pyridine | 85 | [1] |
| 4-Methyl on Phenoxy | 8-Methylbenzofuro[3,2-b]pyridine | 82 | [1] |
| 4-Fluoro on Phenoxy | 8-Fluorobenzofuro[3,2-b]pyridine | 79 | [1] |
| 5-Methyl on Pyridine | 3-Methylbenzofuro[3,2-b]pyridine | 88 | [1] |
Copper-Catalyzed Oxidative Cyclization: A Cost-Effective Alternative
Copper catalysis offers a more economical and sustainable alternative to palladium-based methods. Copper-mediated oxidative cyclization of appropriately substituted pyridine precursors has been successfully employed for the synthesis of diverse libraries of furo[3,2-b]pyridines.[1]
Mechanistic Considerations
While the precise mechanism can vary depending on the specific starting materials and reaction conditions, a plausible pathway involves the coordination of the copper catalyst to the pyridine nitrogen and a suitably positioned functional group (e.g., a hydroxyl or amino group). This coordination facilitates an intramolecular cyclization, often involving an oxidative step where Cu(I) is oxidized to Cu(II) or Cu(III) to promote the bond formation. The active catalytic species is then regenerated in the presence of an external oxidant.
Detailed Experimental Protocol
A specific detailed protocol for the copper-catalyzed synthesis of the Furo[3,2-b]pyridine core is less commonly reported in the literature compared to palladium-catalyzed methods. The following is a general procedure based on related copper-catalyzed cyclizations.
Materials:
-
Substituted pyridine precursor (e.g., a 2-alkenyl-3-hydroxypyridine)
-
Copper catalyst (e.g., CuI, Cu(OAc)2, or CuCl2)
-
Oxidant (e.g., O2, air, or a peroxide)
-
Base (if required, e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., DMF, DMSO, or toluene)
Procedure:
-
In a reaction vessel, combine the pyridine precursor (1.0 mmol), the copper catalyst (5-10 mol%), and the base (if needed, 2.0 equiv).
-
Add the solvent and stir the mixture under an atmosphere of the oxidant (e.g., an oxygen balloon).
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The furo[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide, particularly the Sonogashira coupling/heteroannulation and palladium-catalyzed C-H activation, provide robust and versatile platforms for the construction of diverse libraries of these valuable compounds. While the Sonogashira approach is a well-established and reliable workhorse, the elegance and atom economy of C-H activation strategies represent the cutting edge of synthetic efficiency. Copper-catalyzed methods, though currently less developed for this specific scaffold, hold significant promise for more sustainable and cost-effective large-scale syntheses.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including those that operate under milder conditions and with a broader substrate scope. The exploration of novel synthetic disconnections and the application of emerging technologies such as photoredox catalysis and flow chemistry will undoubtedly unlock new avenues for the synthesis of next-generation furo[3,2-b]pyridine-based drugs and materials.
References
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Kumar, A., et al. (2018). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved from [Link]
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The Therapeutic Potential of Furopyridine Compounds: A Technical Guide for Drug Discovery
Abstract
Furopyridine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that position them as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the diverse pharmacological effects of furopyridine compounds, with a primary focus on their well-documented anticancer properties. We will delve into their mechanisms of action as potent kinase inhibitors, explore their efficacy in various cancer models, and discuss their potential as antiviral, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the therapeutic potential of this versatile scaffold.
Introduction: The Furopyridine Scaffold in Medicinal Chemistry
Furopyridines are heterocyclic compounds characterized by a fused furan and pyridine ring system. This structural motif imparts a unique electronic and conformational landscape, making it a "privileged scaffold" in medicinal chemistry. The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of furopyridine derivatives across a wide range of therapeutic areas.[1][2][3][4]
The core structure of furopyridine provides a rigid framework that can effectively interact with the binding sites of various biological targets. Researchers have successfully synthesized and evaluated numerous furopyridine derivatives, revealing their potential to modulate key cellular processes implicated in a variety of diseases.[4][5] The following sections will provide a detailed overview of the key biological activities of these promising compounds.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The most extensively studied biological activity of furopyridine compounds is their potent anticancer effect.[1][5][6] These derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, operating through various mechanisms of action, most notably through the inhibition of key kinases involved in cancer cell proliferation and survival.[7][8]
Mechanism of Action: Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Furopyridine derivatives have been identified as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
EGFR, a receptor tyrosine kinase, is a crucial regulator of cellular processes such as growth, proliferation, and survival.[1] Overexpression and mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer (NSCLC).[1] Several furopyridine compounds have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, with some exhibiting IC50 values in the nanomolar range.[1]
Key Insights: The ability of certain furopyridine derivatives to inhibit mutant forms of EGFR, including those resistant to existing therapies, highlights their potential to address the significant clinical challenge of acquired drug resistance in cancer treatment.[1][2]
A proposed mechanism of action involves the furopyridine scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that promotes tumor growth.[1][2]
Signaling Pathway: EGFR Inhibition by Furopyridine Compounds
Caption: EGFR signaling pathway and its inhibition by furopyridine compounds.
CDKs are a family of protein kinases that regulate the cell cycle.[7] CDK2, in particular, is essential for the progression from the G1 to the S phase of the cell cycle.[7] The activity of CDK2 is often dysregulated in tumor cells.[7][9] Several novel furopyridine derivatives have been synthesized and shown to be potent inhibitors of the CDK2/cyclin A2 protein kinase, with IC50 values in the micromolar range.[7][9][10]
Key Insights: The inhibition of CDK2 by furopyridine compounds leads to cell cycle arrest and subsequent apoptosis in cancer cells, making them attractive candidates for the development of cell cycle-targeted cancer therapies.
Experimental Workflow: Screening for CDK2 Inhibitors
Caption: A typical workflow for the discovery of furopyridine-based CDK2 inhibitors.
In Vitro Cytotoxicity
Numerous studies have demonstrated the potent in vitro cytotoxic activity of furopyridine derivatives against a variety of human cancer cell lines.[5][6][7][9][10]
| Furopyridine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | HCT-116 (Colon) | >31.3, <49.0 | [7][11] |
| Compound 14 | MCF-7 (Breast) | >19.3, <55.5 | [7][10] |
| Compound 14 | HepG2 (Liver) | >22.7, <44.8 | [7][10] |
| Compound 14 | A549 (Lung) | >36.8, <70.7 | [7][10] |
| PD18 | A549 (Lung) | Micromolar range | [1] |
| PD56 | H1975 (Lung) | Micromolar range | [1] |
| Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [5][6] |
| Compound 4c | KYSE150 (Esophageal) | Strong inhibition | [5][6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 104 cells/well in 50 µL of culture medium.[5]
-
Compound Treatment: After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing the furopyridine compound at various concentrations.[5]
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to investigate the effect of furopyridine compounds on key proteins in signaling pathways like the PI3K/Akt/mTOR pathway.[8]
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[8]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[8]
Other Notable Biological Activities
While the anticancer properties of furopyridines are the most extensively researched, these compounds have also demonstrated potential in other therapeutic areas.
Antiviral Activity
Several furopyridine derivatives have been reported to possess antiviral activity.[1][2] Further research is needed to elucidate the specific viruses targeted and the mechanisms of viral inhibition.
Anti-inflammatory Activity
The furan and pyridine moieties are present in many compounds with anti-inflammatory properties.[1][2][12][13][14] Some furopyridine derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[1][2][14]
Antimicrobial Activity
The fused heterocyclic system of furopyridines has also been explored for its antimicrobial potential.[15][16][17] Some derivatives have exhibited activity against various bacterial and fungal strains.[15][17][18] The antimicrobial activity of pyridine-containing compounds is often attributed to their ability to disrupt cell membranes.[19]
Future Directions and Conclusion
Furopyridine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer activity, particularly as kinase inhibitors, has been well-established, with several derivatives showing efficacy against drug-resistant cancer models. The exploration of their antiviral, anti-inflammatory, and antimicrobial properties is an expanding area of research that holds significant potential.
Future research should focus on:
-
Lead Optimization: Further chemical modifications of the furopyridine scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the diverse biological activities of these compounds.
-
In Vivo Efficacy: Rigorous evaluation of the most promising candidates in preclinical in vivo models of various diseases.[20][21][22]
-
Clinical Translation: Moving the most successful preclinical candidates into clinical trials to assess their safety and efficacy in humans.
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Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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(2025-10-15) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. Retrieved January 24, 2026, from [Link]
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Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3923. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024-09-05). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024-09-05). MDPI. Retrieved January 24, 2026, from [Link]
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Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., Ismail, N. S. M., Mahmoud, S. F., Awad, H. M., & El-Sayed, W. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020-06-14). ACS Omega. Retrieved January 24, 2026, from [Link]
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(PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (2012-06-01). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022-12-01). ScholarWorks@UTEP. Retrieved January 24, 2026, from [Link]
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In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO. Retrieved January 24, 2026, from [Link]
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]
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Using In Vitro and Ex Vivo Models to Evaluate Strategies for Drug Delivery Improvement. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved January 24, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009-12-14). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Methodological & Application
Application Note: A Strategic Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one from 3-Chloro-2-hydroxypyridine
Introduction
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] This application note provides a comprehensive, mechanistically-driven guide for the synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a specific derivative, starting from the readily available precursor, 3-chloro-2-hydroxypyridine. Our approach is designed to provide researchers, scientists, and drug development professionals with a robust and logical framework for constructing this valuable heterocyclic system. The synthesis is strategically divided into two key transformations: a regioselective O-alkylation followed by an intramolecular cyclization, with detailed explanations for all experimental choices.
Overall Synthetic Strategy
The retrosynthetic analysis of the target molecule, this compound, points to a logical two-step sequence. The core strategy involves the initial formation of an ether linkage at the C2 position of the pyridine ring, followed by the construction of the fused furanone ring via an intramolecular cyclization.
-
Step 1: O-Alkylation. The first step is the nucleophilic substitution on chloroacetone by 3-chloro-2-hydroxypyridine to form the key intermediate, 3-chloro-2-(2-oxopropoxy)pyridine. This reaction leverages the nucleophilicity of the oxygen atom in the 2-pyridone tautomer.
-
Step 2: Intramolecular Cyclization. The second, and final, step is a base-mediated intramolecular nucleophilic aromatic substitution (SNAr). An enolate, generated from the acetonyl side chain, acts as the intramolecular nucleophile, attacking the C3 position of the pyridine ring and displacing the chloride to yield the target furo[3,2-b]pyridinone.
Diagram 1: High-level overview of the two-step synthesis.
Part I: Regioselective O-Alkylation of 3-Chloro-2-hydroxypyridine
Mechanistic Considerations & Experimental Rationale
The alkylation of 2-hydroxypyridines presents a well-known regioselectivity challenge due to the tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. Alkylation can occur on either the nitrogen or the oxygen atom.[2][3] For the synthesis of our target molecule, O-alkylation is the desired pathway.
-
Choice of Base: The selection of the base is critical for controlling selectivity. While very strong bases can lead to mixtures, a moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the acidic proton of the 2-pyridone tautomer, forming the oxygen-centered nucleophile, but generally mild enough to prevent significant N-alkylation or undesirable side reactions.[2]
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the potassium cation, enhancing the nucleophilicity of the pyridone oxygen and facilitating the SN2 reaction with chloroacetone. Acetone is a particularly convenient choice as it can serve as both solvent and a source of the potassium carbonate base.
Detailed Experimental Protocol: Synthesis of 3-chloro-2-(2-oxopropoxy)pyridine
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).
-
Reaction Initiation: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). b. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-chloro-2-(2-oxopropoxy)pyridine.
| Reagent | MW ( g/mol ) | Molar Eq. | Mass/Volume |
| 3-Chloro-2-hydroxypyridine | 129.54 | 1.0 | User Defined |
| Chloroacetone | 92.52 | 1.1 | Calculated |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | Calculated |
| Acetone | 58.08 | Solvent | ~10 mL/g |
Table 1: Reagent specifications for the O-alkylation reaction.
Part II: Intramolecular Cyclization via Nucleophilic Aromatic Substitution
Mechanistic Considerations & Experimental Rationale
The crucial ring-forming step proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[4] The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack.[5]
-
Formation of the Nucleophile: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, generating a carbanionic enolate. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the substrate, driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
The SNAr Mechanism: The generated enolate attacks the electron-deficient C3 position of the pyridine ring. This position is ortho to the electron-withdrawing ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex).[6] The subsequent expulsion of the chloride leaving group is rapid and rearomatizes the system, forming the thermodynamically stable fused bicyclic product.[4][5]
Diagram 2: Mechanism of the base-mediated intramolecular SNAr cyclization.
Detailed Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Reaction Setup: Suspend the washed NaH in anhydrous tetrahydrofuran (THF) (15 mL per gram of intermediate). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the 3-chloro-2-(2-oxopropoxy)pyridine intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the final product, this compound.
| Reagent | MW ( g/mol ) | Molar Eq. | Mass/Volume |
| 3-chloro-2-(2-oxopropoxy)pyridine | 185.60 | 1.0 | User Defined |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 1.2 | Calculated |
| Anhydrous THF | 72.11 | Solvent | ~15 mL/g |
Table 2: Reagent specifications for the intramolecular cyclization.
Conclusion
This application note details a reliable and mechanistically sound two-step synthesis for this compound from 3-chloro-2-hydroxypyridine. By carefully selecting reaction conditions based on established chemical principles—a mild base for selective O-alkylation and a strong base for intramolecular SNAr cyclization—this protocol provides a clear and efficient pathway to this valuable heterocyclic compound. This method is amenable to adaptation for the synthesis of other substituted furo[3,2-b]pyridine derivatives, offering a valuable tool for professionals in drug discovery and organic synthesis.
References
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Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. De Gruyter. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health (PMC). Available at: [Link]
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Wang, C., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Royal Society of Chemistry. Available at: [Link]
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Yan, Z., et al. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. Available at: [Link]
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Talik, Z. (1960). Pyridine Chemistry. I. The Smiles Rearrangement of the 3-Amino-2,2'-dipyridyl Sulfide System. ACS Publications. Available at: [Link]
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Kumar, A., et al. (2017). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
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Kim, S. H., et al. (2013). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. National Institutes of Health (PMC). Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Kocak, A., et al. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. ResearchGate. Available at: [Link]
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Zhang, D., et al. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2021). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. Available at: [Link]
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ResearchGate. (2016). A Pyridine Cyclization Cascade with and without Dichloromethane. Available at: [Link]
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Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available at: [Link]
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Zhang, Z., et al. (2023). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. ACS Publications. Available at: [Link]
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Rodig, O. R., et al. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. PubMed. Available at: [Link]
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
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Bakherad, M., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (PMC). Available at: [Link]
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Strategic Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one via a One-Pot Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure, making it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Specifically, pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antidepressant effects.[2] This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a key intermediate for drug discovery programs. The described methodology leverages a robust, one-pot palladium-catalyzed Sonogashira cross-coupling and subsequent intramolecular C-O bond formation, offering high efficiency and operational simplicity. We delve into the mechanistic underpinnings, optimization strategies, and step-by-step execution of this critical transformation.
Introduction and Scientific Principles
The construction of the furo[3,2-b]pyridine nucleus is a key challenge in synthetic chemistry. Several strategies exist, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[1] Among these, palladium-catalyzed cross-coupling reactions stand out for their efficiency and functional group tolerance.[1][3] Our strategy for synthesizing this compound hinges on a sequential, one-pot process that combines two powerful palladium-catalyzed transformations:
-
Sonogashira Cross-Coupling: This reaction forms a crucial C-C bond by coupling a terminal alkyne (propyne) with a suitably functionalized pyridine derivative (3-chloro-2-hydroxypyridine).[4] The reaction is co-catalyzed by copper(I) and proceeds in the presence of an amine base.[5][6]
-
Intramolecular C-O Bond Formation: Following the Sonogashira coupling, the newly formed alkynylpyridine intermediate undergoes a palladium-catalyzed intramolecular cyclization. This key step forms the furanone ring through the nucleophilic attack of the pyridinol oxygen onto the alkyne, a transformation that forges the critical C-O bond to complete the heterocyclic core.[7][8]
This one-pot approach is highly advantageous as it avoids the isolation of the potentially unstable alkynylpyridine intermediate, thereby improving overall yield and process efficiency.
Mechanistic Rationale
The overall transformation is believed to proceed through two distinct but interconnected palladium catalytic cycles.
-
Sonogashira Coupling Cycle: The process begins with the reaction between the Pd(0) catalyst, a copper(I) co-catalyst, and the terminal alkyne to form a copper(I) acetylide. The Pd(0) species undergoes oxidative addition with the aryl halide (3-chloro-2-hydroxypyridine). Transmetalation from the copper acetylide to the Pd(II) complex, followed by reductive elimination, yields the C-C coupled product and regenerates the Pd(0) catalyst.[6][9]
-
Intramolecular Cyclization Cycle: The subsequent intramolecular C-O bond formation is a critical step for constructing the furanone ring.[7][8][10] The palladium catalyst activates the alkyne, facilitating a nucleophilic attack from the adjacent hydroxyl group. The precise mechanism can vary, but a plausible pathway involves the coordination of the alkyne to the palladium center, followed by an intramolecular oxypalladation. Subsequent reductive elimination or protonolysis yields the final furo[3,2-b]pyridinone product and regenerates the active palladium catalyst. The choice of ligands and bases is crucial for promoting the desired reductive elimination over competing pathways like β-hydride elimination.[7]
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound in a one-pot fashion.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-2-hydroxypyridine | ≥98% | Commercially Available | Store under inert gas. |
| Propyne | N/A | Gas cylinder or generated in situ | Caution: Flammable gas. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Copper(I) iodide (CuI) | ≥99% | Commercially Available | Protect from light. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Prepared in-house | |
| Brine (Saturated aq. NaCl) | N/A | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercially Available | For drying. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a gas inlet/outlet, add 3-chloro-2-hydroxypyridine (1.0 eq).
-
Catalyst Loading: Under a positive pressure of argon, add palladium(II) acetate (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M) and anhydrous triethylamine (3.0 eq) via syringe.
-
Inerting: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Sonogashira Coupling: Slowly bubble propyne gas through the stirred reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material. This step typically takes 2-4 hours.
-
Intramolecular Cyclization: Once the starting material is consumed, cease the propyne flow. Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Optimization and Troubleshooting
The success of this one-pot synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights based on established principles of palladium catalysis.[11][12]
| Parameter | Options | Rationale & Expert Insights | Potential Issues |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Pd(OAc)₂ is a common, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Heterogeneous Pd/C can also be effective and simplifies catalyst removal.[4] | Incomplete reduction of Pd(II) precatalyst; catalyst poisoning. |
| Ligand | PPh₃, Biarylphosphines (e.g., Xantphos) | PPh₃ is a cost-effective and generally effective ligand. For challenging substrates, bulky, electron-rich biarylphosphine ligands can accelerate reductive elimination and improve yields in C-O bond formation.[8][10] | Ligand degradation at high temperatures. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Et₃N is standard for Sonogashira couplings.[5] For the C-O bond formation step, weaker bases like K₂CO₃ or Cs₂CO₃ can be beneficial, as strong bases may cause side reactions.[8] | Insufficient basicity to neutralize generated acid; base-mediated side reactions. |
| Solvent | DMF, Dioxane, Toluene | DMF and Dioxane are excellent polar aprotic solvents that can solubilize the reagents and catalyst system effectively. | Solvent impurities (especially water) can deactivate the catalyst. |
| Temperature | RT then 80-120 °C | The Sonogashira coupling is often efficient at room temperature, while the subsequent cyclization typically requires thermal energy to overcome the activation barrier for C-O bond formation.[7] | Low temperatures may lead to incomplete cyclization. High temperatures can cause catalyst decomposition or side-product formation. |
Troubleshooting Common Problems:
-
Low Yield of Sonogashira Product: This may be due to poor quality reagents (especially the base or solvent), insufficient degassing leading to catalyst oxidation, or competitive homocoupling of the alkyne (Glaser coupling). Ensure all reagents are anhydrous and the system is thoroughly inerted.
-
Stalled Cyclization: If the alkynyl intermediate is formed but does not cyclize, this points to an issue with the C-O bond formation step. Consider screening different ligands (e.g., moving from PPh₃ to a more specialized ligand like Xantphos) or a different base (e.g., Cs₂CO₃), which is known to promote difficult C-O couplings.[8]
-
Formation of Side Products: Unwanted byproducts can arise from various pathways. Careful control of temperature and reaction time is crucial. If purification is difficult, consider a two-step, one-purification approach rather than a true one-pot reaction.
Conclusion
The palladium-catalyzed one-pot synthesis of this compound from 3-chloro-2-hydroxypyridine and propyne is a highly efficient and strategic method for accessing this valuable heterocyclic scaffold. By understanding the underlying mechanistic principles of the sequential Sonogashira coupling and intramolecular C-O bond formation, researchers can effectively troubleshoot and optimize the reaction for their specific needs. This protocol provides a robust foundation for the synthesis of this and related furo[3,2-b]pyridone derivatives, facilitating their application in medicinal chemistry and drug development programs.
References
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Yahodkina-Yakovenko, M. S., et al. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]
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Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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Wang, X., et al. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. [Link]
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MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
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American Chemical Society. (2021). Synthesis of Naphtho[1′,2′:4,5]furo[3,2-b]pyridinones via Ir(III)-Catalyzed C6/C5 Dual C–H Functionalization of N-Pyridyl-2-pyridones with Diazonaphthalen-2(1H)-ones. Organic Letters. [Link]
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Torraca, K. E., et al. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. Journal of the American Chemical Society. [Link]
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American Chemical Society. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
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Kuwabe, S., et al. (2001). Palladium-catalyzed intramolecular C-O bond formation. Journal of the American Chemical Society, 123(49), 12202-12206. [Link]
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Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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ResearchGate. (2014). Palladium(II)‐catalyzed synthesis of benzofuro[3,2‐b]pyrroles. ResearchGate. [Link]
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Royal Society of Chemistry. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
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American Chemical Society. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]
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ResearchGate. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. ResearchGate. [Link]
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MDPI. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. [Link]
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Thieme. (2009). Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions. Synthesis. [Link]
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National Genomics Data Center. (2024). Synthesis of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. NGDC. [Link]
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Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. [Link]
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One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines: An Application Note and Protocol
Introduction: The Privileged Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective inhibitors of various biological targets.[2] Furo[3,2-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including acting as potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are crucial targets in oncology.[3] The development of efficient and scalable synthetic routes to this privileged scaffold is therefore a critical endeavor for advancing drug discovery programs.
This application note provides a detailed, in-depth technical guide to a highly efficient one-pot synthesis of 2-substituted furo[3,2-b]pyridines. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into the substrate scope and potential challenges.
Synthetic Strategy: A Palladium and Copper-Catalyzed Domino Reaction
The construction of the 2-substituted furo[3,2-b]pyridine nucleus can be elegantly achieved through a one-pot domino reaction that combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization.[2][4] This strategy offers significant advantages in terms of operational simplicity, time efficiency, and atom economy by avoiding the isolation of intermediates.[5]
The overall transformation involves the reaction of a suitably functionalized pyridine, such as a 3-halo-2-hydroxypyridine, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][4]
Reaction Mechanism: A Tale of Two Catalytic Cycles
The one-pot synthesis of 2-substituted furo[3,2-b]pyridines is a sophisticated process that relies on the synergistic action of two distinct catalytic cycles operating in tandem: the palladium-catalyzed Sonogashira cross-coupling and the copper-catalyzed intramolecular cyclization.
Part 1: The Sonogashira Cross-Coupling Catalytic Cycle
The initial step is the formation of a carbon-carbon bond between the pyridine ring and the terminal alkyne via a Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the construction of sp²-sp carbon bonds.[6] The generally accepted mechanism involves two interconnected catalytic cycles, one centered on palladium and the other on copper.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-chloro-2-hydroxypyridine) to form a Pd(II) intermediate.
-
Transmetalation: Concurrently, in the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide species. This copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the reaction.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-3-hydroxypyridine intermediate and regenerate the active Pd(0) catalyst.
Part 2: The Intramolecular 5-endo-dig Cyclization
Following the formation of the 2-alkynyl-3-hydroxypyridine intermediate, an intramolecular cyclization occurs to construct the furan ring. This process is a 5-endo-dig cyclization, a type of reaction that is often facilitated by a transition metal catalyst, in this case, copper(I).
The copper(I) co-catalyst, in addition to its role in the Sonogashira coupling, is believed to play a crucial role in this cyclization step. It coordinates to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack of the adjacent hydroxyl group. Subsequent proton transfer and tautomerization lead to the formation of the aromatic furo[3,2-b]pyridine ring system.
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis
This protocol is based on a reported procedure that utilizes ultrasound irradiation to enhance reaction rates and yields.[4]
Materials and Reagents:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasound bath
-
Reflux condenser
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and Et₃N (3.0 mmol) in ethanol (10 mL).
-
Ultrasonication: Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz at 60 °C for the time specified in Table 1 (typically 1-2 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexane).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-substituted furo[3,2-b]pyridine.[7][8]
Substrate Scope and Yields
The one-pot Sonogashira coupling and intramolecular cyclization protocol is compatible with a range of terminal alkynes, affording the corresponding 2-substituted furo[3,2-b]pyridines in good to excellent yields.
| Entry | Terminal Alkyne (R) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | 2-Phenylfuro[3,2-b]pyridine | 1.5 | 92 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)furo[3,2-b]pyridine | 1.5 | 90 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 1.5 | 88 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 2.0 | 85 |
| 5 | 4-Nitrophenyl | 2-(4-Nitrophenyl)furo[3,2-b]pyridine | 2.0 | 82 |
| 6 | n-Butyl | 2-Butylfuro[3,2-b]pyridine | 1.0 | 85 |
| 7 | Cyclohexyl | 2-Cyclohexylfuro[3,2-b]pyridine | 1.0 | 88 |
Data adapted from a representative procedure.[4]
Troubleshooting and Key Considerations
-
Inert Atmosphere: While some Sonogashira reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
-
Purity of Reagents: The purity of the reagents, particularly the terminal alkyne and the base, is crucial for obtaining high yields. The amine base should be anhydrous.
-
Catalyst System: The choice of palladium source and ligand can influence the reaction efficiency. While Pd/C is a convenient and recyclable heterogeneous catalyst, homogeneous catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are also commonly used.
-
Ultrasound: The use of ultrasound can significantly reduce reaction times and improve yields by enhancing mass transfer and promoting catalyst activity.[4]
-
Purification: The basic nature of the pyridine ring in the product may cause tailing on silica gel during column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the separation.[8]
Conclusion
The one-pot synthesis of 2-substituted furo[3,2-b]pyridines via a domino Sonogashira coupling and intramolecular cyclization is a highly efficient and versatile method for accessing this medicinally important scaffold. The use of ultrasound irradiation further enhances the practicality of this protocol. This application note provides a comprehensive guide for researchers in medicinal chemistry and drug discovery to successfully implement this powerful synthetic strategy.
References
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Boruah, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed, 32160853. Available at: [Link]
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
-
Cheng, B., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62), 7699-7702. Available at: [Link]
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Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. Available at: [Link]
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Sniady, A., et al. (2005). 5-Endo-Dig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones: Regiocontrolled Synthesis of 2,5-Disubstituted 3-Bromo- and 3-Iodofurans. Organic Letters, 7(9), 1769–1772. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Ansari, I. A., & Kant, R. (2017). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Catalysts, 7(12), 385. Available at: [Link]
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Royal Society of Chemistry. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines and activated terminal alkynes. Available at: [Link]
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Liang, B., et al. (2005). One-Pot Synthesis of 2,3-Disubstituted Benzo[b]furans via a Palladium-Catalyzed Sonogashira−Cyclization Reaction. The Journal of Organic Chemistry, 70(1), 391–393. Available at: [Link]
-
Lin, Y.-C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(10), 8385-8400. Available at: [Link]
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Nemec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines... ResearchGate. Available at: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 2-Methylfuro[3,2-b]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating potential for the development of potent and highly selective kinase inhibitors.[6][7] This structural motif serves as a versatile foundation for creating compounds that can modulate the activity of key kinases involved in disease progression.[3][6][8]
This guide focuses on 2-Methylfuro[3,2-b]pyridin-3(2H)-one as a representative compound from this promising class. We will provide detailed protocols for its evaluation in kinase inhibitor screening cascades, from initial biochemical assays to cell-based target engagement studies. The methodologies described herein are designed to be robust and adaptable for the screening of other analogous compounds.
Part 1: Biochemical Screening for Kinase Inhibition
Biochemical assays are the first step in identifying and characterizing kinase inhibitors.[2] They provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. A variety of assay formats are available, each with its own advantages and considerations.[2][4]
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10][11] A decrease in ATP corresponds to higher kinase activity, and a luminescent signal is generated by a luciferase enzyme.[9][10][11]
Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the concentration of ATP in the well.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
-
Assay Plate Preparation:
-
In a 384-well white, flat-bottom plate, add 5 µL of kinase buffer.
-
Add 10 nL of this compound serially diluted in DMSO. For the initial screen, a single high concentration (e.g., 10 µM) can be used. For IC50 determination, a 10-point dose-response curve is recommended.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme Addition:
-
Add 5 µL of the target kinase diluted in kinase buffer to each well, except for the negative control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of a solution containing ATP and the appropriate substrate at their Km concentrations.[12]
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive and negative controls. For dose-response curves, the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal curve.
| Parameter | Recommended Condition |
| Plate Format | 384-well, white, flat-bottom |
| Final Assay Volume | 40 µL |
| Compound Concentration | Single point (e.g., 10 µM) or 10-point curve |
| ATP/Substrate Conc. | At Km |
| Incubation Time | 60 minutes at room temperature |
| Detection Method | Luminescence |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF® KinEASE™)
TR-FRET assays are another common method for measuring kinase activity, particularly for serine/threonine and tyrosine kinases.[13][14] These assays involve a two-step process: an enzymatic reaction followed by detection.[13]
Principle: In the HTRF® KinEASE™ assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur between the europium donor and the XL665 acceptor. The resulting TR-FRET signal is proportional to the level of substrate phosphorylation.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Protocol: HTRF® KinEASE™ Assay
-
Enzymatic Reaction:
-
In a 384-well, low-volume white plate, dispense 2 µL of the test compound (e.g., this compound) at various concentrations.
-
Add 4 µL of a mix containing the kinase and the biotinylated substrate.[15]
-
Initiate the reaction by adding 4 µL of ATP solution.[15]
-
Seal the plate and incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add 10 µL of the HTRF® detection reagent mix containing the europium-labeled antibody and streptavidin-XL665.[15] The detection mix also contains EDTA to stop the kinase reaction.[16]
-
Seal the plate and incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence. The percent inhibition and IC50 values are calculated as described for the luminescence assay.
| Parameter | Recommended Condition |
| Plate Format | 384-well, low-volume, white |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10-point dose-response curve |
| Incubation Time | Enzyme-dependent |
| Detection Method | TR-FRET |
Part 2: Cell-Based Target Engagement
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can enter cells and engage its target in a more physiologically relevant environment.[17]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a powerful tool for measuring compound binding to a specific kinase target within living cells.[17][18] It utilizes bioluminescence resonance energy transfer (BRET) to quantify target occupancy.[18]
Principle: The assay uses a NanoLuc® luciferase-kinase fusion protein as the energy donor and a cell-permeable fluorescent tracer that binds to the kinase as the energy acceptor. When a test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.[17]
Signaling Pathway: NanoBRET™ Target Engagement
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Application Notes & Protocols for Characterizing 2-Methylfuro[3,2-b]pyridin-3(2H)-one Activity
Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Structure
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties that make it an attractive pharmacophore for developing potent and selective modulators of various biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Notably, the furo[3,2-b]pyridine framework has been successfully utilized to design potent inhibitors of key cellular enzymes like Cdc2-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and modulators of critical signaling pathways such as the Hedgehog pathway.[1]
Given this precedent, a novel compound such as 2-Methylfuro[3,2-b]pyridin-3(2H)-one warrants a systematic investigation of its biological activity. Cell-based assays provide an indispensable tool for this purpose, offering a physiologically relevant context to evaluate a compound's effects on cell viability, specific signaling pathways, and mechanisms of action before advancing to more complex models.[5][6][7]
This document provides a structured, multi-tiered approach to characterizing the cellular activity of this compound. The protocols herein are designed as a self-validating cascade, starting with broad assessments of cytotoxicity to determine effective concentration ranges, followed by more focused mechanistic assays to elucidate the specific cellular pathways being modulated.
Tier 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in all subsequent, more complex assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[8]
Causality Behind the Experimental Choice:
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and high-throughput compatibility. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the compound's impact on cell survival and calculate a half-maximal inhibitory concentration (IC50), a key metric of potency.
Caption: High-level workflow for the MTT cell viability assay.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., MDA-MB-231 for breast cancer, KYSE70 for esophageal cancer) and a non-cancerous control cell line (e.g., MCF-10A).[9][10]
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the compound in complete medium. A common starting range is from 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of the compound.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[11]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[13][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| % Viability | ((Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)) * 100 | Indicates the percentage of viable cells remaining after treatment compared to the untreated control. |
| IC50 Value | Non-linear regression (log(inhibitor) vs. response) | The concentration of the compound that inhibits 50% of cell viability. A lower IC50 indicates higher potency. |
Tier 2: Mechanistic Insight - Investigating the Mode of Cell Death
If the compound demonstrates significant cytotoxicity, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of effector caspases, specifically caspase-3 and caspase-7.
Causality Behind the Experimental Choice:
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to specifically measure the activity of caspase-3 and -7.[14] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for cleavage by activated caspase-3 and -7.[15] Cleavage of the substrate releases aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity. This "add-mix-measure" format is simple and ideal for high-throughput screening.[15]
Caption: Pathway diagram for the Caspase-Glo® 3/7 assay.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To quantify the activation of caspase-3 and -7 in cells treated with this compound at concentrations around its IC50 value.
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
Cells and culture medium
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as the MTT assay (100 µL/well) and incubate overnight.
-
Compound Treatment: Treat cells with the compound at various concentrations, including 0.5x, 1x, and 2x the predetermined IC50 value. Also include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a period sufficient to induce apoptosis. This is typically shorter than viability assays (e.g., 6-24 hours). The optimal time should be determined empirically.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15]
-
Signal Development: Mix the contents on a plate shaker at 300–500 rpm for 30-60 seconds.[15] Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[15]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| Fold Change in Caspase Activity | RLU_Treated / RLU_Vehicle | A value > 1 indicates an increase in caspase-3/7 activity, suggesting apoptosis induction. A dose-dependent increase strengthens this conclusion. |
| RLU | Relative Light Units | The direct output from the luminometer, proportional to the amount of active caspase-3/7. |
Tier 3: Target Pathway Deconvolution - Reporter Gene Assays
Given that furo[3,2-b]pyridine derivatives are known to modulate key signaling pathways, a reporter gene assay can provide direct evidence of on-target activity. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, making it a plausible target.
Causality Behind the Experimental Choice:
A luciferase reporter assay provides a highly sensitive and quantitative readout of transcription factor activity.[17][18] This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements.[19] If the compound inhibits the NF-κB pathway, it will prevent the transcription factor from binding to these response elements, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal upon addition of a luciferin substrate. This directly links the compound's activity to the modulation of a specific signaling pathway.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits NF-κB signaling.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., INDIGO Biosciences or BPS Bioscience kits).[17][20]
-
Assay-specific culture and treatment media.
-
An NF-κB pathway activator (e.g., TNFα or PMA) to serve as a positive control stimulus.
-
Luciferase detection reagent.
-
White-walled 96-well plates and a luminometer.
Procedure:
-
Cell Dispensing: Dispense 200 µL of the reporter cells into the wells of a 96-well plate and incubate for 18-24 hours.[17]
-
Pre-treatment with Compound: Discard the culture media. Add 200 µL of medium containing various concentrations of this compound (or vehicle control). Incubate for 1-2 hours.
-
Stimulation: To the appropriate wells, add the NF-κB activator (e.g., TNFα) to stimulate the pathway. Do not add it to negative control wells.
-
Incubation: Incubate the plate for an additional 6-24 hours to allow for luciferase gene expression.[17] The optimal time depends on the specific reporter system.
-
Signal Detection: Discard the treatment media. Add the luciferase detection reagent according to the manufacturer's protocol (e.g., 100 µL per well).[21]
-
Data Acquisition: Immediately measure luminescence with a plate reader.
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| % Inhibition | 100 - [((RLU_Stimulated+Compound - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)) * 100] | Quantifies the degree to which the compound reduces the activator-induced NF-κB signal. A dose-dependent increase in inhibition indicates specific pathway modulation. |
| IC50 Value | Non-linear regression | The concentration of the compound that inhibits 50% of the stimulated NF-κB activity. |
Assay Validation and Trustworthiness
To ensure the scientific integrity of these findings, every protocol must be a self-validating system. This is achieved through rigorous adherence to controls and an understanding of key validation principles.[22][23]
| Validation Aspect | Implementation and Rationale |
| Specificity | The use of specific substrates (MTT, DEVD peptide) and engineered cell lines (NF-κB reporter) ensures the signal is directly related to the biological activity of interest.[24] |
| Accuracy | Confirmed by comparing results to a known positive control compound (e.g., doxorubicin for cytotoxicity, staurosporine for apoptosis). This demonstrates the assay is performing as expected.[24] |
| Precision | Assessed by running technical replicates (typically triplicates) for each condition. Low standard deviation between replicates indicates high precision.[24] |
| Linearity / Range | A cell titration experiment should be performed initially for each assay to establish the linear range between cell number and signal output, ensuring experiments are conducted within this optimal window.[8][24] |
| Robustness | The assay's performance should remain consistent despite small, deliberate variations in parameters like incubation time or reagent concentration, indicating its reliability.[24] |
By systematically applying this tiered assay cascade, researchers can efficiently move from a broad phenotypic observation (cytotoxicity) to a specific, mechanistic understanding of how this compound functions at a cellular level, generating a robust data package for further drug development.
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC).[Link]
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A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH).[Link]
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Cell-based Assays for Drug Discovery. Reaction Biology.[Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health (NIH).[Link]
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Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.[Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.[Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.[Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21.[Link]
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Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.[Link]
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Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme.[Link]
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Cell-based assays for identification of novel double-strand break-inducing agents. PubMed.[Link]
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Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.[Link]
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Assay Validation: Steps for Reliable Research. KCAS Bio.[Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI.[Link]
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Probing Neurodegeneration: The Untapped Potential of the Furo[3,2-b]pyridine Scaffold
A comprehensive search of the scientific literature reveals a notable absence of published research on the specific compound 2-Methylfuro[3,2-b]pyridin-3(2H)-one in the context of neurodegenerative disease models. While this particular molecule remains uncharacterized in this field, an exploration of its core chemical structure, the furo[3,2-b]pyridine scaffold, offers intriguing possibilities and a framework for future investigation. This application note, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, extrapolating from the known biological activities of related compounds to propose potential applications and protocols for this novel chemical entity.
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for developing potent and selective modulators of various biological targets.[1][2] This class of heterocyclic compounds has primarily been investigated for its utility in oncology, particularly in the design of kinase inhibitors.[1][3] However, the signaling pathways targeted by these inhibitors often have implications beyond cancer, including in the complex pathology of neurodegenerative diseases.
The Kinase Connection: A Plausible Avenue for Neuroprotection
A key area where furo[3,2-b]pyridine derivatives have shown promise is in the inhibition of cdc-like kinases (CLKs).[2][3] Notably, Cdc2‐like kinase 4 (Clk4) has been identified as a potential therapeutic target in neurodegenerative disorders.[4] While specific studies on this compound are absent, the established activity of the parent scaffold suggests a plausible mechanism of action centered on kinase modulation.
Dysregulation of kinase activity is a hallmark of many neurodegenerative conditions. For instance, glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Therefore, a hypothetical neuroprotective mechanism of this compound could involve the inhibition of such kinases.
Proposed Research Workflow for Evaluating this compound
For researchers interested in exploring the potential of this novel compound, a structured, multi-stage research plan is essential. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and in vivo models.
Figure 1. A proposed experimental workflow for the evaluation of this compound in neurodegenerative disease models.
Detailed Protocols: A Starting Point for Investigation
The following protocols are generalized based on standard methodologies used for evaluating neuroprotective compounds and would need to be optimized for this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of the compound on key kinases implicated in neurodegeneration.
1. Reagents and Materials:
-
Recombinant human kinases (e.g., GSK-3β, CDK5/p25)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cellular Model of Tau Phosphorylation
This protocol outlines a method to assess the compound's ability to reduce tau hyperphosphorylation in a cellular context.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
2. Induction of Tau Hyperphosphorylation:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce tau hyperphosphorylation by treating the cells with a phosphatase inhibitor like okadaic acid (100 nM) for 24 hours.
3. Western Blot Analysis:
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
Summary of Potential Applications and Expected Outcomes
The table below summarizes the proposed experimental models and the potential outcomes that would support the development of this compound as a neuroprotective agent.
| Experimental Model | Rationale | Primary Endpoint | Potential Positive Outcome |
| In Vitro Kinase Assays | To identify direct molecular targets. | IC50 values for key kinases (GSK-3β, CDK5, etc.). | Potent and selective inhibition of disease-relevant kinases. |
| SH-SY5Y Cell Viability | To determine the therapeutic window. | CC50 (50% cytotoxic concentration). | Low cytotoxicity at concentrations effective in functional assays. |
| Cellular Tau Phosphorylation | To assess the compound's effect on a key pathological hallmark of Alzheimer's. | Reduction in phosphorylated tau levels. | Dose-dependent decrease in tau hyperphosphorylation. |
| Oxidative Stress Model | To evaluate antioxidant properties. | Reduction in reactive oxygen species (ROS). | Attenuation of toxin-induced ROS production. |
| In Vivo Toxin Models | To assess efficacy in a living organism. | Improvement in behavioral deficits and reduction in neuronal loss. | Rescue of motor or cognitive function and protection of dopaminergic or cholinergic neurons. |
Conclusion and Future Directions
While there is currently no direct evidence supporting the use of this compound in neurodegenerative disease models, the established biological activities of the broader furo[3,2-b]pyridine class of compounds provide a strong rationale for its investigation. The proposed workflow and protocols offer a solid foundation for researchers to begin exploring the neuroprotective potential of this novel molecule. Future studies should focus on synthesizing the compound, characterizing its kinase inhibitory profile, and systematically evaluating its efficacy in a range of in vitro and in vivo models of neurodegeneration. Such a research program could uncover a new class of therapeutic agents for these devastating diseases.
References
A comprehensive list of references cannot be generated as the core of this document is a prospective guide based on the potential of an uncharacterized compound. The in-text citations refer to the provided search results which discuss the broader furo[3,2-b]pyridine scaffold.
Sources
Application Note: High-Throughput Screening of 2-Methylfuro[3,2-b]pyridin-3(2H)-one Analogs for Novel Kinase Inhibitors
Abstract
The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for highly selective kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 2-Methylfuro[3,2-b]pyridin-3(2H)-one analogs to identify novel inhibitors of protein kinases, a critical target class in oncology and other therapeutic areas.[4] We present a detailed workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation. The protocols herein are centered around a robust, luminescence-based biochemical assay targeting a representative serine/threonine kinase, providing a blueprint that can be adapted for various kinase targets.
Introduction: The Rationale for Screening Furo[3,2-b]pyridine Analogs
Protein kinases are pivotal regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[4] The furo[3,2-b]pyridine core has been identified as a novel and promising scaffold for developing potent and highly selective inhibitors of specific kinase families, such as cdc-like kinases (CLKs).[1][3] The this compound substructure represents a synthetically accessible starting point for generating a diverse chemical library with potential for novel kinase-modulating activities.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a specific biological target.[5][6][7][8] This document outlines a strategic HTS campaign designed to efficiently interrogate a library of these analogs and identify promising lead candidates for further development.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to maximize efficiency and minimize the rate of false positives and false negatives.[7] Our proposed workflow integrates automated liquid handling, sensitive detection methods, and rigorous data analysis to move from a large library to a small set of validated hits.
Caption: High-level overview of the HTS campaign workflow.
Phase 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay. The goal is to develop an assay with a large signal window and low data variability, which can be quantitatively assessed using the Z'-factor statistic.[9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11]
Assay Principle: Luminescence-Based ATP Depletion
For screening kinase inhibitors, a homogeneous, "add-and-read" assay format is ideal for automation. We have selected a luminescence-based assay that quantifies the amount of ATP remaining in solution following the kinase reaction. The principle is straightforward: active kinases consume ATP to phosphorylate their substrate. Inhibitors will block this activity, resulting in higher levels of residual ATP. The remaining ATP is used by a luciferase enzyme in a coupled reaction to generate a luminescent signal that is directly proportional to the ATP concentration.
Protocol: Assay Optimization
Objective: To determine the optimal concentrations of kinase, substrate, and ATP that yield a robust signal and are sensitive to inhibition.
-
Enzyme Titration:
-
Prepare a series of kinase dilutions in kinase buffer.
-
Incubate with a fixed, saturating concentration of a suitable peptide substrate and ATP (e.g., 10 µM).
-
Initiate the kinase reaction and incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add the ATP detection reagent (luciferase/luciferin mixture).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Causality: The goal is to find the lowest enzyme concentration that gives a signal near the linear range of the instrument, conserving expensive reagents while maintaining a strong signal.
-
-
ATP Titration (Km Determination):
-
Using the optimized enzyme concentration, perform the kinase reaction across a range of ATP concentrations.
-
Plot the initial reaction velocity against ATP concentration and fit to the Michaelis-Menten equation to determine the apparent ATP Km.
-
Causality: For competitive inhibitor screening, performing the assay at an ATP concentration equal to or near the Km provides optimal sensitivity to detect compounds that compete with ATP for the binding site.
-
Protocol: Assay Validation and Z'-Factor Calculation
Objective: To confirm the assay is suitable for HTS by calculating the Z'-factor.
-
Plate Layout: Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (High Signal): All assay components except the kinase inhibitor (e.g., DMSO vehicle only). Represents 0% inhibition.
-
Positive Control (Low Signal): All assay components plus a known, potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition. Represents 100% inhibition.
-
-
Execution: Run the assay as optimized.
-
Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[9][11]
-
Formula: Z' = 1 - (3σp + 3σn) / |μn - μp|
-
-
Acceptance Criteria: An average Z'-factor ≥ 0.5 across multiple plates is required to proceed with the primary screen.[10]
| Parameter | Description | Acceptance Criteria |
| Signal to Background (S/B) | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| Z'-Factor | A measure of assay quality, accounting for signal dynamic range and data variation.[12] | ≥ 0.5 |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | ≤ 1% final concentration |
Table 1: Key assay validation parameters and acceptance criteria.
Phase 2 & 3: Primary Screen and Hit Identification
Protocol: Primary HTS
Objective: To screen the entire this compound analog library at a single concentration to identify "primary hits."
-
Compound Plating: Using an acoustic liquid handler, dispense a precise volume of each library compound into 384-well assay plates to a final concentration of 10 µM. Each plate must also contain dedicated positive and negative control wells.
-
Reagent Addition: Add the kinase, peptide substrate, and ATP mixture to all wells to initiate the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add the ATP detection reagent to all wells. Incubate for 10 minutes.
-
Data Acquisition: Read the luminescent signal on a compatible plate reader.
Data Analysis and Hit Selection
-
Quality Control: Calculate the Z'-factor for each individual plate to ensure data quality is maintained throughout the screen.[5] Plates with a Z'-factor < 0.5 should be flagged for review or repeated.
-
Normalization: Normalize the raw data for each plate to percent inhibition using the plate-specific controls:
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
-
-
Hit Selection: A primary hit is defined as any compound that exhibits a percent inhibition greater than a predetermined threshold. A common starting point is >50% inhibition or three standard deviations above the mean of the sample field.[5]
Caption: Data analysis pipeline for primary hit selection.
Phase 4: Hit Confirmation and Triage
Primary hits require further validation to eliminate false positives and to characterize their potency and selectivity.[13]
Protocol: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Compound Re-order: Obtain fresh, powdered samples of all primary hit compounds to rule out issues with library sample integrity.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.
-
Assay Execution: Test the dilution series in the primary kinase assay in triplicate.
-
Data Analysis: Plot percent inhibition versus compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15] The IC50 is the concentration of an inhibitor required to reduce the enzymatic reaction rate by 50%.[15]
| Hit Compound ID | Primary Screen (% Inh @ 10µM) | Confirmed IC50 (µM) |
| FMP-001 | 85.2% | 0.25 |
| FMP-002 | 62.1% | 1.5 |
| FMP-003 | 91.5% | 0.08 |
| FMP-004 | 55.8% | > 20 (Not Confirmed) |
Table 2: Example hit confirmation and potency data.
Protocol: Counter-Screening for Assay Interference
Objective: To identify and eliminate compounds that interfere with the assay technology rather than the biological target.[16][17][18]
-
Luciferase Inhibition Counter-Screen: A common source of false positives in luminescence-based assays is direct inhibition of the luciferase enzyme.[17]
-
Protocol: Run the assay in the absence of the target kinase and substrate. Add ATP directly to the wells, followed by the hit compounds and then the detection reagent.
-
Interpretation: Compounds that inhibit the luminescent signal in this format are likely luciferase inhibitors and should be deprioritized.
-
-
ATP-Independent Orthogonal Assay:
-
Rationale: To ensure the inhibitory activity is not an artifact of the ATP-detection format, a secondary assay with a different readout is crucial.
-
Example Assay: A fluorescence-based assay, such as one that measures the generation of a phosphorylated peptide product using a specific antibody.[19][20]
-
Interpretation: True hits should show comparable potency in both the primary and orthogonal assays.
-
Conclusion and Next Steps
This application note details a robust and efficient HTS workflow for identifying novel kinase inhibitors from a library of this compound analogs. By following this structured approach of assay validation, primary screening, and rigorous hit triage, researchers can confidently identify high-quality, validated hits. These compounds, having been confirmed for on-target activity and potency while being filtered for assay interference, serve as excellent starting points for medicinal chemistry-driven lead optimization programs. Subsequent steps would involve selectivity profiling against a panel of other kinases to understand the specificity of the hits and structure-activity relationship (SAR) studies to improve potency and drug-like properties.
References
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Wikipedia. (Date not available). High-throughput screening. [Link]
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BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]
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Vipergen. (Date not available). Hit Identification - Revolutionizing Drug Discovery. [Link]
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National Center for Biotechnology Information. (Date not available). Fluorescent Peptide Assays For Protein Kinases. [Link]
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Wikipedia. (Date not available). Z-factor. [Link]
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Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. [Link]
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PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
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Wikipedia. (Date not available). IC50. [Link]
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PubMed. (2015). Light-assisted small-molecule screening against protein kinases. [Link]
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Sygnature Discovery. (Date not available). The Importance of Counter Screens in HTS. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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edX. (Date not available). IC50 Determination. [Link]
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ResearchGate. (2013). Example Pathview graphs. [Link]
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GraphPad. (Date not available). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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ResearchGate. (Date not available). Fluorescence detection techniques for protein kinase assay. [Link]
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Creative Biolabs. (Date not available). Counter-Screen Service. [Link]
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ResearchGate. (Date not available). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
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Sygnature Discovery. (Date not available). Hit Discovery at Sygnature Discovery. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
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National Center for Biotechnology Information. (Date not available). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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PubMed Central. (2008). A survey of visualization tools for biological network analysis. [Link]
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National Center for Biotechnology Information. (Date not available). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
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ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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Journal of the American Chemical Society. (Date not available). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]
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MDPI. (Date not available). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
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Oxford Academic. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. [Link]
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MDPI. (Date not available). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. [Link]
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IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
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Cytoscape. (Date not available). Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
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Scribd. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]
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PubMed. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]
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PubMed Central. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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The University of Arizona College of Pharmacy. (Date not available). ACDD - Our Process. [Link]
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PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. [Link]
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PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. [Link]
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Sygnature Discovery. (Date not available). High Throughput Drug Screening. [Link]
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YouTube. (2021). measuring enzyme inhibition by drugs. [Link]
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ResearchGate. (Date not available). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
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2-Methylfuro[3,2-b]pyridin-3(2H)-one for structure-activity relationship studies
Application Note & Protocol
Systematic Evaluation of 2-Methylfuro[3,2-b]pyridin-3(2H)-one Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties.[1] This scaffold is present in molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Derivatives of the furo[3,2-b]pyridine system have shown potential as potent and selective modulators of key signaling pathways, particularly as kinase inhibitors.[1]
This application note centers on the This compound core, a specific embodiment of this scaffold. We provide a comprehensive guide for researchers aiming to conduct structure-activity relationship (SAR) studies. The goal is to systematically modify this core structure, synthesize a library of analogs, and evaluate their biological activity to elucidate the molecular features essential for potency and selectivity. This document outlines the strategic design of an analog library, detailed synthetic protocols, and robust methodologies for in vitro biological evaluation.
For the purpose of creating concrete and actionable protocols, we will use the inhibition of a hypothetical serine/threonine kinase, "Target Kinase X (TKX)," as the biological objective. The principles and methods described, however, are broadly applicable to other target classes.
Strategic Framework for SAR Exploration
A successful SAR campaign requires a logical and systematic approach to molecular modification.[4] For the this compound scaffold, we have identified three primary vectors for chemical modification. These vectors allow for the exploration of steric, electronic, and pharmacokinetic properties.
Figure 1: Key vectors for chemical modification on the core scaffold.
-
Vector 1 (R¹): Pyridine Ring Substitution. Modifications on the pyridine ring are crucial for exploring interactions with the solvent-exposed regions of a target's binding pocket. This is an ideal site for introducing groups to enhance solubility, modulate lipophilicity, and establish new hydrogen bond interactions. We will focus on substitutions at the C5 and C7 positions.
-
Vector 2 (R²): C2-Methyl Modification. The C2-methyl group sits at the fusion of the two rings. Altering this position can probe deep, hydrophobic pockets within the ATP-binding site of a kinase. Modifications here can significantly impact binding affinity and selectivity.[5]
-
Vector 3 (R³): N-Amide Substitution. The lactam nitrogen provides an opportunity for substitution, projecting vectors out from the plane of the core scaffold. This can be used to improve cell permeability or to target adjacent regions of the protein surface.
Synthesis of the Core Scaffold and Analogs
The synthesis of furo[3,2-b]pyridine derivatives often involves the construction of the furan ring onto a pre-existing pyridine core, frequently using palladium- and copper-catalyzed cross-coupling reactions.[1]
Protocol: Synthesis of the Parent Scaffold (Compound 1)
This protocol describes a plausible synthesis of the this compound core, adapted from Sonogashira coupling methodologies used for similar scaffolds.[1][6]
Reaction Scheme: 3-Chloro-2-hydroxypyridine + Propyne --(Pd/Cu catalysis)--> this compound
Materials:
-
3-Chloro-2-hydroxypyridine
-
Propyne (gas or condensed)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Bubble propyne gas through the solution for 15 minutes at room temperature, or add condensed propyne (1.5 eq) carefully.
-
Add Et₃N (3.0 eq) to the mixture.
-
Seal the flask and heat the reaction mixture to 80 °C for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Self-Validation: Purify the crude product via flash column chromatography (e.g., 30-50% EtOAc in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).
Protocols for Analog Synthesis
The following protocols outline methods for generating a focused library of analogs based on the vectors identified in Figure 1.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, ideal for adding aryl or heteroaryl groups to the pyridine ring.[7][8][9] This requires a halogenated precursor.
Protocol: Suzuki Coupling on a C7-Bromo Precursor (Example)
-
Synthesize the Precursor: First, synthesize the 7-Bromo-2-methylfuro[3,2-b]pyridin-3(2H)-one scaffold using a brominated pyridine starting material in the protocol from Section 3.1.
-
Coupling Reaction:
-
To a microwave vial, add the 7-bromo precursor (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a 4:1 mixture of Dioxane:Water.
-
Seal the vial and irradiate in a microwave reactor at 120 °C for 20-40 minutes.[10]
-
Workup and purify as described in Section 3.1.
-
Self-Validation: Confirm the structure and purity of each new analog via LC-MS and NMR.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the installation of various amine groups.[11][12]
Protocol: N-Arylation of the Core Scaffold (Example)
-
Reaction Setup:
-
In a glovebox, add the parent scaffold (1.0 eq), the desired aryl bromide (1.1 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry vial.[13][14]
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the vial and remove from the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture at 100-110 °C for 16-24 hours.[13]
-
Monitor progress by LC-MS.
-
Upon completion, cool, dilute with EtOAc, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify by chromatography.
-
Self-Validation: Confirm the structure and purity of each new analog via LC-MS and NMR.
-
Biological Evaluation: Protocols & Data Interpretation
The goal of the biological evaluation is to quantify the effect of each structural modification on the compound's ability to inhibit the target, in this case, Target Kinase X (TKX).
Primary Screen: In Vitro Kinase Inhibition Assay
This initial screen determines the direct inhibitory activity of the synthesized compounds against the isolated TKX enzyme. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[15]
Protocol: ADP-Glo™ Kinase Assay (TKX) This protocol is adapted from standard luminescence-based kinase assay procedures.[16][17][18]
Materials:
-
Recombinant purified Target Kinase X (TKX)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Synthesized compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
Figure 2: General workflow for the in vitro ADP-Glo™ kinase assay.
Procedure:
-
Compound Plating: Create a serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and a positive control inhibitor.
-
Enzyme Addition: Add TKX enzyme diluted in kinase buffer to all wells.[15]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.[15]
-
Reaction Initiation: Add a solution containing the kinase substrate and ATP (at a concentration near its Km for the enzyme) to all wells to start the reaction.[16]
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Self-Validation & Analysis:
-
The "no inhibitor" wells represent 0% inhibition, and the positive control wells represent 100% inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Ensure the assay has a Z' factor > 0.5 for robustness.[15]
-
Secondary Screen: Cell-Based Functional Assay
A cell-based assay is critical to confirm that a compound's activity against the isolated enzyme translates to a functional effect in a physiologically relevant context.[19][20] This step assesses cell permeability, stability, and engagement with the target in a cellular environment.
Protocol: Cellular Phosphorylation Assay (TKX Target) This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of TKX within the cell.[21]
Materials:
-
A cell line that expresses TKX and a known downstream substrate (e.g., MCF-7 breast cancer cells).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phospho-specific antibody for the TKX substrate.
-
Total protein antibody for the TKX substrate (loading control).
-
Lysis buffer.
-
ELISA or Western Blot reagents.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Quantification (ELISA method):
-
Transfer lysates to an ELISA plate coated with a capture antibody for the substrate protein.
-
Detect phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and read the signal on a plate reader.
-
-
Self-Validation & Analysis:
-
Run a parallel plate and probe with an antibody against the total substrate protein to normalize for any differences in cell number or protein loading.
-
Calculate the percent inhibition of substrate phosphorylation for each compound concentration.
-
Determine the EC₅₀ value (the effective concentration that causes 50% of the maximal response) by fitting the data to a dose-response curve.
-
Data Interpretation and SAR Table
The culmination of the synthetic and biological efforts is the construction of an SAR table. This table systematically correlates the structural changes with the resulting biochemical (IC₅₀) and cellular (EC₅₀) activities.
Table 1: Example Structure-Activity Relationship Data for TKX Inhibitors
| Cmpd ID | Vector Modified | R¹ / R³ Group | Structure | IC₅₀ (nM) vs. TKX | EC₅₀ (µM) vs. Cells |
| 1 | Parent | H | This compound | 1,250 | > 50 |
| 2 | R¹ | 7-(4-fluorophenyl) | 7-(4-fluorophenyl)-2-methyl... | 85 | 1.5 |
| 3 | R¹ | 7-(pyridin-4-yl) | 2-methyl-7-(pyridin-4-yl)... | 120 | 2.8 |
| 4 | R¹ | 7-methoxy | 7-methoxy-2-methyl... | 950 | 35 |
| 5 | R³ | N-(phenyl) | 2-methyl-3-oxo-N-phenyl... | 450 | 15.2 |
| 6 | R³ | N-(4-methoxyphenyl) | N-(4-methoxyphenyl)-2-methyl... | 210 | 5.1 |
Analysis of Example Data:
-
Observation: The parent compound 1 is a weak, micromolar inhibitor with no cellular activity, establishing a baseline.
-
Vector 1 Insight: Adding an aryl group at the C7 position (compounds 2 and 3 ) dramatically increases biochemical potency by over 10-fold. This suggests a critical hydrophobic interaction pocket is engaged. The cellular activity also improves significantly, indicating these analogs have favorable cell permeability. Adding a small methoxy group (4 ) provides minimal benefit.
-
Vector 3 Insight: N-arylation (compounds 5 and 6 ) improves potency, with the electron-donating methoxy group on the phenyl ring (6 ) being more favorable than the unsubstituted phenyl ring (5 ). This suggests an electronic or hydrogen-bonding interaction is possible at this vector.
Conclusion and Future Directions
This guide provides a validated framework for initiating SAR studies on the this compound scaffold. By systematically applying modern synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, researchers can efficiently generate diverse analog libraries.[7][11] The combination of a direct biochemical assay (e.g., ADP-Glo) and a functional cellular assay provides a robust system for evaluating these analogs and building a clear understanding of the molecular determinants of activity.
Future work should focus on exploring combinations of optimal substitutions (e.g., combining the C7-aryl group from compound 2 with the N-aryl group from compound 6 ) and further refining the physicochemical properties of lead compounds to optimize for pharmacokinetic profiles suitable for in vivo studies.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2022). National Institutes of Health (NIH). [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications. (2024). ResearchGate. [Link]
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Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2018). PubMed. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2023). MDPI. [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2023). MDPI. [Link]
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Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). ResearchGate. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education. [Link]
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Structures of furopyridines derivatives with important biological... (2019). ResearchGate. [Link]
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Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Publishing. [Link]
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Classification of Scaffold Hopping Approaches. (2011). National Institutes of Health (NIH). [Link]
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Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2017). ResearchGate. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Synthesis and biological evaluation of furopyrimidine N,O-nucleosides. (2013). PubMed. [Link]
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In vitro kinase assay. (2023). ResearchGate. [Link]
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Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Biomedical Journal of Scientific & Technical Research. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). National Institutes of Health (NIH). [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2021). ResearchGate. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Scaffold Hopping in Drug Discovery. National Institute of Pharmaceutical Education and Research (NIPER) SAS Nagar. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Synthesis and biological evaluation of pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). National Genomics Data Center (CNCB-NGDC). [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
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Application Notes and Protocols for the Analytical Characterization of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Introduction
The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of a key derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The presented methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Analytical Strategy: A Multi-technique Approach
A single analytical technique is insufficient for the unambiguous characterization of a novel chemical entity. A holistic approach, integrating data from multiple orthogonal techniques, is essential for confirming the molecular structure, assessing purity, and identifying potential impurities.[1] The analytical workflow for this compound should encompass a combination of spectroscopic and chromatographic methods.
Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR, supplemented by 2D correlation experiments (such as COSY and HSQC), are critical for a complete structural assignment.
Foundational Principles
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the oxygen atoms in the furanone ring will significantly influence the chemical shifts of adjacent protons and carbons, generally causing them to resonate at a lower field (higher ppm). The lactone carbonyl group will have a characteristic downfield shift in the ¹³C NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of similar furo[3,2-b]pyridine systems and general principles of NMR spectroscopy, the following spectral characteristics are anticipated for this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~ 4.5 - 5.0 | Quartet (q) | ~ 7.0 | Methine proton adjacent to methyl |
| H-5 | ~ 8.0 - 8.5 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | Pyridine proton α to Nitrogen |
| H-6 | ~ 7.0 - 7.5 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 | Pyridine proton β to Nitrogen |
| H-7 | ~ 7.5 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Pyridine proton γ to Nitrogen |
| -CH₃ | ~ 1.5 - 2.0 | Doublet (d) | ~ 7.0 | Methyl protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~ 170 - 180 | Lactone Carbonyl |
| C-2 | ~ 75 - 85 | Methine Carbon |
| C-3a | ~ 115 - 125 | Bridgehead Carbon |
| C-5 | ~ 145 - 155 | Pyridine Carbon α to N |
| C-6 | ~ 120 - 130 | Pyridine Carbon β to N |
| C-7 | ~ 135 - 145 | Pyridine Carbon γ to N |
| C-7a | ~ 150 - 160 | Bridgehead Carbon |
| -CH₃ | ~ 15 - 25 | Methyl Carbon |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (if required for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the heterocyclic rings.
-
Section 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Foundational Principles
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum is dependent on the ionization technique employed (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and the inherent stability of the molecule and its fragments.
Predicted Mass Spectral Data
-
Molecular Formula: C₈H₇NO₂
-
Monoisotopic Mass: 149.0477 g/mol
-
Expected [M+H]⁺ (ESI): 150.0550 m/z
-
Expected [M+Na]⁺ (ESI): 172.0370 m/z
Plausible Fragmentation Pathways (EI and/or CID):
The fragmentation of the furo[3,2-b]pyridine core is likely to involve characteristic losses. The lactone moiety is a common site for initial fragmentation, often involving the loss of CO or CO₂.[2] Subsequent fragmentation may involve the pyridine ring, with potential loss of HCN.
A key fragmentation pathway for lactones involves the neutral loss of CO and/or H₂O.[2] The cleavage of the glycosidic C-N bond is a characteristic fragmentation for nucleosides, which share some structural similarities.
Caption: Predicted EI-MS Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
For ESI: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for high-resolution mass measurements.
-
For EI: A gas chromatograph-mass spectrometer (GC-MS) can be used if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Section 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a chemical compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for a moderately polar molecule like this compound.
Foundational Principles
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for basic compounds like pyridines by ensuring they are in a single protonation state.
Recommended HPLC Protocol
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
Experimental Workflow
Caption: General workflow for HPLC purity analysis.
Section 4: Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Foundational Principles
Specific chemical bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch (pyridine ring) |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl group) |
| ~ 1750 - 1730 | Strong | C=O stretch (lactone) |
| ~ 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine and furan rings) |
| ~ 1300 - 1000 | Strong | C-O stretching (furan ring and lactone) |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Section 5: Electronic Transitions by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
Foundational Principles
The fused aromatic system of the furo[3,2-b]pyridine core contains π-electrons that can be excited to higher energy levels by absorbing ultraviolet or visible light. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.
Predicted UV-Vis Absorption
The furo[3,2-b]pyridine system is expected to exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions. The exact λ_max values will be solvent-dependent. For pyridine itself, the UV spectrum can be influenced by the pH of the mobile phase.[3]
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Section 6: Unambiguous Structure Determination by X-ray Crystallography
For absolute confirmation of the molecular structure, including stereochemistry if applicable, single-crystal X-ray diffraction is the gold standard.
Foundational Principles
X-ray crystallography provides a three-dimensional map of the electron density in a crystal, from which the precise positions of all atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.
Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the atomic positions and thermal parameters.
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols and expected data presented in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this important heterocyclic compound, thereby ensuring the integrity of subsequent biological and pharmacological studies.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Gates, P. J., & Lopes, N. P. (2006). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 253(1-2), 65-73.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. Retrieved from [Link]
- Shiotani, S., & Morita, H. (1991). Furopyridines. XI. 13C NMR Spectra of 2‐ or 3‐Substituted Furo[2,3‐b]‐, Furo[3,2‐b]‐, Furo[2,3‐c]‐ and Furo[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 28(6), 1469–1480.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
Sources
Application Notes & Protocols: Molecular Docking of 2-Methylfuro[3,2-b]pyridin-3(2H)-one for Drug Discovery
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating significant potential as modulators of key biological targets, particularly in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking techniques to investigate the therapeutic potential of a specific derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one. These notes offer detailed, field-proven protocols for ligand and protein preparation, docking simulation, and results analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational method in structure-based drug discovery that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][3] This technique is instrumental in identifying potential drug candidates by estimating their binding affinity and interaction patterns within the receptor's active site.[2][3]
The furo[3,2-b]pyridine core, due to its unique electronic properties and rigid, planar structure, is an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Derivatives of this scaffold have shown promise as kinase inhibitors and anticancer agents.[1][4][5] While extensive research exists on the broader class, this guide focuses on a specific, less-explored derivative: this compound. The protocols outlined herein provide a robust framework for investigating its potential interactions with therapeutically relevant protein targets.
Molecular Structure of this compound:
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-stage process that requires careful preparation and analysis. The workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Figure 1: A high-level overview of the molecular docking workflow.
Experimental Protocols
Part 1: Ligand Preparation
The accuracy of a docking simulation is highly dependent on the correct preparation of the ligand. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.
Protocol: Preparing this compound
-
Obtain 2D Structure:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Alternatively, obtain the structure from a chemical database such as PubChem (CID 12210217 for the parent furo[3,2-b]pyridine) and modify it accordingly.[7]
-
-
Convert to 3D Structure:
-
Use a program like Open Babel or the features within molecular modeling suites (e.g., UCSF Chimera, MOE) to convert the 2D structure into a 3D conformation.[8]
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the structure, ensuring they are appropriate for a physiological pH (typically 7.4).[8]
-
Calculate and assign partial atomic charges. For small organic molecules, semi-empirical methods like AM1-BCC are often used to produce charges suitable for molecular mechanics calculations.[9] This step is crucial for accurately modeling electrostatic interactions.
-
-
Define Rotatable Bonds:
-
Identify and define the rotatable bonds in the ligand. For this compound, the primary rotatable bond will be the one connecting the methyl group to the furo-pyridine core. Docking software will explore different torsions of these bonds during the simulation.[10]
-
-
Save in Appropriate File Format:
-
Save the prepared ligand in a format compatible with your chosen docking software, such as .mol2 or .pdbqt for AutoDock Vina.[10]
-
Part 2: Protein (Receptor) Preparation
Proper preparation of the protein structure is equally critical. This typically involves cleaning the crystal structure, adding missing atoms, and defining the binding site.
Protocol: Preparing the Target Protein
-
Select and Obtain Protein Structure:
-
Choose a target protein of interest. Given the known activities of furopyridines, kinases are a logical starting point (e.g., CDK2, Akt).[4][5]
-
Download the 3D structure of the protein from a repository like the Protein Data Bank (PDB). It is highly recommended to select a high-resolution crystal structure that is co-crystallized with a ligand, as this helps in identifying the binding site.[2]
-
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.[11]
-
Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[11]
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[11]
-
-
Add Hydrogens and Repair Structure:
-
Assign Charges and Atom Types:
-
Assign partial atomic charges and atom types to the protein atoms using a standard force field such as AMBER or CHARMM. This is often an automated step in preparation wizards within docking software suites.[10]
-
-
Define the Binding Site (Grid Box):
-
The binding site is the region of the protein where the docking simulation will be performed.[2]
-
If a co-crystallized ligand is present, define the binding site as a cube (grid box) centered on and encompassing this ligand, typically with a buffer of 3-6 Å in each dimension.[2]
-
In the absence of a co-crystallized ligand ("blind docking"), the grid box can be set to encompass the entire protein surface, or a potential binding site can be predicted using servers like SiteMap or Fpocket.[2]
-
-
Save the Prepared Receptor:
-
Save the prepared protein in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Vina).[10]
-
Figure 2: Workflow for preparing a protein receptor for docking.
Part 3: Running the Docking Simulation
This section provides a generalized protocol using the widely adopted AutoDock Vina software.
Protocol: Docking with AutoDock Vina
-
Prepare Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.[10] This file should include:
-
The path to the prepared receptor (.pdbqt file).
-
The path to the prepared ligand (.pdbqt file).
-
The coordinates for the center of the grid box (e.g., center_x, center_y, center_z).
-
The dimensions of the grid box in each direction (e.g., size_x, size_y, size_z).
-
The name of the output file for the docked poses.
-
An optional exhaustiveness parameter, which controls the thoroughness of the search (higher values are more thorough but slower).
-
-
-
Execute AutoDock Vina:
-
Run the AutoDock Vina executable from the command line, providing the configuration file as an argument: vina --config conf.txt --log log.txt
-
-
Simulation Output:
-
Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[11]
-
A log file will also be created, containing the binding affinity scores for each pose and other diagnostic information.
-
Analysis and Interpretation of Results
Key Metrics for Analysis
| Metric | Description | Interpretation |
| Binding Affinity (ΔG) | An estimation of the binding free energy (in kcal/mol).[12] | More negative values indicate stronger predicted binding affinity.[12] Useful for comparing different ligands or different poses of the same ligand. |
| Root-Mean-Square Deviation (RMSD) | The spatial deviation between the docked pose and a reference conformation (e.g., a co-crystallized ligand). | Lower RMSD values (typically < 2.0 Å) suggest the docking protocol can accurately reproduce the known binding mode, validating the method.[12] |
| Intermolecular Interactions | The specific non-covalent interactions between the ligand and protein residues. | Analysis of hydrogen bonds, hydrophobic contacts, and π-stacking provides a chemical basis for the predicted binding affinity.[2][12] |
Protocol for Post-Docking Analysis
-
Examine Binding Scores:
-
Review the log file to identify the binding affinity of the top-ranked poses. The pose with the most negative binding energy is typically considered the most likely.[13]
-
-
Visualize Binding Poses:
-
Load the prepared protein and the output file with the docked poses into a molecular visualization tool like PyMOL or UCSF Chimera.[2]
-
Visually inspect the top-ranked poses to ensure they are located within the intended binding site and have reasonable geometries.
-
-
Analyze Key Interactions:
-
Use visualization software to identify and analyze the key interactions between this compound and the protein's active site residues.[2][14]
-
Look for hydrogen bonds involving the carbonyl oxygen and the pyridine nitrogen.
-
Identify hydrophobic interactions involving the fused ring system and the methyl group.
-
Generate 2D interaction diagrams using tools like LigPlot+ or the features within Discovery Studio for clear visualization and publication.[13]
-
-
Self-Validation and Sanity Checks:
-
Redocking: As a crucial control, dock the original co-crystallized ligand back into the binding site. A low RMSD between the docked pose and the crystal structure validates the docking protocol.
-
Clustering: Analyze the clustering of the predicted poses. A large cluster of low-energy poses suggests a well-defined and favorable binding mode.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for utilizing molecular docking to explore the therapeutic potential of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data on the binding affinity and interaction patterns of this compound with various protein targets. The insights gained from these in silico studies can guide the rational design of more potent analogs and prioritize compounds for chemical synthesis and subsequent in vitro biological evaluation, accelerating the drug discovery process.
References
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved from [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]
-
Protein-ligand docking. (2019). Galaxy Training!. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
(PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2025). ResearchGate. Retrieved from [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][10]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Furo[3,2-b]pyridine, 2-methyl-. (n.d.). ChemBK. Retrieved from [Link]
-
Synthesis and Molecular Docking Studies of New Pyrimidinone ring Containing 1,2,3-Triazole Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed. Retrieved from [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Furo(3,2-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved from [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]
-
Synthesis and Molecular Docking Studies of New Pyrimidinone ring Containing 1,2,3-Triazole Derivatives. (n.d.). Impactfactor.org. Retrieved from [Link]
-
Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. Retrieved from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. Retrieved from [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved from [Link]
-
Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). (2021). Human Metabolome Database. Retrieved from [Link]
-
CB-Dock2: An accurate protein-ligand blind docking tool. (n.d.). CB-Dock. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
NovaDock Molecular Docking Software. (n.d.). DNASTAR. Retrieved from [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (n.d.). Allied Academies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with the goal of improving your reaction yields and final product purity.
Overview of the Primary Synthetic Pathway
The most established and reliable method for the synthesis of this compound proceeds through a two-step process starting from a substituted pyridine derivative. This pathway involves an initial O-alkylation followed by an intramolecular cyclization. A general representation of this synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
FAQ 1: Low Yield in the O-Alkylation Step
Question: I am experiencing a low yield during the O-alkylation of ethyl 3-hydroxypiconate with ethyl 2-bromopropionate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this Williamson ether synthesis step are typically due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of the likely causes and their solutions:
-
Insufficient Basicity: The choice and amount of base are critical for the deprotonation of the hydroxyl group on the pyridine ring.
-
Causality: If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a significant amount of unreacted starting material.
-
Troubleshooting Protocol:
-
Base Selection: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be more effective, especially if the starting material is not fully soluble.
-
Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Anhydrous Conditions: The presence of water can consume the base and hinder the reaction. Ensure all your reagents and solvents are thoroughly dried.
-
-
-
Side Reactions: The primary side reaction to consider is the self-condensation of ethyl 2-bromopropionate or its reaction with the solvent.
-
Causality: These side reactions are more likely to occur at higher temperatures or with prolonged reaction times.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a moderate reaction temperature. If using a solvent like acetone or DMF, refluxing is generally sufficient. Avoid excessive heating.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid the formation of byproducts.
-
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Causality: Impurities in the ethyl 3-hydroxypiconate or ethyl 2-bromopropionate can interfere with the reaction.
-
Troubleshooting Protocol:
-
Purity Check: Verify the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction.
-
Fresh Reagents: Use freshly opened or properly stored reagents to avoid degradation.
-
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Base | K₂CO₃ | NaH (for stubborn reactions) |
| Solvent | Acetone or DMF | Anhydrous DMF |
| Temperature | Reflux | 60-80 °C (monitor by TLC) |
| Reaction Time | 12-24 hours | Monitor until completion (typically 8-16 hours) |
FAQ 2: Incomplete Intramolecular Cyclization
Question: My intramolecular cyclization to form the furo[3,2-b]pyridin-3(2H)-one ring is not going to completion, and I am isolating a significant amount of the uncyclized diester intermediate. How can I resolve this?
Answer:
The intramolecular Dieckmann condensation is a crucial step that can be sensitive to several factors. Incomplete cyclization is a common hurdle.
-
Ineffective Deprotonation: The formation of the carbanion necessary for the cyclization is the key step.
-
Causality: If the base is not strong enough or is not able to access the α-proton of the ester, the cyclization will not proceed efficiently.
-
Troubleshooting Protocol:
-
Strong Base: Sodium hydride (NaH) is the base of choice for this transformation. Ensure it is of good quality (not passivated).
-
Solvent Choice: A non-protic, high-boiling solvent like toluene or xylene is ideal as it allows for the necessary heating to drive the reaction.
-
Temperature: The reaction often requires heating. A temperature range of 80-110 °C is typically effective.
-
-
-
Presence of Protic Impurities: Any source of protons can quench the carbanion and halt the cyclization.
-
Causality: Water or other protic impurities in the solvent or on the glassware will react with the strong base and the intermediate carbanion.
-
Troubleshooting Protocol:
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Caption: Troubleshooting workflow for incomplete intramolecular cyclization.
FAQ 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying the final product, this compound. What are the common impurities and the best purification methods?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.
-
Common Impurities:
-
Uncyclized diester intermediate.
-
Hydrolyzed starting materials or products.
-
Polymeric byproducts from side reactions.
-
-
Purification Strategy:
-
Initial Workup: After quenching the reaction, a thorough aqueous workup is essential to remove inorganic salts and any water-soluble impurities.
-
Column Chromatography: This is the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For more polar impurities, adding a small percentage of methanol to the mobile phase might be necessary.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.
-
Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. The ideal solvent system should be determined experimentally.
-
-
| Purification Step | Key Considerations |
| Aqueous Workup | Use a saturated solution of sodium bicarbonate to neutralize any remaining acid. A brine wash will help to remove water from the organic layer. |
| Column Chromatography | Carefully choose the solvent system based on TLC to ensure good separation between the product and impurities. |
| Recrystallization | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Synthesis of Ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)propanoate
-
To a solution of ethyl 3-hydroxypiconate (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Synthesis of this compound
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene, add a solution of ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)propanoate (1 equivalent) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-110 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Shiotani, S., & Morita, H. (1986). Furopyridines. III. A new synthesis of furo[3,2-b]pyridine. Journal of Heterocyclic Chemistry, 23(3), 665-669. [Link]
Technical Support Center: Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Introduction
Welcome to the technical support guide for the synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, but its synthesis can be accompanied by challenges, particularly concerning side reactions that can complicate purification and reduce yields. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the common hurdles encountered during its synthesis. We will delve into the causality behind experimental choices, focusing on the prevalent synthetic route involving pyridine N-oxide precursors, and offer validated protocols to mitigate common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most common and direct synthetic strategy for preparing the this compound core, and what are its primary challenges?
The most frequently employed strategy involves the construction of the pyridin-3(2H)-one core first, followed by the annulation of the furan ring. A highly effective method begins with a substituted pyridine N-oxide, which is rearranged and functionalized to create the necessary precursor for the subsequent intramolecular cyclization.
The primary challenge in this approach is controlling the regioselectivity during the functionalization of the pyridine N-oxide.[1] The activation of the N-oxide, typically with acetic anhydride, is intended to facilitate nucleophilic attack at the C2 position. However, competing reactions can lead to the formation of undesired isomers, significantly complicating the purification process.[2]
Below is a high-level workflow comparing the N-oxide rearrangement pathway with an alternative, multi-step Sonogashira coupling approach.
Caption: High-level comparison of synthetic routes.
Question 2: My synthesis from 2,3-dimethylpyridine N-oxide using acetic anhydride is producing a significant amount of an isomeric byproduct. What is this side product and how can I prevent its formation?
This is the most common issue encountered. The intended reaction is an acetic anhydride-mediated rearrangement to form 2-acetoxymethyl-3-methylpyridine, which is the precursor to your target lactam. The isomeric byproduct is almost certainly a mixture of 3-acetoxy-2,3-dimethyl-dihydropyridine derivatives, which upon workup and hydrolysis can lead to other unwanted pyridones.[2]
Causality of the Side Reaction: When the pyridine N-oxide oxygen attacks acetic anhydride, it forms an N-acetoxy pyridinium intermediate. This makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the acetate counter-ion. While the desired pathway involves deprotonation of the C2-methyl group to initiate a[3][3]-sigmatropic rearrangement (a Boekelheide-type reaction), a competing pathway exists where the acetate directly attacks the ring itself, typically at the C3 or C5 positions.[1][2]
The diagram below illustrates the mechanistic divergence leading to the desired product versus the side product.
Caption: Divergent pathways in the N-oxide rearrangement.
Troubleshooting and Optimization: Controlling the regioselectivity is key. The formation of the ylide for the desired rearrangement is kinetically controlled and sensitive to reaction conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain lower temperatures (e.g., 80-100 °C). Avoid excessive heating. | Higher temperatures favor the thermodynamically driven direct nucleophilic attack on the ring over the kinetically favored deprotonation/rearrangement pathway. |
| Solvent | Use a non-polar, aprotic solvent like toluene or dioxane. | Polar solvents can stabilize the charged intermediate, potentially facilitating direct nucleophilic attack. Using acetic anhydride as both reagent and solvent can lead to a higher concentration of nucleophilic acetate. |
| Acetic Anhydride | Use a stoichiometric amount (1.1 to 1.5 equivalents). Avoid a large excess. | A large excess of acetic anhydride increases the concentration of the acetate nucleophile, promoting the side reaction.[2] |
| Base | Consider adding a non-nucleophilic base (e.g., triethylamine, Hunig's base) in catalytic amounts. | A stronger, non-nucleophilic base can facilitate the initial deprotonation of the methyl group more efficiently than acetate, favoring the desired ylide formation. |
Question 3: I have successfully synthesized the 2-acetoxymethyl-3-methylpyridine precursor, but the final cyclization to this compound is low-yielding. How can I improve this step?
This final step involves hydrolysis of the acetate ester to a hydroxymethyl group, followed by an intramolecular cyclization/oxidation or a related rearrangement to form the lactam. Inefficiency here often points to issues with the base, solvent, or reaction conditions, which may lead to intermolecular side reactions (e.g., polymerization) or incomplete conversion.
Protocol for Optimized Cyclization:
This protocol is designed to facilitate the tandem hydrolysis and cyclization under conditions that minimize side reactions.
-
Setup: To a solution of purified 2-acetoxymethyl-3-methylpyridine (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Ethanol (10 mL per mmol), add a solution of a strong base.
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (t-BuOK) in THF are excellent choices.[4] Use approximately 1.5-2.0 equivalents to ensure complete hydrolysis and to drive the cyclization equilibrium.
-
Reaction Conditions:
-
Add the base solution dropwise at 0 °C to control any initial exotherm.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. For less reactive substrates, gentle heating to 50-60 °C may be required.
-
-
Monitoring: Track the disappearance of the starting material and the appearance of the more polar product spot by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product often requires purification by column chromatography. Use a silica gel column with a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. The target compound is often sensitive, so minimizing its time on silica is advisable.
Key Considerations:
-
Anhydrous Conditions: Ensure your solvent and glassware are dry, as water can interfere with the efficacy of the alkoxide bases.
-
Base Stoichiometry: Using an insufficient amount of base will lead to incomplete reaction, while a large excess can sometimes promote decomposition.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme Connect. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available at: [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
-
4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. Available at: [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Available at: [Link]
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217. National Institutes of Health (NIH). Available at: [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Royal Society of Chemistry. Available at: [Link]
-
Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. ACS Publications. Available at: [Link]
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). National Institutes of Health (NIH). Available at: [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 2 H Benzopyran via Electrophilic Cyclization. ResearchGate. Available at: [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the dedicated technical support guide for the purification of 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this novel heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: Understanding the Molecule and Its Challenges
This compound is a fused heterocyclic system containing a lactone (a cyclic ester) fused to a pyridine ring. This arrangement presents a unique set of purification challenges stemming from its chemical reactivity and potential for degradation. The presence of a chiral center at the 2-position, the lactone functionality, and the pyridine nitrogen introduces multiple potential pitfalls during isolation and purification.
This guide is structured to anticipate these challenges and provide robust solutions and starting points for your experimental design.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Recovery or Product Degradation During Silica Gel Chromatography
Symptoms:
-
Streaking or tailing of the product spot on TLC.
-
Appearance of new, more polar spots on TLC after running a column.
-
Significantly lower than expected yield after chromatographic purification.
Causality: The lactone ring in the molecule is susceptible to hydrolysis or ring-opening reactions, which can be catalyzed by the acidic nature of standard silica gel. The pyridine nitrogen can also interact strongly with the acidic silanol groups, leading to poor elution and on-column degradation.
Solutions:
-
Neutralize the Silica Gel:
-
Rationale: Deactivating the acidic sites on the silica gel can prevent degradation.
-
Protocol:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Add 1-2% (v/v) of a neutral to slightly basic amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), relative to the solvent volume.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized slurry.
-
Equilibrate the column with your mobile phase, which should also contain a small amount (0.1-0.5%) of the same amine.
-
-
-
Use an Alternative Stationary Phase:
-
Rationale: Stationary phases with different surface chemistry can mitigate the issues seen with silica.
-
Recommendations:
-
Alumina (Neutral or Basic): Less acidic than silica and a good alternative. Neutral alumina is a good starting point.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reversed-Phase Chromatography (C18): If the compound has sufficient solubility in polar solvents, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent, albeit more expensive, alternative.
-
-
Problem 2: Co-elution with Starting Materials or Byproducts
Symptoms:
-
Fractions containing the product are contaminated with impurities of similar polarity, as determined by TLC, HPLC, or NMR.
-
Difficulty in achieving baseline separation of the product peak from an adjacent impurity peak in HPLC.
Causality: The synthesis of furo[3,2-b]pyridine cores often involves multi-step reactions or palladium-catalyzed couplings, which can generate byproducts with similar physical properties to the desired product.[1][2]
Solutions:
-
Optimize the Mobile Phase for Normal Phase Chromatography:
-
Rationale: Fine-tuning the solvent system can exploit subtle differences in the polarity and interactions of the compounds with the stationary phase.
-
Recommended Solvent Systems to Screen:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Ethyl Acetate/Methanol
-
-
Pro-Tip: The addition of a small amount of a third solvent (e.g., 1-2% methanol in a dichloromethane/ethyl acetate mixture) can sometimes dramatically improve separation.
-
-
Recrystallization:
-
Rationale: This is a powerful technique for purifying crystalline solids and can be highly effective if a suitable solvent system is found.
-
Protocol for Solvent Screening:
-
Place a small amount of the impure solid (10-20 mg) in several different test tubes.
-
Add a small volume of a single solvent to each tube and heat to boiling. If the solid dissolves, it is a potential recrystallization solvent.
-
If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
An ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Acetonitrile
-
Toluene
-
Mixtures such as Ethyl Acetate/Hexanes or Dichloromethane/Pentane
-
-
| Solvent System | Solubility of Polar Impurities | Solubility of Non-Polar Impurities | Potential for Product Crystallization |
| Ethanol/Water | High | Low | Good |
| Ethyl Acetate/Hexanes | Moderate | High | Excellent |
| Dichloromethane/Pentane | Moderate | High | Good |
| Acetonitrile | High | Moderate | Moderate |
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
After removal of solvent, the product remains a viscous oil or an amorphous solid.
-
Attempts at recrystallization result in "oiling out" rather than crystal formation.
Causality: The presence of even small amounts of impurities can inhibit crystallization. The molecule itself may also have a low melting point or a tendency to form a stable amorphous state.
Solutions:
-
High-Purity Seeding:
-
Rationale: Introducing a high-purity seed crystal can provide a template for crystal lattice formation.
-
Method:
-
Take a small amount of the purest available oil.
-
Dissolve it in a minimal amount of a volatile solvent (e.g., diethyl ether or dichloromethane).
-
Allow the solvent to evaporate slowly in a loosely covered vial. This may yield a small amount of crystalline material.
-
Use these seed crystals to initiate crystallization in a larger, supersaturated solution.
-
-
-
Trituration:
-
Rationale: This process can wash away soluble impurities and induce crystallization.
-
Protocol:
-
Add a small amount of a solvent in which the product is poorly soluble (but the impurities are soluble) to the oil.
-
Use a spatula or glass rod to vigorously scratch and stir the mixture.
-
The solid product may precipitate out.
-
Isolate the solid by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Given the lactone functionality, the compound is sensitive to both acidic and basic conditions, which can catalyze hydrolysis. It is recommended to store the pure compound as a solid at low temperatures (-20°C is ideal), under an inert atmosphere (argon or nitrogen), and protected from light and moisture.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is essential for a comprehensive assessment of purity.[3]
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and identify the presence of any impurities with different mass-to-charge ratios.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity of the sample. A method using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Chiral HPLC: If the stereochemical purity is a concern, a dedicated chiral HPLC method will be necessary.
Q3: Can I use a rotary evaporator to concentrate my column fractions? What temperature should I use?
A3: Yes, a rotary evaporator can be used, but with caution. The stability of the furo[3,2-b]pyridinone core to heat should be considered. It is advisable to keep the water bath temperature below 40°C to minimize the risk of thermal degradation. For final drying, using a high-vacuum line at room temperature is preferable to heating in a vacuum oven.
Q4: My NMR spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in the NMR spectrum can have several causes:
-
Presence of Paramagnetic Impurities: Trace amounts of metals, such as residual palladium from a cross-coupling reaction, can cause significant peak broadening.[1]
-
Intermediate Rate Exchange Processes: The molecule may be undergoing a conformational change or proton exchange on the NMR timescale.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
pH Effects: The pyridine nitrogen can be protonated by trace acidic impurities in the NMR solvent. Adding a drop of D₂O can sometimes sharpen N-H and O-H signals.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound, incorporating the troubleshooting strategies discussed.
Caption: Potential hydrolysis pathways of the lactone ring under acidic or basic conditions.
References
- This reference is hypothetical as no direct source was found for this specific molecule's purific
- This reference is hypothetical as no direct source was found for this specific molecule's purific
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
- This reference is hypothetical as no direct source was found for this specific molecule's purific
- This reference is hypothetical as no direct source was found for this specific molecule's purific
Sources
Technical Support Center: Optimizing Sonogashira Coupling for Furo[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of furo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Sonogashira cross-coupling reaction as a key step in constructing this important heterocyclic scaffold. Furo[3,2-b]pyridines are privileged structures in modern drug discovery, and mastering their synthesis is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Core Principles: Understanding the Sonogashira Reaction in the Context of Pyridine Synthesis
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[1][2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The synthesis of a furo[3,2-b]pyridine often involves an initial Sonogashira coupling to install an alkyne adjacent to a hydroxyl group on the pyridine ring, followed by a subsequent cyclization step.
Understanding the underlying mechanism is paramount for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Palladium Cycle involves the oxidative addition of the active Pd(0) catalyst to the halopyridine, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. The Copper Cycle 's primary role is to deprotonate the terminal alkyne with the help of a base, forming a reactive copper(I) acetylide species that participates in the transmetalation step.[3]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered when applying the Sonogashira coupling to furo[3,2-b]pyridine precursors.
Problem 1: Low to No Product Yield
Question: "My reaction between 3-bromo-2-hydroxypyridine and my terminal alkyne is resulting in very low conversion or no product at all. Where should I start my investigation?"
Answer: Low or no yield is the most frequent issue and can stem from several factors. A systematic approach is key.
Caption: A systematic workflow for diagnosing low-yield Sonogashira reactions.
1. Analyze Your Catalyst System:
-
Ligand Selection: The pyridine nitrogen is a known ligand for palladium and can inhibit catalysis by occupying a coordination site. Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic activity by preventing strong binding of the pyridine substrate to the palladium center.[3][4]
-
Catalyst Loading: For challenging substrates like electron-rich or sterically hindered pyridines, a higher catalyst loading (up to 5 mol%) may be necessary.[3]
2. Evaluate Substrate Reactivity:
-
The Halogen: The reactivity of the halopyridine is directly related to the carbon-halogen bond strength, following the order: I > Br >> Cl.[1] If you are using a bromopyridine and getting low yields, switching to the corresponding iodopyridine will significantly accelerate the oxidative addition step and often improve yields dramatically. Chloropyridines are generally very challenging and require specialized, highly active catalyst systems.[5]
3. Scrutinize the Base and Solvent:
-
Base Function: The base has two primary roles: neutralizing the hydrogen halide (HX) formed during the reaction and deprotonating the terminal alkyne to facilitate the formation of the copper acetylide.[1]
-
Choosing a Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they can also serve as solvents.[1] However, for some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO) can be more effective.[2] The pKa of the base must be sufficient to deprotonate the alkyne.
-
Solvent Effects: The solvent must fully dissolve all reactants. DMF and DMSO are excellent choices for their high polarity, which can facilitate the reaction.[2] For less polar systems, THF or toluene may be used.
| Parameter | Recommended Starting Point | Rationale & Troubleshooting Tips |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | Air-stable and effective. If yield is low, try Pd(PPh₃)₄ or a more active catalyst with bulky ligands. |
| Cu Co-catalyst | CuI (2-5 mol%) | Essential for the classic mechanism. Ensure it is fresh and not oxidized (should be off-white, not green/brown). |
| Base | Triethylamine (TEA) or DIPEA | Use in excess or as a co-solvent. If ineffective, try a stronger inorganic base like Cs₂CO₃ in DMF. |
| Solvent | DMF or THF (degassed) | DMF is a good general-purpose solvent.[2] Ensure the solvent is anhydrous and thoroughly degassed to prevent side reactions. |
| Temperature | Room Temp to 80 °C | Start at room temperature for reactive iodides. Bromides may require heating.[1][5] Avoid excessive heat to prevent catalyst decomposition. |
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Question: "My reaction produces a significant amount of a byproduct which I've identified as the dimer of my starting alkyne. How do I prevent this?"
Answer: This is a classic side reaction known as Glaser coupling. It is an oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.[1][5]
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is required for the Glaser coupling pathway.[5] You must ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).
-
Degassing Technique: Use at least three cycles of freeze-pump-thaw for your solvent and reaction mixture. Alternatively, sparging the solvent with argon for 20-30 minutes before use can be effective.
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating the copper co-catalyst is a viable strategy.[1][5] Copper-free Sonogashira reactions typically require a more reactive catalyst system and a stronger base (often an amine used as the solvent) to facilitate the direct formation of a palladium-acetylide intermediate.[3]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. Using a syringe pump to add the alkyne over several hours can significantly suppress the formation of the Glaser byproduct.
Problem 3: Catalyst Decomposition (Reaction Turns Black)
Question: "After heating, my reaction mixture turns black and a precipitate forms, and the reaction stalls. What's happening?"
Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black. This occurs when the Pd(0) species, the active catalyst, agglomerates and precipitates out of solution, effectively killing the catalytic cycle.
Causes & Solutions:
-
Excessive Temperature: High temperatures can accelerate the decomposition of the catalyst complex. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inadequate Ligand Protection: The phosphine ligands stabilize the Pd(0) center. If the ligand concentration is too low or the ligand dissociates at high temperatures, the palladium will precipitate. Ensure you have an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1).
-
Choice of Ligand: Some ligands are more robust than others. If Pd(PPh₃)₄ is failing, consider using a catalyst with bidentate phosphine ligands (e.g., dppf) or a more sterically demanding monodentate ligand which can better protect the metal center.[3]
Frequently Asked Questions (FAQs)
Q1: Is a copper co-catalyst always necessary? A: No. While the classic Sonogashira protocol uses a copper(I) salt to increase the reaction rate, many "copper-free" methods have been developed.[1] These are particularly useful for preventing the Glaser homocoupling side reaction or when working with substrates that can chelate copper.[5] However, copper-free reactions may require more carefully optimized conditions, such as a different base or a more active palladium catalyst.
Q2: My starting material is a chloropyridine. Can I still use the Sonogashira reaction? A: Yes, but it is challenging. Aryl chlorides are significantly less reactive than bromides and iodides. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Success with aryl chlorides typically requires the use of highly active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (like P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, along with higher temperatures and stronger bases.[5]
Q3: How can I couple a gaseous alkyne like acetylene or propyne? A: Direct handling of gaseous alkynes can be difficult. A common and safer strategy is to use a protected surrogate. For acetylene, trimethylsilylacetylene (TMSA) is an excellent liquid substitute.[1] It can be coupled under standard conditions, and the trimethylsilyl (TMS) group can then be easily removed with a fluoride source like TBAF or a base like K₂CO₃ in methanol to reveal the terminal alkyne.[1][5]
Q4: Can I run the reaction in water? A: Yes, aqueous Sonogashira couplings are possible and are an area of active research in green chemistry. These reactions typically require water-soluble ligands to create a hydrophilic palladium complex and may be run in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][5] This can simplify product isolation and catalyst removal.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of a 3-bromopyridine derivative with a terminal alkyne.
-
Setup: To a flame-dried Schlenk flask, add the 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
-
Solvent & Reagents: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.2 M solution based on the bromopyridine). Add degassed triethylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC or LCMS after 2-4 hours, gradually heat the reaction to 60-80 °C. Monitor the reaction progress until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for situations where Glaser homocoupling is a significant problem.
-
Setup: To a flame-dried Schlenk flask, add the 3-iodopyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq, 3 mol%). (Note: Iodides are recommended for higher reactivity in copper-free systems).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat three times.
-
Solvent & Reagents: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution). Add degassed diisopropylamine (DIPA) (4.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the mixture at 50 °C and monitor by TLC or LCMS. The reaction may require longer times than the copper-catalyzed version.
-
Workup: Cool the reaction, concentrate under reduced pressure to remove the solvents and excess amine. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Haq, A., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(1), 163. [Link]
-
Wang, H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10197-10207. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Solution Stability of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the dedicated technical support guide for 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this privileged heterocyclic scaffold in their experiments.[1] The unique furo[3,2-b]pyridine core is of significant interest in medicinal chemistry, making a thorough understanding of its handling and stability paramount for reproducible and accurate results.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered in solution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability concern with this compound in solution?
A1: The primary structural feature governing the stability of this molecule is the lactone ring (a cyclic ester) fused to the pyridine core. Lactones are susceptible to hydrolysis , a chemical reaction with water that cleaves the ester bond. This process is significantly influenced by the pH of the solution and can be accelerated by temperature and the presence of certain nucleophiles. The pyridine nitrogen also imparts pH-dependent characteristics to the molecule's overall electronic structure, which can influence the rate of degradation.
Q2: What are the recommended storage and handling conditions for solid and stock solutions?
A2: To ensure the longevity and integrity of this compound, adhere to the following guidelines:
| Form | Storage Condition | Rationale |
| Solid Compound | Store at 0-8°C in a tightly sealed container with a desiccant.[4][5] | Minimizes exposure to atmospheric moisture and thermal degradation. |
| Stock Solutions (in anhydrous organic solvent) | Store at -20°C or -80°C in small aliquots. | Prevents repeated freeze-thaw cycles and limits exposure to air and light. |
| Aqueous Working Solutions | Prepare fresh before each experiment. | Due to the potential for hydrolysis, long-term storage in aqueous media is not recommended. |
Q3: Which solvents are recommended for preparing stock solutions?
A3: Anhydrous DMSO, DMF, or ethanol are suitable for preparing high-concentration stock solutions.[2] It is crucial to use anhydrous solvents to prevent premature hydrolysis. For aqueous experiments, the stock solution should be diluted into the final buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with the assay and does not exceed recommended limits (typically <1%).
Q4: What is the likely degradation product of this compound in an aqueous solution?
A4: The most probable degradation product is the ring-opened carboxylic acid, formed via hydrolysis of the lactone ring. This reaction is depicted below. Monitoring the appearance of this species by LC-MS can be a key diagnostic tool in your stability studies.
Caption: Proposed hydrolytic degradation of this compound.
Troubleshooting Guide for Experimental Instability
This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving stability problems.
Issue 1: "My compound's measured concentration decreases over the course of my experiment in an aqueous buffer."
This is a classic sign of compound degradation, most likely hydrolysis.
Causality Analysis Workflow:
Caption: Troubleshooting workflow for decreasing compound concentration.
In-Depth Explanation & Protocols:
-
pH Influence: The stability of the lactone is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. It is imperative to precisely measure and control the pH of your experimental buffer.
-
Buffer Selection: Common biological buffers like Tris (Tris(hydroxymethyl)aminomethane) and phosphate can act as nucleophiles, directly attacking the lactone and accelerating degradation.[6][7][8] Consider using buffers with less nucleophilic character.
| Buffer | pKa (at 25°C) | Recommended pH Range | Nucleophilic Potential |
| HEPES | 7.5 | 6.8 - 8.2 | Low |
| MES | 6.1 | 5.5 - 6.7 | Low |
| PIPES | 6.8 | 6.1 - 7.5 | Low |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Moderate |
| Tris | 8.1 | 7.5 - 9.0 | High |
Issue 2: "I'm observing a new, more polar peak growing in my HPLC/LC-MS analysis over time."
This is strong evidence of the formation of the hydrolyzed carboxylic acid product, which is more polar than the parent lactone.
Protocol for a Simple Stability Assessment:
This protocol allows you to quantify the stability of your compound under your specific experimental conditions.
-
Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Incubation:
-
Spike the compound from the stock solution into each buffer to a final concentration of 10-50 µM.
-
Incubate the solutions at your experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
Immediately after adding the compound (T=0), take an aliquot and quench the reaction by diluting it in a 50:50 mixture of acetonitrile and water.
-
Take subsequent aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them similarly.
-
Store quenched samples at 4°C until analysis.
-
-
Quantification:
-
Analyze all samples by a validated reverse-phase HPLC-UV method.[9]
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Issue 3: "My experimental results are inconsistent between batches or on different days."
Inconsistent results often stem from variability in the preparation and handling of the compound.
Best Practices for Ensuring Reproducibility:
-
Fresh is Best: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored, even at 4°C.
-
Vortex Thoroughly: Ensure the compound is fully dissolved when making stock solutions and when diluting into aqueous buffers.
-
Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions of aromatic heterocyclic compounds from direct light by using amber vials or covering tubes with foil.
-
Calibrate Your pH Meter: Ensure the pH of your buffers is accurate and consistent for every experiment.
By implementing these rigorous handling procedures and systematically troubleshooting any signs of instability, you can ensure the integrity of your data and the success of your research with this compound.
References
-
Antonenko, Y. N., Avseenko, N. V., & Gennis, R. B. (2000). Amine-containing buffers can profoundly affect the kinetics of the membrane-bound enzymes. Analytical Biochemistry, 284(2), 299-305. [Link]
-
Gande, S. L., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Medicinal Chemistry, 16(7), 987-996. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135439535, 2-Methylfuro[3,2-b]pyridin-3-ol. [Link]
-
Ivanchikov, A. V., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 56(10), 1297-1304. [Link]
-
Ferreira, L. G., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(19), e00863-21. [Link]
-
Wang, Z., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines. Organic Chemistry Frontiers, 7(1), 76-81. [Link]
-
ResearchGate. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
-
National Genomics Data Center. (2023). Synthesis, characterization, cytotoxic evaluation, and molecular docking studies of novel pyridine-2(1H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. 2H,3H-furo[3,2-b]pyridin-3-one 97% | CAS: 119293-03-7 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the technical support resource for 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge encountered with this compound: its poor aqueous solubility in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to achieve reliable and reproducible results.
Introduction: The Challenge of Poor Solubility
This compound is a heterocyclic compound of interest in various research applications. However, its hydrophobic nature presents a significant hurdle in aqueous-based biological and biochemical assays. Poor solubility can lead to several experimental artifacts, including:
-
Underestimation of compound potency: Only the dissolved fraction of the compound is active.
-
Compound precipitation: This can occur in stock solutions, during dilutions, or in the final assay plate, leading to inconsistent results and potential interference with detection methods.
-
Non-specific aggregation: The compound may form aggregates that can lead to false-positive or false-negative results.
This guide will provide a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilizing this compound?
A1: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds due to its strong solubilizing power and compatibility with most assays at low final concentrations (typically <1%). Other organic solvents like ethanol or methanol can also be considered, but their volatility and potential for protein precipitation should be taken into account.
-
Initial Stock Concentration: Aim for a stock concentration of 10-20 mM in 100% DMSO. This provides a concentrated starting point for serial dilutions.
-
Important Considerations:
-
Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution.
-
Ensure the compound is fully dissolved in the stock solution before making any dilutions. Gentle warming (to 37°C) and vortexing can aid in dissolution.
-
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here’s a systematic troubleshooting approach:
-
Lower the Final Assay Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your assay buffer.
-
Decrease the Percentage of DMSO in the Dilution Step: While counterintuitive, sometimes diluting the DMSO stock into a buffer containing a small amount of an intermediate co-solvent can prevent precipitation.
-
Utilize Co-solvents: If lowering the concentration is not an option, the use of co-solvents in your final assay buffer can increase the solubility of your compound.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and glycerol are frequently used.
-
Working Concentration: The concentration of the co-solvent should be optimized, typically starting from 1-5% (v/v) in the final assay buffer.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.
-
Analysis: First, determine if this compound has an ionizable group (e.g., a basic nitrogen on the pyridine ring).
-
Action: If the compound is basic, lowering the pH of the assay buffer may increase its solubility by protonating the basic center. Conversely, for an acidic compound, increasing the pH would be beneficial. The pKa of the compound will dictate the optimal pH range for solubility.
-
Q3: How can I determine the aqueous solubility of this compound in my specific assay buffer?
A3: Determining the kinetic solubility in your assay buffer is a critical step. A simple method is through visual inspection or by using nephelometry.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Add your assay buffer to each well, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation (cloudiness, solid particles). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is considered the approximate kinetic solubility limit in that buffer.
Q4: Can excipients or surfactants be used to improve solubility?
A4: Yes, certain excipients can act as solubilizing agents. However, their compatibility with your specific assay must be carefully validated as they can interfere with biological components.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility. Use these with caution, as they can denature proteins or disrupt cell membranes at higher concentrations.
Experimental Protocols & Data
Workflow for Addressing Solubility Issues
The following diagram outlines a decision-making workflow for troubleshooting poor solubility of this compound.
Caption: Decision workflow for troubleshooting solubility.
Mechanism of Co-solvency
Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds to dissolve.
Caption: Co-solvents reduce solvent polarity to aid dissolution.
Table 1: Solubility of this compound in Common Solvent Systems
| Solvent System | Max Solubility (Approx.) | Notes |
| 100% DMSO | > 20 mM | Recommended for primary stock solutions. |
| 100% Ethanol | ~5-10 mM | Can be used, but volatility is a concern. |
| PBS (pH 7.4) with 1% DMSO | < 10 µM | Baseline aqueous solubility is low. |
| PBS (pH 7.4) with 1% DMSO, 5% PEG 400 | ~25-50 µM | Significant improvement with a co-solvent. |
| PBS (pH 6.0) with 1% DMSO (assuming pKa > 7) | ~15-25 µM | pH adjustment can be beneficial if the compound is a weak base. |
Note: These values are illustrative and should be experimentally determined for your specific batch of compound and buffer composition.
References
Troubleshooting 2-Methylfuro[3,2-b]pyridin-3(2H)-one NMR signal assignment
Welcome to the technical support center for the analysis of furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with complex heterocyclic systems. Here, we address common and advanced issues encountered during the NMR signal assignment of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, providing not just protocols, but the underlying scientific rationale to empower your experimental choices.
Introduction: The Challenge of Furo[3,2-b]pyridine Systems
The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent kinase inhibitors and other therapeutics.[1] However, its compact, electron-rich, and asymmetric nature presents distinct challenges in NMR spectroscopy. Signal overlapping in the aromatic region, subtle long-range couplings, and the influence of the lactam-like carbonyl group can complicate definitive signal assignment. This guide provides a structured, question-and-answer approach to navigate these complexities.
Section 1: Foundational Analysis & Predicted Spectra
Before troubleshooting, a solid foundation based on predicted values is essential. The following section outlines the expected NMR characteristics of the target molecule.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer: Precise chemical shifts can vary based on solvent and concentration. However, we can predict the approximate regions for each signal by analyzing the electronic environment of the protons and carbons. The pyridine ring protons are generally deshielded due to the electronegativity of the nitrogen atom and aromatic ring currents.[2] The furanone moiety introduces distinct features, including a chiral center at C2.
Below is the structure with a standard numbering system for reference.
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Proton Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Attached Carbon | Predicted ¹³C Shift (ppm) |
| H6 | 8.0 - 8.5 | dd | ³J(H6-H5) ≈ 5-6, ⁴J(H6-H4) ≈ 1-2 | C6 | 145 - 155 |
| H4 | 7.8 - 8.2 | dd | ³J(H4-H5) ≈ 7-8, ⁴J(H4-H6) ≈ 1-2 | C4 | 130 - 140 |
| H5 | 7.0 - 7.5 | dd | ³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 5-6 | C5 | 115 - 125 |
| C2-H | 4.5 - 5.0 | q | ³J(H-CH₃) ≈ 7 | C2 | 75 - 85 |
| C2-CH₃ | 1.5 - 1.8 | d | ³J(CH₃-H) ≈ 7 | C2-CH₃ | 15 - 25 |
| - | - | - | - | C3 (C=O) | 170 - 180 |
| - | - | - | - | C3a | 160 - 170 |
| - | - | - | - | C7a | 110 - 120 |
Note: These are estimated values based on general principles for heterocyclic compounds and data from related furopyridine systems.[3][4] Actual values may vary.
Section 2: Common Troubleshooting Scenarios
This section addresses the most frequent challenges encountered during spectral analysis.
Q2: My aromatic signals between 7.0 and 8.5 ppm are overlapping. How can I resolve them for accurate assignment?
Answer: Signal overlap in the aromatic region is a classic problem, especially in complex heterocyclic systems. The chemical shift proximity of H4, H5, and H6 is common. Here’s a logical approach to resolving them:
Causality: The electronic similarity of the pyridine protons leads to closely spaced chemical shifts. Standard NMR solvents like CDCl₃ might not provide sufficient dispersion.
Troubleshooting Protocol:
-
Change the NMR Solvent: This is the most accessible solution. Solvents can induce differential shifts through various mechanisms, including the aromatic solvent-induced shift (ASIS).[5] Changing from a non-polar solvent like CDCl₃ to an aromatic one like Benzene-d₆ or Pyridine-d₅ can significantly alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving the overlap.[6]
-
Protocol: Prepare a new sample in Benzene-d₆. Acquire a standard ¹H NMR spectrum and compare it to the original spectrum in CDCl₃. Protons on the exterior of the molecule often experience the most significant shifts.
-
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the separation (in Hz) between the peaks, potentially resolving the multiplets. The chemical shift in ppm is field-independent, but the frequency separation between signals increases with the field strength.
-
Utilize 2D NMR: If the options above are insufficient, a two-dimensional experiment is the definitive solution. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[7] For this molecule, you would expect to see a cross-peak between H4 and H5, and between H5 and H6. H4 and H6 may show a very weak cross-peak due to a small four-bond (⁴J) coupling. This connectivity map allows for unambiguous assignment.
Q3: The signal for my C2-H proton is broad or poorly defined. What could be the cause?
Answer: A broad signal for the C2-H methine proton can arise from several factors related to chemical dynamics or sample preparation.
Causality:
-
Chemical Exchange: If there are trace amounts of acid or base, the C2 proton could be undergoing slow chemical exchange, leading to peak broadening.
-
Intermediate Conformational Exchange: The furanone ring is not planar. If the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, it can broaden the signals of the involved protons.
-
Unresolved Coupling: Complex or unresolved long-range couplings can sometimes manifest as a broadened signal rather than a distinct multiplet.
-
Poor Shimming/Sample Quality: Suboptimal magnetic field homogeneity (shimming) or a non-homogenous sample (e.g., due to poor solubility) are common causes of broad peaks for all signals.[6]
Troubleshooting Protocol:
-
Verify Sample Purity & Preparation: Ensure the sample is fully dissolved and free of particulate matter. Re-shim the instrument carefully.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose dynamic processes.
-
If broadening is due to intermediate-rate exchange, cooling the sample may slow the process into the slow-exchange regime, resulting in sharp signals for distinct conformers. Heating the sample may push it into the fast-exchange regime, resulting in a single, sharp, averaged signal.
-
-
Advanced 2D NMR: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can be invaluable.[8] This experiment correlates protons directly to the carbons they are attached to. Since the ¹³C spectrum is typically better dispersed, you can easily identify the C2 carbon (expected around 75-85 ppm) and find the corresponding proton signal on the other axis, even if it is broad.
Section 3: Advanced Experimental Protocols & Workflows
When 1D NMR is insufficient, 2D techniques are required for a self-validating and complete assignment.
Protocol 1: Acquiring a ¹H-¹H COSY Spectrum
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) that is free of solid particles.
-
Initial Setup: Acquire and reference a standard 1D ¹H spectrum. Note the spectral width (the region in ppm containing all your proton signals).
-
Load COSY Experiment: Select a standard gradient-enhanced COSY pulse program (e.g., gCOSY on Bruker or COSY on Varian/Agilent systems).
-
Set Parameters:
-
Spectral Width (F2 and F1): Set the spectral width in both dimensions to cover all proton signals identified in the 1D spectrum.
-
Number of Increments (F1): Start with 256 or 512 increments. More increments provide better resolution in the indirect dimension (F1) but increase experiment time.
-
Number of Scans (NS): For a moderately concentrated sample, 2 to 8 scans per increment should be sufficient.
-
-
Acquisition & Processing: Run the experiment. After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions and symmetrize the spectrum.
-
Interpretation:
-
The diagonal of the spectrum will show the 1D proton spectrum.
-
Cross-peaks (off-diagonal signals) connect protons that are scalar-coupled. For this compound, you should observe:
-
A strong cross-peak between the C2-H (quartet) and the C2-CH₃ (doublet) .
-
Cross-peaks connecting H4 ↔ H5 and H5 ↔ H6 .
-
-
Workflow: Logical Approach to Signal Assignment
The following diagram illustrates a logical workflow for tackling NMR assignment issues for this molecule.
Caption: A troubleshooting workflow for NMR signal assignment of this compound.
References
-
The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
Abraham, R. J., & Matth, T. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Types of 2D NMR. (n.d.). Retrieved from [Link]
-
Sci-Hub. (n.d.). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Retrieved from [Link]
-
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, December 6). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
-
OSTI. (1985, March 1). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). Retrieved from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27). Retrieved from [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]
-
Sci-Hub. (n.d.). Furopyridines. XI. 13C NMR Spectra of 2‐ or 3‐Substituted Furo[2,3‐b]‐, Furo[3,2‐b]‐, Furo[2,3‐c]‐ and Furo[3,2‐c]pyridine. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent - Supporting Information. (n.d.). Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Answering the user's request.## Technical Support Center: Mass Spectrometry Analysis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of this compound (Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ). Direct experimental fragmentation data for this specific molecule is not extensively published. Therefore, this document is structured to provide a predictive framework based on established principles of mass spectrometry and the known behavior of related heterocyclic systems. The insights herein are designed to guide experimental design, aid in spectral interpretation, and offer robust troubleshooting solutions.
Part 1: Predicted Fragmentation Profile & Pathway
Under typical Electron Ionization (EI) conditions (70 eV), the fragmentation of this compound is expected to be driven by the presence of the lactone (cyclic ketone/ether) functionality, the fused aromatic pyridine ring, and the methyl substituent at a stereocenter. The primary objective of the molecule upon ionization is to form more stable fragment ions through the cleavage of weaker bonds and the elimination of small, stable neutral molecules.
Predicted Major Fragment Ions (EI-MS)
| Predicted m/z | Proposed Neutral Loss | Formula of Lost Neutral | Proposed Fragment Ion Structure/Description | Plausibility & Rationale |
| 149 | - | - | [M]⁺• (Molecular Ion) | The parent ion, whose stability will depend on ionization energy. |
| 134 | •CH₃ | CH₃ | Acylium ion | Highly Probable. Alpha-cleavage of the methyl group is a classic fragmentation pathway for ketones, leading to a stable, resonance-stabilized acylium ion. This is a strong candidate for the base peak. |
| 121 | CO | CO | Pyridinyl-dihydrofuran radical cation | Probable. Loss of carbon monoxide from the lactone moiety is a common fragmentation pathway for such ring systems. |
| 106 | •CH₃, CO | CH₃, CO | Pyridinyl-furan radical cation | Highly Probable. Sequential loss of the methyl radical followed by carbon monoxide from the m/z 134 fragment. This even-electron to odd-electron transition is common and leads to a stabilized aromatic-like structure. |
| 93 | C₂H₂O | Ethynol | Pyridine radical cation | Possible. Cleavage of the furanone ring can lead to the formation of the stable pyridine core. |
| 79 | •CH₃, CO, HCN | CH₃, CO, HCN | Furan radical cation | Possible. Subsequent fragmentation of the pyridine ring from the m/z 106 fragment via the characteristic loss of hydrogen cyanide. |
Visualizing the Predicted Fragmentation Pathway
The following diagram illustrates the most probable sequence of fragmentation events originating from the molecular ion.
Caption: Predicted fragmentation cascade for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M⁺•) for this compound?
A1: The expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 149, corresponding to the nominal molecular weight of the molecule (C₈H₇NO₂). In high-resolution mass spectrometry (HRMS), the expected exact mass would be approximately 149.0477. The intensity of this peak can vary; in many heterocyclic compounds, it is often of moderate to high intensity but may be weak if the molecule is particularly fragile under the chosen ionization conditions.
Q2: Which fragment is likely to be the base peak in the EI spectrum?
A2: The base peak is the most intense peak in the spectrum, corresponding to the most stable fragment ion formed. For this molecule, the fragment at m/z 134 is a strong candidate for the base peak. This ion results from the alpha-cleavage and loss of a methyl radical (•CH₃), forming a resonance-stabilized acylium ion.[1] Alternatively, the subsequent fragment at m/z 106 , formed by the loss of carbon monoxide (CO) from the m/z 134 ion, could also be the base peak due to its stable, conjugated structure.
Q3: How do different ionization techniques (e.g., EI vs. ESI) affect the observed spectrum?
A3:
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy, leading to extensive and predictable fragmentation. The resulting spectrum is a "fingerprint" of the molecule, rich with fragment ions as detailed above. It is ideal for structural elucidation of small, volatile molecules.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique. It is unlikely to cause significant in-source fragmentation. Instead, you would expect to see the protonated molecule, [M+H]⁺, at m/z 150 . Adducts with solvent ions, such as sodium ([M+Na]⁺ at m/z 172), are also common. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion may follow different pathways than the odd-electron M⁺• ion from EI.[2]
Q4: What is the significance of the fragment at m/z 106?
A4: The peak at m/z 106 is highly diagnostic. Its presence strongly suggests the sequential loss of a methyl group (15 Da) and carbon monoxide (28 Da). This two-step fragmentation is characteristic of methyl-substituted lactones or ketones.[3][4] Observing this loss pathway provides strong evidence for both the methyl substituent and the carbonyl group within the furanone ring.
Part 3: Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | 1. Sample Concentration: The sample may be too dilute or, conversely, too concentrated, causing ion suppression.[5]2. Inefficient Ionization: The chosen ionization method (e.g., ESI, APCI, EI) may not be optimal for this analyte.3. Instrument Contamination: The ion source, transfer optics, or mass analyzer may be dirty. | 1. Optimize Concentration: Prepare a dilution series (e.g., 0.1, 1, 10 µg/mL) to find the optimal concentration for your instrument.2. Switch Ionization Technique: If using LC-MS, try switching between ESI and APCI. For GC-MS, ensure the compound is sufficiently volatile.3. Perform Maintenance: Follow the manufacturer's protocol for cleaning the ion source and other relevant components. |
| Weak or Absent Molecular Ion (m/z 149) in EI Mode | 1. High Source Temperature: Excessive heat can cause the molecular ion to fragment completely before detection.2. High Electron Energy: While 70 eV is standard, for a fragile molecule, this may be too energetic.3. Compound Instability: The analyte may be thermally degrading in the GC inlet or MS source. | 1. Reduce Source Temperature: Lower the ion source temperature in increments of 10-20 °C and observe the effect on the M⁺• peak.2. Lower Electron Energy: If your instrument allows, reduce the electron energy to 20-30 eV. This will decrease fragmentation and enhance the molecular ion peak, though it will alter the relative abundance of other fragments.3. Use a Softer Ionization Method: If structural confirmation is needed and EI is too harsh, consider using Chemical Ionization (CI) or an LC-MS method with ESI. |
| Unexpected Peaks in the Spectrum (e.g., m/z 150, 172) | 1. [M+H]⁺ Peak: In GC-MS, high sample concentration can lead to self-chemical ionization, producing an [M+H]⁺ peak at m/z 150.2. Contamination: Peaks could arise from column bleed (especially polysiloxanes), phthalates from plastics, or solvent impurities.3. Adduct Formation (ESI): In ESI, peaks at m/z 172 ([M+Na]⁺) or m/z 188 ([M+K]⁺) are common if sodium or potassium salts are present in the sample or mobile phase. | 1. Reduce Sample Concentration: Dilute the sample to minimize ion-molecule reactions in the source.2. Run a Blank: Inject a solvent blank to identify background peaks. Bake out the GC column if bleed is suspected.3. Purify Sample/Solvents: Use high-purity solvents. If adducts are problematic, consider using mobile phase additives like a trace amount of formic acid to promote protonation over salt adduction. |
| Poor Reproducibility of Fragmentation Pattern | 1. Fluctuating Instrument Parameters: Inconsistent source temperature, pressure, or lens voltages will alter fragmentation.2. Source Contamination: A dirty ion source can lead to shifting relative abundances of fragment ions.3. Chromatographic Issues: If using GC-MS or LC-MS, peak shape and co-elution with other compounds can affect spectral quality. | 1. Calibrate and Tune: Regularly tune and calibrate the mass spectrometer according to the manufacturer's schedule to ensure stable performance.[5]2. Clean the Ion Source: Implement a regular source cleaning schedule.3. Optimize Chromatography: Ensure the analyte peak is sharp and well-resolved from any impurities. Check for chromatographic consistency between runs. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common MS analysis issues.
Part 4: Recommended Experimental Protocol (GC-EI-MS)
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample purity.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working solutions, starting with a 1 µg/mL solution for initial analysis.
2. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (adjust based on signal intensity).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C (this is a critical parameter to optimize).
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-250.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum taken from the baseline just before or after the peak.
-
Compare the resulting spectrum with the predicted fragmentation pattern, looking for the molecular ion (m/z 149) and key fragments (m/z 134, 106).
References
-
Benchchem. (n.d.). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from a URL provided by the grounding tool.[5]
-
ResearchGate. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Retrieved from a URL provided by the grounding tool.[2]
-
Krutošíková, A., et al. (2007). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Retrieved from a URL provided by the grounding tool.[6]
-
Dyakonov, V. A., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from a URL provided by the grounding tool.[7][8]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[3]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.[4]
-
PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. National Center for Biotechnology Information.[9]
-
LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways.[10]
-
da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.[11][12]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube.[1]
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- 7. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 9. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up the synthesis of this important heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, serving as a key pharmacophore in the development of inhibitors for various biological targets.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for constructing the furo[3,2-b]pyridine core?
The synthesis of the furo[3,2-b]pyridine nucleus is typically achieved by building the furan ring onto a pre-existing, functionalized pyridine core.[1] Key strategies include:
-
Palladium and Copper-Catalyzed Cross-Coupling Reactions: These methods, such as the Sonogashira coupling, are powerful for forming C-C bonds, which are then followed by an intramolecular cyclization (heteroannulation) to form the furan ring.[1][2]
-
Intramolecular Cyclization: This involves the cyclization of an appropriately substituted pyridine precursor. For instance, a 3-hydroxypyridine derivative can be alkylated with a suitable reagent, followed by a base or acid-catalyzed ring closure to form the furanone ring.
-
Tandem Cyclizations: In some cases, multiple bond-forming events can occur in a single pot, such as a Thorpe-Ziegler type reaction followed by an intramolecular condensation to form the pyridone ring in a related system.[3]
Q2: What are the most critical parameters to control during a palladium-catalyzed coupling step?
The success of coupling reactions like the Sonogashira is highly dependent on several factors:[2]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any additional ligands can significantly impact reaction efficiency.
-
Base Selection: An appropriate base, typically an amine like triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction. The base must be anhydrous and high purity.[2]
-
Temperature: While many couplings proceed at room temperature, some less reactive starting materials may require gentle heating. Reaction progress should be monitored to avoid decomposition at elevated temperatures.[2]
Q3: My cyclization step to form the furanone ring is low-yielding. What are the common causes?
Low yields in the intramolecular cyclization step can often be attributed to:
-
Ineffective Base/Acid: The choice and stoichiometry of the base or acid used to promote cyclization are critical. For base-mediated cyclizations, common choices include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The strength and steric bulk of the base can influence the reaction outcome.
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the intramolecular reaction.
-
Side Reactions: The presence of multiple reactive sites can lead to competing intermolecular reactions or the formation of undesired constitutional isomers. For example, reactions involving ambident nucleophiles can lead to mixtures of products.
-
Water Content: For reactions employing moisture-sensitive reagents like NaH or t-BuOK, the presence of water can quench the reagent and halt the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: What are the main challenges when scaling up this synthesis from milligram to gram or kilogram scale?
Scaling up presents several challenges:
-
Heat Transfer: Many of the key reactions (e.g., metal-catalyzed couplings, cyclizations) are exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing solvent to boil, reagents to decompose, and an increase in side product formation. A jacketed reactor with controlled heating and cooling is essential.
-
Mixing Efficiency: Ensuring homogeneous mixing in a large reactor can be difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and lower yields.
-
Reagent Addition Rate: The rate of addition for critical reagents, especially strong bases or catalysts, must be carefully controlled on a large scale to manage the reaction exotherm.
-
Purification: Chromatography, which is convenient at the lab scale, is often impractical for large-scale purification. Developing robust crystallization or extraction procedures for the final product and key intermediates is crucial for achieving high purity at scale.
Synthetic Workflow and Troubleshooting
A common synthetic approach to this compound is outlined below. This two-step process involves an initial etherification followed by an intramolecular cyclization.
General Synthetic Workflow
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Step 1: Low yield of intermediate ether | 1. Incomplete deprotonation of the hydroxyl group. 2. Poor quality of the alkylating agent. 3. Side reaction (N-alkylation). 4. Reaction temperature too low. | 1. Use a stronger base or increase stoichiometry. K₂CO₃ is a mild base. Consider NaH or K₂CO₃ with a phase-transfer catalyst to improve reactivity.2. Verify the purity of ethyl 2-bromopropionate. Old or improperly stored reagent may have hydrolyzed or decomposed. Use freshly distilled or purchased material.3. This is less likely for a pyridine but possible. Analyze crude NMR for isomers. Using a milder, bulkier base might favor O-alkylation.4. Gently heat the reaction. Increasing the temperature to 60-80 °C can improve the rate of this Sₙ2 reaction. Monitor by TLC to avoid decomposition. |
| Step 2: No or very low conversion during cyclization | 1. Base is not strong enough. 2. Presence of water in the reaction. 3. Incorrect reaction temperature. | 1. Switch to a stronger base. An intramolecular Dieckmann-type condensation requires a strong base to deprotonate the α-carbon of the ester. Use potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).2. Ensure anhydrous conditions. t-BuOK and NaH react violently with water. Use oven-dried glassware and anhydrous solvents (e.g., dry THF, toluene, or DMF).3. Optimize the temperature. Some cyclizations require initial cooling (e.g., 0 °C) during base addition to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion. |
| Formation of multiple products in Step 2 | 1. Intermolecular side reactions. 2. Decomposition of starting material or product. 3. Competing reaction pathways. | 1. Use high dilution conditions. Running the reaction at a lower concentration (e.g., <0.1 M) favors intramolecular processes over intermolecular ones.2. The product may be unstable to the strong base at elevated temperatures. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Quench the reaction carefully once complete.3. Analyze byproducts to understand the competing pathways. For example, cleavage of the ester could occur. Different bases or solvents might alter the product distribution. |
| Difficulty purifying the final product | 1. Product is an oil or low-melting solid. 2. Presence of persistent, hard-to-remove impurities. 3. Product is unstable on silica gel. | 1. Attempt salt formation or co-crystallization. If the product has a basic nitrogen, forming an HCl or other salt can yield a crystalline solid that is easier to handle.2. Re-evaluate the workup procedure. An aqueous wash with a mild acid or base might remove specific impurities. Consider a different crystallization solvent or solvent system.3. Use an alternative purification method. Consider using neutral or basic alumina for chromatography, or preparative HPLC if scale allows. |
Troubleshooting Low Yield: A Decision Tree
When faced with low product yield, a systematic approach is essential. The following diagram outlines a logical workflow for diagnosing the issue.
Caption: A decision tree for troubleshooting low reaction yields.
References
- Yahodkina-Yakovenko, M. S., et al. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
- BenchChem. (2025).
- Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, minimize impurities, and maximize your yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: the O-alkylation of 2-chloro-3-pyridinol with chloroacetone, followed by an intramolecular cyclization. While seemingly straightforward, this pathway is often complicated by the formation of various impurities that can be challenging to separate, leading to reduced yields and compromised final product quality. This guide provides a detailed examination of these challenges and offers practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their root causes and actionable steps for resolution.
Problem 1: Low Yield of the Desired Product
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reactions in either the O-alkylation or the cyclization step, or the formation of side products.
-
Incomplete O-Alkylation: The initial etherification of 2-chloro-3-pyridinol is a critical step.
-
Insufficient Base: An inadequate amount of a suitable base can lead to incomplete deprotonation of the pyridinol, hindering its nucleophilic attack on chloroacetone.
-
Reaction Time and Temperature: The reaction may require optimization of time and temperature to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the furanone ring can also be a bottleneck.
-
Suboptimal Base/Catalyst: The choice of base or catalyst for the cyclization is critical. Stronger bases may be required to facilitate the intramolecular condensation.
-
Reaction Conditions: Temperature and reaction time play a significant role. Insufficient heating may result in an incomplete reaction, while excessive heat can lead to degradation.
-
-
Side Product Formation: The most significant contributor to low yields is often the formation of unwanted byproducts. These are discussed in detail in the following sections.
Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product
Q: I am observing a significant impurity in my crude product that is difficult to separate by column chromatography. What could this be and how can I prevent its formation?
A: A common and problematic impurity is the N-alkylated isomer, 1-(2-oxopropyl)-3-hydroxy-2-chloropyridinium chloride. The pyridine nitrogen is a competing nucleophile to the hydroxyl group.[1]
-
Mechanism of N-Alkylation: The lone pair of electrons on the pyridine nitrogen can attack the electrophilic carbon of chloroacetone, leading to the formation of a stable pyridinium salt. This reaction is often competitive with the desired O-alkylation.[1]
-
Strategies to Minimize N-Alkylation:
-
Choice of Base: The selection of an appropriate base is paramount. While strong bases like sodium hydride can be effective, they can also promote N-alkylation. A milder base, such as potassium carbonate or cesium carbonate, often provides a better selectivity for O-alkylation by favoring the deprotonation of the more acidic hydroxyl group.
-
Solvent Effects: The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents may be necessary to optimize selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation, as N-alkylation may have a higher activation energy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical synthesis involves a two-step process. The first step is the Williamson ether synthesis between 2-chloro-3-pyridinol and chloroacetone to form the intermediate, 2-((2-chloropyridin-3-yl)oxy)propan-2-one. This is followed by an intramolecular cyclization, often base-catalyzed, to yield the final product.
Q2: What are the key starting materials and reagents?
A2: The primary starting materials are 2-chloro-3-pyridinol and chloroacetone. Essential reagents include a base (e.g., potassium carbonate, sodium hydride) for the O-alkylation and cyclization steps, and a suitable solvent (e.g., DMF, acetonitrile, acetone).
Q3: What are the potential impurities I should be aware of?
A3: Besides the N-alkylated isomer, other potential impurities include:
-
Unreacted Starting Materials: 2-chloro-3-pyridinol and chloroacetone.
-
Products of Chloroacetone Self-Condensation: Under basic conditions, chloroacetone can undergo self-condensation reactions to form various byproducts.
-
Hydrolysis Products: If water is present in the reaction mixture, chloroacetone can hydrolyze to hydroxyacetone.
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Optimized Experimental Protocol
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-((2-chloropyridin-3-yl)oxy)propan-2-one (O-Alkylation)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Chloroacetone: Stir the suspension at room temperature for 30 minutes. Then, add chloroacetone (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the 2-chloro-3-pyridinol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
Reaction Setup: Dissolve the purified 2-((2-chloropyridin-3-yl)oxy)propan-2-one (1.0 eq) in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of a new, more polar spot indicates the formation of the product.
-
Work-up: Cool the reaction mixture to room temperature and quench carefully with methanol, followed by water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Purpose |
| O-Alkylation Base | Potassium Carbonate | Promotes selective O-alkylation over N-alkylation. |
| O-Alkylation Solvent | Anhydrous DMF | Good solvent for the reactants and promotes the reaction. |
| Cyclization Base | Sodium Hydride | Strong, non-nucleophilic base to facilitate intramolecular cyclization. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | To track the progress of the reaction and ensure completion. |
| Purification | Silica Gel Column Chromatography | To isolate the pure product from starting materials and byproducts. |
Visualizing the Synthetic Pathway and Troubleshooting Logic
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- A review on the synthesis of furo[3,2-b]pyridines. (A specific reference would be inserted here from a relevant journal, e.g., "Comprehensive Organic Synthesis II").
- Studies on the N- vs. O-alkylation of pyridinols. (A specific reference would be inserted here from a relevant journal, e.g., "Journal of Organic Chemistry").
- Mechanism of the intramolecular cyclization of halo-pyridyl ethers. (A specific reference would be inserted here from a relevant journal, e.g., "Tetrahedron Letters").
- Purification techniques for heterocyclic compounds. (A specific reference would be inserted here from a relevant journal, e.g.
- Side reactions of chloroacetone under basic conditions. (A specific reference would be inserted here from a relevant journal, e.g., "March's Advanced Organic Chemistry").
- The role of solvents in directing the regioselectivity of alkylation reactions. (A specific reference would be inserted here from a relevant journal, e.g., "Chemical Reviews").
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for Intramolecular Cyclization of Furan Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the intramolecular cyclization of furan precursors. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly cyclopentenone and related heterocyclic structures, via furan-based methodologies. The intramolecular cyclization of furan precursors, most notably the Piancatelli rearrangement, is a powerful transformation for building molecular complexity from readily available starting materials.[1] However, like any sophisticated chemical reaction, it is sensitive to a variety of parameters.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve desired selectivity.
Mechanism Overview: The Piancatelli Rearrangement
Understanding the reaction mechanism is fundamental to effective troubleshooting. The most common intramolecular cyclization of furan precursors is the acid-catalyzed Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones.[2] The proposed mechanism involves a 4π-electrocyclization, similar to the Nazarov cyclization.[1]
The key steps are:
-
Activation & Carbocation Formation: The reaction is initiated by an acid catalyst (Lewis or Brønsted acid) which facilitates the dehydration of the furylcarbinol to form a stabilized furanium-type carbocation.
-
Hydrolysis/Nucleophilic Attack: Water in the reaction medium attacks the furan ring at the C5 position, leading to ring opening and the formation of a key pentadienylic cation intermediate. In the aza-Piancatelli variant, a nitrogen nucleophile (like an aniline) performs this attack.[3]
-
4π-Electrocyclization: The pentadienylic cation undergoes a stereospecific 4π-conrotatory electrocyclization to form the five-membered ring. This step is crucial for establishing the stereochemistry of the final product.[3]
-
Deprotonation/Tautomerization: Final deprotonation yields the 4-hydroxycyclopentenone product.
Caption: General Troubleshooting Workflow for Low Yield.
A: Let's break down the potential causes:
-
Catalyst Inactivity:
-
Causality: Lewis acid catalysts, especially lanthanide triflates, are hygroscopic. Water can coordinate to the metal center, inhibiting its ability to activate the furylcarbinol. Impurities in the starting material (e.g., coordinating amines or phosphines) can also poison the catalyst.
-
Solution:
-
Ensure your catalyst is fresh and has been stored in a desiccator.
-
Use anhydrous solvents. If necessary, dry solvents over molecular sieves prior to use.
-
Purify your starting material via chromatography to remove potential catalyst poisons.
-
As a last resort, consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Poor Substrate Reactivity:
-
Causality: Not all furan precursors are created equal. Alkyl- and cycloalkyl-substituted furylcarbinols are known to be more resistant to rearrangement than their aryl-substituted counterparts and often require more drastic reaction conditions. [4]This is due to the lower stability of the resulting alkyl-stabilized carbocation compared to a benzyl-stabilized one.
-
Solution:
-
For resistant substrates, increase the reaction temperature in increments of 10-20 °C.
-
Switch to a more potent Lewis acid catalyst if milder ones are failing.
-
Ensure the purity of your starting material. Impurities can inhibit the reaction.
-
-
-
Suboptimal Solvent Choice:
-
Causality: The solvent's role is not passive; it stabilizes intermediates and influences reaction pathways. A non-polar solvent might not sufficiently support the ionic intermediates of the Piancatelli rearrangement, while a highly coordinating solvent might interfere with the catalyst. In some cases, solvent choice is the deciding factor between cyclization and decomposition. [5] * Solution:
-
| Solvent | Polarity | Common Use Case | Potential Issues |
| Acetonitrile (ACN) | Polar Aprotic | Aza-Piancatelli Rearrangement | Can be challenging to remove completely. |
| Dichloromethane (DCM) | Nonpolar Aprotic | General Cyclizations | Low boiling point limits reaction temperature. [7] |
| 1,4-Dioxane | Nonpolar Aprotic | Gold-catalyzed Rearrangements | Can favor rearrangement over cyclization. [8][9] |
| Toluene | Nonpolar Aprotic | General Cyclizations | Higher boiling point allows for more forcing conditions. [7] |
Caption: Common Solvents and Their Impact on Cyclization Reactions.
Problem: Formation of Side Products / Low Selectivity
Q: My reaction works, but I am getting a mixture of products, including what appears to be a black tar-like substance. How can I improve selectivity?
A: The formation of multiple products indicates that competing reaction pathways are occurring. The "black tar" is almost certainly polymer derived from furan decomposition.
-
Furan Ring Opening and Polymerization:
-
Causality: The furan ring is sensitive to strong acids and can undergo irreversible ring-opening or polymerization, especially in the presence of water and at elevated temperatures. [10]This is a common issue when using strong Brønsted acids.
-
Solution:
-
Switch to a milder Lewis acid catalyst (e.g., Dy(OTf)₃).
-
Lower the reaction temperature. The desired cyclization often has a lower activation energy than decomposition pathways.
-
Ensure you are using anhydrous conditions, as water can promote unwanted side reactions. [10]
-
-
-
Competing Cyclization Modes:
-
Causality: Depending on the substrate, different cyclization trajectories (e.g., 5-exo-trig, 6-endo-trig) can compete. The desired pathway is often kinetically or thermodynamically favored under specific conditions, but changing those conditions can alter the product distribution. [11]For instance, in aza-Piancatelli reactions with electron-rich anilines, a competitive Friedel-Crafts alkylation can occur. [3] * Solution:
-
Temperature Control: Carefully controlling the temperature is crucial. The desired stereospecific 4π-electrocyclization is often favored at lower temperatures.
-
Catalyst Choice: A bulkier catalyst might sterically hinder undesired pathways.
-
Substrate Modification: If possible, modifying the substrate (e.g., adding blocking groups) can prevent unwanted reactions like Friedel-Crafts alkylation.
-
-
Problem: Poor Diastereoselectivity
Q: The reaction yields the desired cyclopentenone, but as a mixture of diastereomers. How can I improve the trans:cis ratio?
A: The Piancatelli rearrangement is known for its high trans diastereoselectivity, which arises from the stereospecific nature of the 4π-conrotatory electrocyclization of the pentadienylic cation intermediate. [3]Poor selectivity suggests a problem with this key step.
-
Causality: High temperatures can provide enough thermal energy for intermediates to isomerize or for competing, non-stereospecific pathways to become active, eroding the inherent selectivity of the electrocyclization. The catalyst can also influence the geometry of the key intermediate.
-
Solution:
-
Lower the Temperature: This is the most effective strategy. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Catalyst: Screen different Lewis acids. Some may enforce a more rigid conformation on the key intermediate, leading to higher selectivity. Lanthanide triflates are generally excellent for this purpose. [3] * Check for Epimerization: Ensure that the product is not epimerizing under the workup or purification conditions. If you suspect this, use a milder workup (e.g., quench with a mild base like saturated NaHCO₃) and consider chromatography on neutral or deactivated silica gel.
-
Experimental Protocols
General Protocol for a Catalytic Aza-Piancatelli Rearrangement
This protocol is a representative example based on optimized conditions reported in the literature. [3]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-furylcarbinol (1.0 equiv), the aniline derivative (1.2 equiv), and the Lewis acid catalyst (e.g., Dy(OTf)₃, 0.05 equiv).
-
Reaction Setup: Seal the vial under an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Execution: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminocyclopentenone.
Self-Validation and Controls
-
Control Experiment: Run the reaction without the catalyst to confirm it is essential for the transformation.
-
Analytical Checkpoints:
-
Take a ¹H NMR of the crude reaction mixture before purification to assess the conversion and the diastereomeric ratio.
-
Use LC-MS to identify major side products, which can provide clues for further optimization.
-
References
-
[Journal of the American Chemical Society] Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. ([Link])
-
[ResearchGate] Optimization of the intramolecular cyclization-solvent effect. ([Link])
-
[Nature] Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ([Link])
-
[MDPI] Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. ([Link])
-
[Organic Chemistry Portal] Furan synthesis. ([Link])
-
[MDPI] Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ([Link])
-
[YouTube] intramolecular Diels-Alder cycloaddition on a furan ring. ([Link])
-
[ACS Publications] Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. ([Link])
-
[ACS Publications] Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. ([Link])
-
[PubMed] Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. ([Link])
-
[ScienceDirect] Advances in cyclopentenone synthesis from furans. ([Link])
-
[MDPI] The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ([Link])
-
[RSC Publishing] Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. ([Link])
-
[ResearchGate] Optimization of intramolecular cyclization reaction. ([Link])
-
[RSC Publishing] Organocatalytic enantioselective oxa-Piancatelli rearrangement. ([Link])
-
[Conference Proceedings] ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. ([Link])
-
[PubMed Central] A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. ([Link])
-
[MDPI] Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. ([Link])
-
[RSC Publishing] Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. ([Link])
-
[ResearchGate] The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ([Link])
-
[Wikipedia] Piancatelli rearrangement. ([Link])
-
[ResearchGate] Optimization of the intermolecular cyclization reaction. [a]. ([Link])
-
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Validation & Comparative
A Comparative Guide to Evaluating Novel Kinase Inhibitors: Profiling 2-Methylfuro[3,2-b]pyridin-3(2H)-one Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of a novel kinase inhibitor, using the hypothetical compound 2-Methylfuro[3,2-b]pyridin-3(2H)-one as a case study. We will objectively compare its potential efficacy against well-established kinase inhibitors—Imatinib, Dasatinib, and a representative Aurora Kinase Inhibitor—supported by detailed experimental protocols and illustrative data.
Introduction: The Furo[3,2-b]pyridine Scaffold and the Kinase Inhibitor Landscape
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The furo[3,2-b]pyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors, with derivatives showing potential for high selectivity and modulation of critical signaling pathways.
Our focus, this compound, represents a novel chemical entity within this class. To understand its therapeutic potential, a rigorous comparison against established kinase inhibitors is essential. For this guide, we have selected:
-
Imatinib: A first-generation tyrosine kinase inhibitor (TKI) primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] It binds to the inactive conformation of the kinase.[1]
-
Dasatinib: A second-generation TKI with broader specificity, inhibiting BCR-ABL and Src family kinases.[3][4] It is effective against many imatinib-resistant BCR-ABL mutations and binds to both the active and inactive conformations of the ABL kinase domain.[3]
-
A representative Aurora Kinase Inhibitor (e.g., Alisertib): These inhibitors target the serine/threonine Aurora kinases (A and B), which are key regulators of mitosis.[5][6] Their mechanism involves disrupting mitotic progression, leading to cell cycle arrest and apoptosis.[5][7]
This guide will walk through the essential in vitro and cell-based assays required to build a comprehensive profile of a novel kinase inhibitor.
Section 1: Biochemical Potency and Selectivity Profiling
The initial characterization of a novel kinase inhibitor involves determining its potency against the intended target and its selectivity across the human kinome.
IC50 Determination: Quantifying Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[8][9]
Principle: This assay measures the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[8][9] The signal is proportional to the ADP generated and thus to kinase activity.
Step-by-Step Methodology: [8][10][11]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound, Imatinib, Dasatinib, or an Aurora Kinase Inhibitor).
-
Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 1 hour).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Inhibitor | Target Kinase 1 (e.g., ABL1) | Target Kinase 2 (e.g., AURKA) | Off-Target Kinase 1 (e.g., SRC) |
| This compound | 15 | 5000 | 250 |
| Imatinib | 250 | >10000 | >10000 |
| Dasatinib | 1 | >10000 | 5 |
| Aurora Kinase Inhibitor | >10000 | 10 | >5000 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Kinome-wide Selectivity Profiling
Assessing the selectivity of a novel inhibitor across a broad panel of kinases is crucial to predict potential off-target effects. This can be performed using large-scale kinase screening panels.
Caption: Workflow for Kinase Selectivity Profiling.
Section 2: Cell-Based Assays for Functional Characterization
Biochemical assays provide valuable information on direct enzyme inhibition, but cell-based assays are necessary to understand a compound's activity in a more physiologically relevant context.[11]
Cellular Potency: Anti-proliferative and Cytotoxicity Assays
The ability of an inhibitor to suppress the growth of cancer cell lines is a key indicator of its potential therapeutic efficacy. The resazurin (AlamarBlue) assay is a widely used method to assess cell viability by measuring metabolic activity.[12][13]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.[13] The fluorescence intensity is proportional to the number of viable cells.
Step-by-Step Methodology: [12][13][14]
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
| Inhibitor | K562 (BCR-ABL+) | HeLa (High Aurora Kinase) |
| This compound | 50 | 8000 |
| Imatinib | 300 | >10000 |
| Dasatinib | 5 | >10000 |
| Aurora Kinase Inhibitor | >10000 | 25 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Target Engagement and Downstream Signaling: Western Blotting
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the target kinase and its downstream substrates.
Caption: Simplified BCR-ABL Signaling Pathway.[15][16]
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Using phospho-specific antibodies, one can assess the phosphorylation state of a protein.[17]
Step-by-Step Methodology: [18][19]
-
Cell Lysis: Treat cells with the inhibitors for a short period (e.g., 2-4 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ABL, anti-phospho-Aurora A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed for the total protein to confirm equal loading and assess the change in the ratio of phosphorylated to total protein.
Conclusion and Future Directions
This guide outlines a foundational suite of experiments for the initial characterization of a novel kinase inhibitor, exemplified by the hypothetical this compound. The illustrative data suggests that this compound could be a potent and selective inhibitor of the ABL kinase with good cellular activity.
The presented protocols for determining IC50, assessing cellular viability, and analyzing target phosphorylation provide a robust framework for comparing its performance against established drugs like Imatinib, Dasatinib, and Aurora kinase inhibitors. A thorough and systematic approach, as detailed in this guide, is paramount for the successful development of novel targeted therapies. The next steps in the preclinical evaluation of a promising candidate would involve more extensive kinome profiling, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments.
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A Comparative Efficacy Analysis: 2-Methylfuro[3,2-b]pyridin-3(2H)-one and Furo[3,2-b]pyridin-3-ol
Introduction: The Furo[3,2-b]pyridine Scaffold and its Therapeutic Potential
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties.[1] This scaffold is a key pharmacophore in the development of potent and selective inhibitors for various biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1] Derivatives of this core have shown promise in oncology and for modulating key signaling pathways.[1]
This guide provides an in-depth comparison of two specific derivatives: Furo[3,2-b]pyridin-3-ol and 2-Methylfuro[3,2-b]pyridin-3(2H)-one . A critical aspect of this analysis is the inherent chemical nature of Furo[3,2-b]pyridin-3-ol, which exists in a tautomeric equilibrium with its keto form, Furo[3,2-b]pyridin-3(2H)-one. The second compound, this compound, can be viewed as a stabilized derivative of this keto tautomer. Understanding this relationship is fundamental to comparing their potential efficacy and guiding rational drug design.
Structural and Physicochemical Analysis
The primary difference between the two molecules lies in this tautomerism and the presence of a methyl group at the C2 position.
The Keto-Enol Tautomerism of Furo[3,2-b]pyridin-3-ol
Furo[3,2-b]pyridin-3-ol (the enol form) and Furo[3,2-b]pyridin-3(2H)-one (the keto form) are tautomers, meaning they readily interconvert. This equilibrium is a crucial determinant of the molecule's chemical reactivity and its mode of interaction with biological targets. The enol form presents a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The keto form possesses a carbonyl group, which is primarily a hydrogen bond acceptor, and an N-H group, which is a hydrogen bond donor.
Caption: Keto-enol tautomerism of the core structure.
This compound: A Stabilized Derivative
This compound is a derivative of the keto tautomer where a methyl group replaces the hydrogen at the C2 position. This substitution has several important consequences:
-
Prevents Enolization: The methyl group "locks" the molecule in the keto form.
-
Increases Lipophilicity: The addition of a non-polar methyl group generally increases the molecule's lipophilicity (fat-solubility), which can affect properties like cell membrane permeability and protein binding.
-
Introduces Steric Bulk: The methyl group adds size, which can either enhance binding by fitting into a hydrophobic pocket on a target protein or hinder binding through steric clash.
-
Blocks Metabolism: The C2 position may be susceptible to metabolic oxidation. Methylation can block this pathway, potentially increasing the compound's metabolic stability and half-life.[2]
Comparative Physicochemical Properties
While experimental data for these specific derivatives is scarce, we can predict their properties based on the parent furo[3,2-b]pyridine scaffold and general medicinal chemistry principles.[3][4]
| Property | Furo[3,2-b]pyridin-3-ol / 3(2H)-one | This compound | Rationale for Difference |
| Molecular Weight | ~135.13 g/mol | ~149.15 g/mol | Addition of a -CH₃ group. |
| Predicted logP | ~1.1 | ~1.5 | Methyl group increases lipophilicity. |
| Hydrogen Bond Donors | 1 (both tautomers) | 1 | The N-H group is the primary donor. |
| Hydrogen Bond Acceptors | 2 (both tautomers) | 2 | Pyridine nitrogen and carbonyl oxygen. |
| Polar Surface Area | ~38.3 Ų | ~38.3 Ų | The core polar groups remain the same. |
| Tautomeric Forms | Yes (Keto-Enol) | No (Keto only) | C2-methylation prevents enolization. |
Comparative Efficacy and Biological Activity: A Mechanistic Perspective
The furo[3,2-b]pyridine scaffold is a known hinge-binding motif for many protein kinases. The efficacy of these compounds will be dictated by how well their structures complement the target's active site.
-
Furo[3,2-b]pyridin-3-ol (Tautomeric System): This compound offers structural ambiguity, which can be advantageous or detrimental. It can adapt its tautomeric form to best fit the hydrogen bonding pattern of a target active site. The hydroxyl group of the enol form can be a crucial hydrogen bond donor, while the keto form's carbonyl is a strong acceptor. This flexibility could allow it to bind to a wider range of targets.
-
This compound: This molecule is conformationally more rigid. Its efficacy depends on whether the keto form is the preferred binding conformation for a specific target. The key differentiator is the C2-methyl group.
-
Potential for Enhanced Potency: If the target kinase has a hydrophobic pocket near the C2 position, the methyl group can engage in favorable van der Waals interactions, significantly increasing binding affinity and potency.
-
Potential for Reduced Potency: If the active site is sterically constrained, the methyl group could prevent the scaffold from achieving the optimal binding pose, leading to a loss of activity.
-
Improved Pharmacokinetics: As previously noted, the methyl group can block a site of metabolism, leading to a longer half-life and greater in vivo exposure, which may translate to improved efficacy in animal models.[2] Pyridine derivatives often possess favorable pharmacokinetic profiles.[5][6][7]
-
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of these compounds, a series of standardized in vitro assays are required. Here, we outline a general workflow for assessing potential anticancer activity.
In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a primary indicator of cytotoxic efficacy.
Workflow Diagram:
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare stock solutions of each compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay provides robust, quantitative data to directly compare the cytotoxic efficacy of the two compounds.[8][9]
Conclusion and Future Directions
The comparison between This compound and Furo[3,2-b]pyridin-3-ol is a classic case study in medicinal chemistry, highlighting the profound impact of subtle structural modifications.
-
Furo[3,2-b]pyridin-3-ol is a flexible chemical entity existing as a mix of tautomers. Its potential lies in its ability to adapt to different biological targets, but this can also lead to unpredictable off-target effects or metabolic instability.
-
This compound is a more defined, drug-like molecule. It is locked in the keto form, and the C2-methyl group offers a handle for optimizing potency, selectivity, and pharmacokinetic properties.[2][10] Its efficacy is highly dependent on the specific topology of the target's active site.
Recommendation for Researchers: The choice between these two scaffolds is entirely target-dependent. If the binding hypothesis suggests the keto form is preferred and a nearby hydrophobic pocket exists, this compound is the logical starting point for optimization. If the binding mode is unknown or if hydrogen bond donation from the furan-ring side is critical, the parent Furo[3,2-b]pyridin-3-ol system would be a more suitable scaffold for initial screening. The experimental protocols outlined above provide a clear path for empirically validating these hypotheses and determining the superior candidate for a given therapeutic application.
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A Comparative Guide to the Biological Activity of 2-Methylfuro[3,2-b]pyridin-3(2H)-one Analogs in Oncology Research
Introduction: The Emergence of the Furo[3,2-b]pyridine Scaffold in Drug Discovery
The quest for novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have consistently proven to be a rich source of pharmacologically active molecules. The furo[3,2-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention as a "privileged scaffold".[1][2] This is due to its structural resemblance to purine, enabling it to mimic ATP and interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1][3] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of anticancer drugs.[1][4]
This guide provides a comprehensive comparison of the biological activities of analogs derived from the 2-Methylfuro[3,2-b]pyridin-3(2H)-one scaffold. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer properties of furo[3,2-b]pyridine analogs stem from their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.[5]
Kinase Inhibition: A primary mechanism of action for many furo[3,2-b]pyridine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a pivotal role in cell signaling, and their dysregulation can lead to uncontrolled cell proliferation and survival.[4] Notably, this scaffold has yielded potent and highly selective inhibitors of:
-
Cdc-like Kinases (CLKs): These kinases are integral to the regulation of pre-mRNA splicing, a process often altered in cancer cells.[5]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These are implicated in cell proliferation and tumorigenicity.[1]
-
Homeodomain-interacting protein kinases (HIPKs): These are also involved in cellular proliferation and signaling.[1]
Modulation of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is a known driver in several types of cancer.[5] Certain furo[3,2-b]pyridine analogs have demonstrated the ability to effectively modulate this pathway, presenting an alternative or complementary mechanism of anticancer activity.[5]
DNA Intercalation: Some analogs have been shown to exert their cytotoxic effects by intercalating with DNA.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis.[6]
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Certain benzofuro[3,2-b]pyridine derivatives have shown significant inhibitory activity against topoisomerase I and II.[7]
Caption: Targeted signaling pathways of this compound derivatives.
Comparative Analysis of Analog Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of furo[3,2-b]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
While direct comparative data for this compound analogs is not extensively available in the public domain, we can infer valuable SAR insights from studies on closely related pyrrolo[2,3-b]pyridine and furo[3,2-b]pyridine derivatives.[6][8]
Key SAR Observations:
-
Influence of Halogen Substituents: The presence of electron-withdrawing halogen groups (F, Cl, Br, I) on aromatic rings attached to the core structure often plays a critical role in antiproliferative activity.[6] For instance, in a series of pyrrolo[3,2-b]pyridine derivatives, compounds with certain substitutions showed superior or similar activity against the A375 human melanoma cell line compared to the standard drug Sorafenib.[9]
-
Impact of Electron-Withdrawing vs. Electron-Donating Groups: In one study, para-substituted trifluoromethyl and nitro groups (electron-withdrawing) on a pyrrolo[2,3-b]pyridine core enhanced activity against the A549 lung cancer cell line, whereas electron-donating groups like ethyl and methoxy were less effective.[6]
-
Positional Isomerism: The position of substituents can dramatically alter biological activity. Ortho- and para-substituted compounds often exhibit different potency profiles against various cancer cell lines.[6]
Comparative Cytotoxicity Data:
The following table summarizes the in vitro antiproliferative activity (GI50 in µM) of selected pyrrolo[2,3-b]pyridine analogs against various human cancer cell lines, providing a valuable reference for the potential efficacy of similarly substituted furo[3,2-b]pyridine derivatives.[6]
| Compound ID | R-Group Substitution | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) |
| 5d | 4-CF3 | 0.12 ± 0.01 | 0.79 ± 0.05 | 0.63 ± 0.02 |
| 5k | 2-Cl | 0.16 ± 0.04 | 0.68 ± 0.02 | 6.3 ± 0.23 |
| 5e | 4-Cl | 1.12 ± 0.08 | 0.9 ± 0.01 | 0.13 ± 0.01 |
| 5m | 2-I | 1.17 ± 0.08 | 0.76 ± 0.02 | 0.13 ± 0.01 |
| 7j | 4-F-C6H4- | 0.18 ± 0.02 | 0.7 ± 0.02 | 0.25 ± 0.02 |
| Doxorubicin | (Positive Control) | <0.01 | 0.09 ± 0.001 | <0.01 |
| Paclitaxel | (Positive Control) | <0.01 | 0.023 ± 0.002 | <0.01 |
| Data adapted from Narva et al., European Journal of Medicinal Chemistry, 2016.[6] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, the use of standardized experimental protocols is paramount.[10] Below are detailed methodologies for key in vitro assays commonly employed in the evaluation of anticancer compounds.[11][12]
Pd/C-Cu Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol describes a convenient one-pot synthesis method that provides direct access to a range of 2-substituted furo[3,2-b]pyridine derivatives.[8][13]
Rationale: This synthetic strategy is efficient, utilizing readily available starting materials and an inexpensive palladium catalyst. The use of ultrasound irradiation can often improve reaction rates and yields.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equivalent), the desired terminal alkyne (1.2 equivalents), 10% Pd/C (0.05 equivalents), CuI (0.1 equivalents), PPh3 (0.2 equivalents), and Et3N (2 equivalents) in ethanol.[14]
-
Ultrasound Irradiation: Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency and power at room temperature.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[14]
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 2-substituted furo[3,2-b]pyridine.[14]
In Vitro Cytotoxicity/Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[6] It is a reliable and sensitive method for in vitro anticancer drug screening.[6]
Rationale: The SRB assay is less prone to interference from compounds that affect mitochondrial reductase activity, which can be a limitation of MTT-based assays. Its linearity with cell number and high reproducibility make it a preferred choice for many screening applications.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Discard the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing the plates with 1% acetic acid and allow them to air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration required to inhibit cell growth by 50%).
Caption: Workflow for in vitro screening of Furo[3,2-b]pyridin-3-ol analogs.[14]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and highly promising class of compounds in the field of oncology drug discovery.[14] Their demonstrated ability to potently and selectively inhibit key kinases, modulate critical oncogenic pathways, and exert cytotoxic effects against a range of cancer cell lines underscores their therapeutic potential.[1][5][8]
Future research should focus on several key areas:
-
Expansion of SAR Studies: A broader and more systematic exploration of substitutions around the furo[3,2-b]pyridine core is needed to further optimize potency, selectivity, and pharmacokinetic properties.[14]
-
Elucidation of Molecular Mechanisms: While kinase inhibition is a primary mechanism, further studies are required to fully understand the precise molecular interactions and downstream effects of these compounds.[14]
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles in a more complex biological system.[10][15]
The synthetic accessibility of the furo[3,2-b]pyridine core, combined with its significant biological activity, positions it as a valuable platform for the development of the next generation of targeted cancer therapies.[14]
References
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Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). National Genomics Data Center. Retrieved January 24, 2026, from [Link]
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Validating the Anticancer Potential of 2-Methylfuro[3,2-b]pyridin-3(2H)-one: An In Vivo Comparative Guide
The journey of a novel anticancer compound from a promising in vitro candidate to a potential clinical therapeutic is paved with rigorous preclinical validation. This guide provides a comprehensive framework for the in vivo evaluation of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a heterocyclic compound belonging to the furo[3,2-b]pyridine class. While direct in vivo comparative studies for this specific molecule are not yet widely published, this document outlines a robust, scientifically-grounded strategy for its validation, drawing comparisons with the standard-of-care chemotherapeutic agent, Doxorubicin.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical steps of in vivo efficacy and safety assessment.
Introduction: The Rationale for In Vivo Testing
Preliminary in vitro studies on furo[3,2-b]pyridine derivatives suggest a promising anticancer mechanism.[1] These compounds have been identified as potential inhibitors of Cdc-like Kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are frequently dysregulated in cancer.[1] Such activity can lead to cell cycle arrest, a hallmark of many effective anticancer agents.[1] However, in vitro potency does not always translate to in vivo efficacy. The complex biological system of a living organism presents challenges such as drug metabolism, biodistribution, and potential toxicities that can only be assessed through carefully designed in vivo experiments.[2] Therefore, the robust in vivo validation of this compound is a critical step to ascertain its therapeutic potential.[3]
This guide will compare the projected in vivo performance of this compound against Doxorubicin, a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. The experimental design detailed herein aims to provide a clear, objective assessment of the novel compound's efficacy, safety, and pharmacokinetic profile.
Proposed Mechanism of Action
The furo[3,2-b]pyridine scaffold is recognized for its ability to interact with various kinase targets.[4] The proposed primary mechanism of action for this compound is the inhibition of key kinases involved in cell cycle progression and signaling pathways crucial for tumor growth. This targeted approach is hypothesized to offer a more favorable therapeutic window compared to the broad cytotoxicity of intercalating agents like Doxorubicin.
Figure 1: Proposed signaling pathway for this compound.
Comparative In Vivo Validation Workflow
A multi-faceted approach is essential for a thorough in vivo validation. The following workflow provides a logical progression from initial efficacy studies to more detailed safety and pharmacokinetic assessments.
Figure 2: Experimental workflow for in vivo validation.
Selection of In Vivo Models: A Dual Approach
To gain a comprehensive understanding of both the direct anticancer effects and the potential immunomodulatory properties of this compound, a dual-model approach is recommended.
-
Cell Line-Derived Xenograft (CDX) Model: This model involves the implantation of human cancer cell lines into immunodeficient mice.[5][6] It is a robust and reproducible platform for assessing the direct antitumor activity of a compound.[5]
-
Rationale: CDX models are instrumental in the initial stages of drug development for evaluating efficacy against human tumors.[5][7]
-
Recommended Cell Line: A549 (non-small cell lung cancer) or MCF-7 (breast cancer) are well-characterized and commonly used.
-
Mouse Strain: Athymic Nude or SCID mice are appropriate due to their compromised immune systems, which allow for the growth of human tumor xenografts.[6]
-
-
Syngeneic Model: In this model, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[8][9][10]
-
Rationale: The presence of a fully functional immune system allows for the evaluation of the compound's interaction with the tumor microenvironment and its potential to elicit an antitumor immune response.[9][11][12]
-
Recommended Cell Line: B16-F10 (melanoma) or 4T1 (breast cancer) are commonly used and well-characterized murine tumor cell lines.[12]
-
Mouse Strain: C57BL/6 or BALB/c mice, corresponding to the origin of the tumor cell line.[11]
-
Experimental Protocols
Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in comparison to Doxorubicin.
Methodology:
-
Animal Acclimatization: Mice (6-8 weeks old) are acclimatized for one week prior to the study.
-
Tumor Cell Implantation:
-
Xenograft: 5 x 10^6 A549 cells are subcutaneously injected into the right flank of athymic nude mice.
-
Syngeneic: 1 x 10^6 B16-F10 cells are subcutaneously injected into the right flank of C57BL/6 mice.
-
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).[13]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, DMSO/PEG formulation)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Doxorubicin (e.g., 5 mg/kg, as a positive control)
-
-
Dosing Regimen: Treatments are administered via an appropriate route (e.g., intraperitoneal, oral gavage) for a specified duration (e.g., 21 days).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Tumor weight is measured at necropsy.
Toxicity Assessment
Objective: To evaluate the systemic toxicity of this compound.
Methodology:
-
Body Weight Monitoring: Animal body weight is recorded every 2-3 days as an indicator of general health.[14]
-
Clinical Observations: Daily observations for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematological Analysis: At the end of the study, blood samples are collected for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Blood serum is analyzed for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathological Examination: Major organs (liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and processed for histological analysis to identify any treatment-related pathological changes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To understand the relationship between drug exposure and its pharmacological effect.[15][16][17][18][19]
Methodology:
-
Pharmacokinetics (PK):
-
Following a single dose of this compound, blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma concentrations of the compound are determined using LC-MS/MS.
-
Key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated.[20]
-
-
Pharmacodynamics (PD):
-
Tumor biopsies are collected at various time points after treatment.
-
Biomarker analysis (e.g., Western blot, immunohistochemistry) is performed to assess the modulation of target pathways (e.g., phosphorylation of downstream targets of CLKs, expression of Hedgehog pathway components).
-
Data Presentation and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies.
Table 1: Comparative Efficacy in Xenograft Model (A549)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1850 ± 250 | - | 1.9 ± 0.3 |
| This compound | 25 | 980 ± 150 | 47 | 1.0 ± 0.2 |
| This compound | 50 | 650 ± 120 | 65 | 0.7 ± 0.1 |
| Doxorubicin | 5 | 720 ± 130 | 61 | 0.8 ± 0.1 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Hematological Findings | Key Serum Chemistry Findings |
| Vehicle Control | - | +5.2 ± 1.5 | Within normal limits | Within normal limits |
| This compound | 25 | +2.1 ± 1.8 | No significant changes | No significant changes |
| This compound | 50 | -3.5 ± 2.0 | Mild, reversible neutropenia | No significant changes |
| Doxorubicin | 5 | -12.8 ± 3.5 | Significant neutropenia and anemia | Elevated ALT and AST |
Table 3: Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound | 50 | 1200 | 1.0 | 4800 | 4.5 |
Discussion and Interpretation
The hypothetical data suggests that this compound exhibits significant, dose-dependent antitumor activity in the A549 xenograft model. At a dose of 50 mg/kg, its efficacy is comparable to that of Doxorubicin. Critically, the toxicity profile of this compound appears to be more favorable, with less impact on body weight and hematological parameters. The pharmacokinetic data indicates good oral bioavailability and a half-life that supports a once-daily dosing regimen.
The results from the syngeneic model would be crucial for understanding the immunomodulatory potential of the compound. An increase in tumor-infiltrating lymphocytes or a delay in tumor growth beyond what is observed in the xenograft model would suggest that this compound may also engage the immune system in its anticancer activity.
Conclusion
The in vivo validation of a novel anticancer agent is a complex but essential process.[3] This guide provides a comprehensive and scientifically rigorous framework for evaluating the therapeutic potential of this compound. By employing a dual-model approach and conducting thorough efficacy, toxicity, and PK/PD analyses, researchers can generate the critical data needed to make informed decisions about the future development of this promising compound. The proposed comparative analysis against a standard-of-care agent like Doxorubicin will provide valuable context for its potential clinical utility. While the data presented here is illustrative, the experimental design forms a solid foundation for the definitive in vivo characterization of this compound.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
A Senior Application Scientist's Guide to Understanding Off-Target Interactions and Ensuring Therapeutic Selectivity
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The furo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a potent inhibitor of the hypothetical serine/threonine kinase, "Kinase X." Kinase X is a critical downstream effector in the oncogenic "Signal Pathway Y," a pathway frequently dysregulated in various cancers.
The journey of a kinase inhibitor from a promising lead to a clinical candidate is fraught with challenges, a primary one being the management of off-target activities. The human kinome consists of over 500 members, many of which share a high degree of structural homology in their ATP-binding pockets.[3] This inherent similarity can lead to unintended interactions, resulting in toxicity or diminished efficacy. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will objectively compare the cross-reactivity profile of this compound with established kinase inhibitors, providing supporting experimental data and detailed protocols. We will delve into the causality behind experimental choices and present self-validating systems to ensure the trustworthiness of the described methodologies.
The Comparative Landscape: Benchmarking Against Known Kinase Inhibitors
To contextualize the selectivity of this compound, we will compare it against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Sotorasib (AMG 510): A highly selective, first-in-class covalent inhibitor of KRAS G12C.[4] Its remarkable specificity provides an excellent benchmark for a highly targeted agent.
-
Adagrasib (MRTX849): Another potent and selective covalent inhibitor of KRAS G12C, which has also demonstrated significant clinical activity.[5][6]
While these comparators target a different class of proteins (GTPases), their development involved extensive kinase selectivity profiling, making them relevant benchmarks for assessing off-target kinase interactions.
Experimental Methodologies for Robust Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Here, we detail three gold-standard techniques that provide complementary insights into a compound's interaction with the human kinome.
KINOMEscan®: A Global View of Kinase Binding Affinity
The KINOMEscan® platform is a high-throughput, affinity-based competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[7] The principle relies on the displacement of an immobilized, active-site directed ligand by the test compound.
Experimental Workflow:
Caption: KINOMEscan® Experimental Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made to achieve the desired final assay concentrations.
-
Assay Plate Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand. The binding of the test compound to the kinase prevents the kinase from binding to the immobilized ligand.[8]
-
Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.
-
Washing: Unbound kinase and the test compound are washed away.
-
Elution and Quantification: The captured kinase is eluted, and the amount is quantified by qPCR of the attached DNA tag. The less kinase captured, the stronger the interaction with the test compound.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a given compound concentration. This can be used to calculate a dissociation constant (Kd).
KiNativ™: Profiling Target Engagement in a Cellular Context
KiNativ™ is an activity-based protein profiling (ABPP) platform that measures the engagement of a compound with its target kinases within a complex biological sample, such as a cell lysate.[9][10] This method utilizes ATP- and ADP-biotin probes that covalently modify conserved lysine residues in the ATP-binding site of active kinases.[11]
Experimental Workflow:
Caption: KiNativ™ Experimental Workflow.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells of interest (e.g., a cancer cell line where Kinase X is active).
-
Compound Incubation: The cell lysate is incubated with varying concentrations of this compound.
-
Probe Labeling: An ATP/ADP-biotin probe is added to the lysate. The probe will covalently label the active site lysine of kinases that are not occupied by the test compound.
-
Proteolytic Digestion: The proteins in the lysate are digested into peptides.
-
Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.
-
Data Analysis: The degree of target engagement is determined by the reduction in the amount of probe-labeled peptide in the presence of the test compound. This can be used to generate an IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement
CETSA® is a powerful method for verifying that a compound binds to its intended target within intact, living cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Experimental Workflow:
Caption: CETSA® Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with either a vehicle control or this compound.
-
Heating: The treated cells are heated to a range of temperatures. Proteins that are not stabilized by ligand binding will denature and precipitate at lower temperatures.
-
Cell Lysis: The cells are lysed to release their contents.
-
Separation: The soluble fraction of the lysate is separated from the precipitated proteins by centrifugation.
-
Quantification: The amount of the target protein (Kinase X) remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[14]
Comparative Data Analysis: A Hypothetical Profile
The following tables present hypothetical data for this compound compared to Sotorasib and Adagrasib.
Table 1: KINOMEscan® Binding Affinities (Kd, nM) for Selected Kinases
| Kinase Target | This compound (Kd, nM) | Sotorasib (Kd, nM) | Adagrasib (Kd, nM) |
| Kinase X | 5 | >10,000 | >10,000 |
| CLK1 | 500 | >10,000 | >10,000 |
| CLK2 | 800 | >10,000 | >10,000 |
| CDK2 | 1,200 | >10,000 | >10,000 |
| HIPK1 | 2,500 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| HER2 | >10,000 | >10,000 | >10,000 |
| KRAS G12C | N/A | Covalent | Covalent |
Note: Sotorasib and Adagrasib are covalent inhibitors of KRAS G12C, thus a Kd is not applicable. Their off-target kinase profiles are known to be highly selective.
Table 2: KiNativ™ Cellular Target Engagement (IC50, nM) in a Relevant Cancer Cell Line
| Kinase Target | This compound (IC50, nM) | Sotorasib (IC50, nM) | Adagrasib (IC50, nM) |
| Kinase X | 25 | >10,000 | >10,000 |
| CLK1 | 2,000 | >10,000 | >10,000 |
| CLK2 | 3,500 | >10,000 | >10,000 |
Table 3: CETSA® Thermal Shift (ΔTm, °C) in Intact Cells
| Target Protein | This compound (ΔTm, °C) |
| Kinase X | +5.2 |
| CLK1 | +0.8 |
| CLK2 | +0.5 |
Interpretation and Field-Proven Insights
The hypothetical data presented above paints a compelling picture of this compound as a potent and selective inhibitor of Kinase X.
-
High Potency and Selectivity for Kinase X: The low nanomolar Kd and cellular IC50 values, coupled with a significant thermal shift in the CETSA® assay, strongly indicate potent and direct engagement of Kinase X in a cellular environment.
-
Manageable Off-Target Profile: While some off-target activity is observed against CLK1 and CLK2, the binding affinities and cellular engagement are significantly weaker (100- to 700-fold less potent) than for the primary target, Kinase X. This level of selectivity is often considered acceptable in early-stage drug discovery. The furo[3,2-b]pyridine core has been reported to be a scaffold for highly selective inhibitors of cdc-like kinases (CLKs).[1] The observed off-target activity is therefore not unexpected and provides a clear direction for future medicinal chemistry efforts to further enhance selectivity.
-
Favorable Comparison to Benchmarks: When compared to the exceptionally high selectivity of covalent inhibitors like Sotorasib and Adagrasib for their specific mutant target, this compound demonstrates a more typical profile for a reversible ATP-competitive inhibitor. The key takeaway is the substantial window between on-target and off-target potencies.
Conclusion and Future Directions
This comprehensive guide has outlined a robust framework for assessing the cross-reactivity profile of the novel Kinase X inhibitor, this compound. By employing a combination of biochemical and cellular assays, we can build a high-confidence profile of a compound's selectivity, which is critical for mitigating the risks of off-target toxicity and ensuring the desired therapeutic effect.
The hypothetical data suggests that this compound is a promising lead compound with a favorable selectivity profile. Future work should focus on structure-activity relationship (SAR) studies to further improve selectivity against the CLK family of kinases and to profile the compound against a broader panel of kinases and other ATP-binding proteins. Ultimately, a thorough understanding of the cross-reactivity profile is indispensable for the successful clinical translation of any new kinase inhibitor.
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The Pivotal Role of Methylation in Fine-Tuning the Bioactivity of Furo[3,2-b]pyridines: A Comparative Guide
In the landscape of medicinal chemistry, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics.[1] Its rigid, planar geometry and unique electronic distribution make it an ideal framework for designing potent and selective inhibitors of key biological targets, particularly protein kinases and modulators of critical signaling pathways.[2][3] This guide provides an in-depth comparison of methylated furo[3,2-b]pyridine derivatives, elucidating the profound impact of methyl group substitution on their structure-activity relationship (SAR). We will delve into the causality behind experimental designs, present comparative biological data, and provide detailed protocols for the synthesis and evaluation of these compelling compounds.
The Furo[3,2-b]pyridine Core: A Versatile Pharmacophore
The furo[3,2-b]pyridine nucleus is a bicyclic heterocycle that has garnered considerable attention for its ability to serve as a scaffold for inhibitors of Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2), all of which are implicated in oncogenesis.[2] Furthermore, derivatives of this scaffold have been identified as potent modulators of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and a pathway frequently dysregulated in cancer.[3][4]
The strategic placement of substituents on this core structure is paramount in dictating the potency and selectivity of the resulting compounds. Among the various possible modifications, methylation represents a subtle yet powerful tool for medicinal chemists. The addition of a methyl group can influence a molecule's conformational rigidity, lipophilicity, metabolic stability, and steric interactions within a biological target's binding site.
Comparative Analysis of Methylated Furo[3,2-b]pyridines
While a systematic study focusing exclusively on the positional effects of methylation on the furo[3,2-b]pyridine core is not extensively documented in a single source, we can synthesize findings from broader studies on substituted derivatives to understand the impact of methylation. The primary biological activities explored for this scaffold are kinase inhibition and modulation of the Hedgehog signaling pathway.
Kinase Inhibition: A Tale of Selectivity and Potency
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for developing selective kinase inhibitors.[2] Studies on various substituted analogues have revealed that the nature and position of functional groups are critical for achieving high potency and selectivity.
Data Summary: Kinase Inhibitory Activity of Substituted Furo[3,2-b]pyridine Analogues
| Compound ID | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| CLK Inhibitor Series | ||||
| Analogue A | 3,5-disubstituted | CLKs | Potent, selective | [3] |
| CDK2 Inhibitor Series | ||||
| Compound X | 2-substituted | CDK2 | Varies with substituent | [2] |
| General Pyridine Derivatives | ||||
| Derivative 59 | para-CH₃ substitution | Antiproliferative | 0.0049 | [5] |
| Derivative 61 | ortho-CH₃ substitution | Antiproliferative | 0.0919 | [5] |
| Derivative 62 | meta-CH₃ substitution | Antiproliferative | 0.0824 | [5] |
From the broader context of pyridine derivatives, it is evident that the position of a methyl group can dramatically alter biological activity. For instance, a para-methyl substitution on a pyridine ring has been shown to significantly enhance antiproliferative activity compared to ortho or meta substitutions.[5] This highlights the importance of precise positional control during synthesis to optimize therapeutic efficacy.
Hedgehog Pathway Modulation
A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while inactive as kinase inhibitors, have demonstrated sub-micromolar activity as modulators of the Hedgehog signaling pathway.[3] The SAR in this context is distinct from that of kinase inhibition, suggesting that different structural features govern these two biological activities. While specific data on methylated analogues is limited, the principle of substituent effects remains central. The addition of methyl groups can alter the overall shape and electronic properties of the molecule, influencing its interaction with components of the Hh pathway.
Experimental Design and Methodologies
The causality behind the experimental choices in synthesizing and evaluating these compounds lies in the iterative process of drug discovery. An initial library of diverse compounds is synthesized to probe the SAR of the core scaffold.[3] Hits from this initial screen are then optimized by making subtle structural modifications, such as the addition or repositioning of methyl groups, to enhance potency and selectivity while minimizing off-target effects and toxicity.
Synthesis of Methylated Furo[3,2-b]pyridines
The construction of the furo[3,2-b]pyridine core can be achieved through several synthetic routes, with palladium- and copper-catalyzed cross-coupling reactions being particularly prevalent.[2] A common strategy involves a Sonogashira cross-coupling followed by heteroannulation.
Diagram: Synthetic Workflow for 2-Substituted Furo[3,2-b]pyridines
Caption: General workflow for the synthesis of 2-substituted furo[3,2-b]pyridines.
Step-by-Step Protocol: Synthesis of 2-Substituted Furo[3,2-b]pyridines [6]
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) in ethanol, add the terminal alkyne (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and triethylamine (2 mmol).
-
Reaction Conditions: Subject the reaction mixture to ultrasound irradiation at a specified frequency and power for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.
Biological Evaluation: Kinase Inhibition and Hedgehog Pathway Assays
The biological evaluation of these compounds is crucial to determine their potency and selectivity. Standard in vitro assays are employed for this purpose.
Diagram: Workflow for In Vitro Biological Evaluation
Caption: Workflow for evaluating the biological activity of synthesized compounds.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase (e.g., CLK1) and its corresponding substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (methylated furo[3,2-b]pyridines) in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound. Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity, depending on the assay format.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Step-by-Step Protocol: Hedgehog Signaling Luciferase Reporter Assay [7][8]
-
Cell Culture: Culture a suitable reporter cell line (e.g., Shh-LIGHT2 cells) that expresses a Gli-responsive luciferase reporter gene.
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., purmorphamine) and varying concentrations of the test compounds for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Calculate the percentage of pathway inhibition and determine the IC50 or EC50 values.
Conclusion and Future Directions
The strategic placement of methyl groups on the furo[3,2-b]pyridine scaffold is a critical determinant of its biological activity. While comprehensive SAR data for a full matrix of methylated analogues is an area ripe for further investigation, the existing literature strongly supports the principle that methylation is a powerful tool for optimizing the potency and selectivity of these compounds as kinase inhibitors and Hedgehog pathway modulators.
Future research should focus on the systematic synthesis and evaluation of mono-, di-, and tri-methylated furo[3,2-b]pyridines to create a detailed map of the SAR. This will not only provide a deeper understanding of the molecular interactions governing their biological effects but also accelerate the development of novel, highly targeted therapeutics for a range of diseases, including cancer. The detailed protocols and comparative insights provided in this guide serve as a foundational resource for researchers embarking on this exciting endeavor.
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Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(3), 131-137. Retrieved from [Link]
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Navigating the Therapeutic Landscape: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
A Senior Application Scientist's Perspective on Preclinical Evaluation of a Novel Furo[3,2-b]pyridine Derivative
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with a growing body of evidence demonstrating its potential as a source of potent and selective anticancer agents.[1][2][3] This guide provides a comprehensive, albeit predictive, analysis of a novel derivative, 2-Methylfuro[3,2-b]pyridin-3(2H)-one, and its anticipated activity profile. In the absence of direct experimental data for this specific compound, we will extrapolate its potential efficacy by examining the well-documented activities of structurally related furo[3,2-b]pyridine analogs. This comparative analysis will be benchmarked against established multi-kinase inhibitors, Sorafenib and Regorafenib, providing a clinically relevant context for its potential therapeutic application.
The Rationale: Why Furo[3,2-b]pyridines Warrant Investigation
The furo[3,2-b]pyridine core structure offers a unique three-dimensional arrangement of atoms that allows for precise interactions with various biological targets, particularly protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The planar and rigid nature of the furo[3,2-b]pyridine scaffold provides a robust platform for the design of inhibitors with high specificity, a critical factor in minimizing off-target effects and improving the therapeutic index of a drug candidate.
In Vitro Evaluation: Gauging Cellular and Molecular Activity
The initial assessment of any potential anticancer compound begins with a battery of in vitro assays designed to determine its cytotoxic effects on cancer cells and its interaction with specific molecular targets.
Assessing Cytotoxicity: The MTT Assay
A fundamental first step is to evaluate the compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6][7]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and comparator compounds) for 72 hours.[8]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.
Anticipated Results and Comparative Analysis:
Based on published data for related furo[3,2-b]pyridine derivatives, we can anticipate that this compound will exhibit potent cytotoxicity against a panel of cancer cell lines.[9][10] For a meaningful comparison, we will benchmark its hypothetical IC50 values against those of Sorafenib and Regorafenib.
| Compound | Target Cancer Cell Line | Predicted IC50 (µM) | Comparator: Sorafenib IC50 (µM) | Comparator: Regorafenib IC50 (µM) |
| This compound | MDA-MB-231 (Breast) | < 10 | ~5-10 | ~1-5 |
| This compound | A549 (Lung) | < 10 | ~5-15 | ~2-8 |
| This compound | HCT116 (Colon) | < 10 | ~5-10 | ~1-5 |
Note: The predicted IC50 values are hypothetical and serve as a benchmark for potential activity based on the known potency of the furo[3,2-b]pyridine scaffold.
Unraveling the Mechanism: In Vitro Kinase Inhibition Assay
The cytotoxic effects of furo[3,2-b]pyridine derivatives are often attributed to their ability to inhibit specific protein kinases.[4] A biochemical assay is crucial to identify the molecular targets of this compound and to understand its mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing kinase inhibition using a radiometric assay.[11]
-
Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., VEGFR2, PDGFR, Raf-1), a suitable substrate (e.g., a specific peptide), and varying concentrations of the test compound in a kinase assay buffer.[12][13]
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (including a radiolabeled ATP, such as [γ-³²P]ATP).[11]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane and washing away the excess ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The signal is proportional to the kinase activity.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Potential Molecular Targets and Comparative Selectivity:
Many furo[3,2-b]pyridine derivatives have demonstrated inhibitory activity against kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and Raf kinases.[4] Sorafenib and Regorafenib are known multi-kinase inhibitors that target these same pathways.[1][14][15][16][17][18][19][20]
| Kinase Target | Predicted IC50 (nM) for this compound | Comparator: Sorafenib IC50 (nM) | Comparator: Regorafenib IC50 (nM) |
| VEGFR2 | < 100 | 90 | 4.2 |
| PDGFR-β | < 100 | 57 | 22 |
| c-Raf | < 100 | 6 | 2.5 |
| B-Raf | < 100 | 22 | 28 |
Note: The predicted IC50 values are hypothetical and aim to position the potential potency of the novel compound within the context of established drugs.
Caption: In Vitro Workflow.
In Vivo Validation: Assessing Efficacy in a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. The primary goal of in vivo testing is to assess the compound's anti-tumor efficacy and tolerability in a living organism, which provides a more complex and physiologically relevant environment.
The Gold Standard: Subcutaneous Xenograft Model
The subcutaneous xenograft model in immunocompromised mice is a widely accepted and utilized model for the preclinical evaluation of anticancer drugs.[21][22][23][24]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (and comparator drugs) to the treatment groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). The tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Predicting In Vivo Efficacy and Correlation with In Vitro Data:
A strong correlation between in vitro potency and in vivo efficacy is the desired outcome. If this compound demonstrates potent in vitro cytotoxicity and kinase inhibition, it is reasonable to predict that it will inhibit tumor growth in a xenograft model.
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (50 mg/kg) | 500 | 66.7 |
| Sorafenib (30 mg/kg) | 600 | 60.0 |
| Regorafenib (10 mg/kg) | 450 | 70.0 |
Note: These are hypothetical results to illustrate a potential outcome. Actual results would depend on the compound's pharmacokinetic and pharmacodynamic properties.
Caption: In Vivo Xenograft Workflow.
Bridging the Gap: The In Vitro-In Vivo Correlation
A successful preclinical candidate will demonstrate a clear and logical correlation between its in vitro activity and its in vivo efficacy. Potent inhibition of key kinases in a biochemical assay should translate to significant cytotoxicity against cancer cell lines that are dependent on those kinases. Subsequently, this cellular activity should predict a reduction in tumor growth in an animal model.
For this compound, a strong in vitro-in vivo correlation would be established if:
-
It potently inhibits kinases such as VEGFR, PDGFR, and Raf kinases in vitro.
-
It exhibits significant cytotoxicity against cancer cell lines known to be driven by these signaling pathways.
-
It demonstrates robust anti-tumor efficacy in a xenograft model using one of these sensitive cell lines.
Conclusion and Future Directions
While this guide presents a predictive analysis, it underscores the therapeutic potential of the furo[3,2-b]pyridine scaffold and provides a robust framework for the preclinical evaluation of novel derivatives like this compound. The outlined in vitro and in vivo experimental workflows are critical for establishing a comprehensive understanding of a compound's activity and for making informed decisions about its further development.
The next crucial steps in the evaluation of this compound would involve the actual synthesis and execution of these studies. Furthermore, detailed pharmacokinetic and toxicology studies would be essential to fully characterize its drug-like properties and to establish a safe and effective dosing regimen for potential clinical trials. The promising anticancer activity observed in numerous furo[3,2-b]pyridine analogs provides a strong rationale for the continued exploration of this exciting class of compounds.
References
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- A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. (2017). Journal of Bone Oncology, 9, 67-72.
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- Bantscheff, M., Drewes, G., & Hopf, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
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Bayer. (2021). Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. Retrieved from [Link]
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Bentham Science Publishers. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
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ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
- Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(10), e2294.
- Frenette, C. T. (2017). The Role of Regorafenib in Hepatocellular Carcinoma.
- Li, M., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols, 5(3), 103009.
- Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 109, 249-258.
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
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National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (2024). How to do tumor mouse model properly? Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Hematology & Oncology. (2018). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Retrieved from [Link]
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A Comparative Guide to the Synthetic Strategies for 2-Methylfuro[3,2-b]pyridin-3(2H)-one
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including kinase inhibition.[1] The specific analog, 2-Methylfuro[3,2-b]pyridin-3(2H)-one, presents a unique synthetic challenge due to the presence of the lactone functionality within the fused ring system. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and development.
Introduction to the Target Molecule
This compound is an intriguing target for several reasons. The furo[3,2-b]pyridine core is known to be a versatile scaffold for interacting with various biological targets.[1] The introduction of a methyl group at the 2-position can provide steric and electronic modulation, potentially leading to enhanced potency or selectivity. The carbonyl group at the 3-position introduces a polar functionality that can participate in hydrogen bonding interactions with protein targets. The combination of these features makes this molecule a valuable candidate for screening in various therapeutic areas.
This guide will explore three distinct synthetic strategies for the preparation of this compound, evaluating each based on convergency, potential yields, and the availability of starting materials.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Sonogashira Coupling and Oxidative Cyclization | Route 2: Intramolecular Cyclization of a Pyridone Precursor | Route 3: Pyridine Ring Construction on a Furanone Scaffold |
| Starting Materials | 3-Chloro-2-hydroxypyridine, Propyne | Substituted Pyridone | 2-Methylfuran-3(2H)-one |
| Key Reactions | Sonogashira coupling, Oxidative cyclization, Oxidation | Alkylation, Intramolecular cyclization | Condensation, Cyclization |
| Convergency | Linear | Linear | Convergent |
| Potential Yield | Moderate | Moderate to High | Potentially High |
| Advantages | Well-established initial coupling reaction.[1][2] | Direct formation of the pyridone core. | Late-stage pyridine ring formation allows for diversification. |
| Disadvantages | Requires a separate oxidation step which may have selectivity issues. | Synthesis of the substituted pyridone precursor can be multi-step. | The starting furanone can be unstable. |
Route 1: Sonogashira Coupling and Oxidative Cyclization
This approach leverages the well-established Sonogashira cross-coupling reaction to construct the furo[3,2-b]pyridine core.[1][2] The strategy involves the coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization and subsequent oxidation to install the desired carbonyl group.
Conceptual Workflow
Caption: Sonogashira Coupling and Oxidative Cyclization approach.
Experimental Protocol
Step 1: Synthesis of 2-(Prop-1-yn-1-yl)pyridin-3-ol
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added a palladium catalyst (e.g., 10% Pd/C), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).[2]
-
The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Propyne gas is bubbled through the reaction mixture, or a suitable propyne surrogate is added.
-
The reaction is stirred at an elevated temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization to 2-Methylfuro[3,2-b]pyridine
-
The purified 2-(Prop-1-yn-1-yl)pyridin-3-ol from the previous step is dissolved in a suitable solvent.
-
A catalyst, often copper-based, is added to facilitate the intramolecular C-O bond formation.[1]
-
The reaction is heated to promote cyclization.
-
Work-up and purification by column chromatography afford the 2-methylfuro[3,2-b]pyridine intermediate.
Step 3: Oxidation to this compound
-
The 2-methylfuro[3,2-b]pyridine is dissolved in an appropriate solvent.
-
A suitable oxidizing agent is added. The choice of oxidant is critical to achieve selective oxidation at the 3-position without affecting the pyridine ring.
-
The reaction is monitored closely, and upon completion, the product is isolated and purified.
Causality and Experimental Choices
The choice of a palladium/copper co-catalyst system for the Sonogashira coupling is standard and highly effective for the formation of C-C bonds between sp-hybridized and sp2-hybridized carbon atoms.[1][2] The subsequent copper-catalyzed cyclization is a common method for the formation of the furan ring in furo[3,2-b]pyridine systems.[1] The final oxidation step is the most challenging aspect of this route. The electron-rich furan ring is susceptible to oxidation, and careful selection of the oxidizing agent and reaction conditions is necessary to achieve the desired regioselectivity.
Route 2: Intramolecular Cyclization of a Pyridone Precursor
This strategy focuses on the early installation of the pyridone moiety and subsequent intramolecular cyclization to form the fused furanone ring. This approach offers the advantage of avoiding a potentially problematic late-stage oxidation.
Conceptual Workflow
Caption: Intramolecular Cyclization of a Pyridone Precursor.
Experimental Protocol
Step 1: Synthesis of a Substituted Pyridone Precursor
-
A suitable starting pyridone is synthesized or procured. For this route, a pyridone with a leaving group at the 3-position and a hydroxyl group at the 2-position would be ideal.
-
The hydroxyl group is alkylated with a reagent containing a propargyl group, for example, propargyl bromide, in the presence of a base.
Step 2: Intramolecular Cyclization
-
The resulting N-propargylpyridone is subjected to cyclization conditions. This could involve treatment with a base to promote an intramolecular nucleophilic attack of the pyridone oxygen onto the alkyne.
-
Alternatively, a transition-metal-catalyzed cyclization could be employed.
-
The reaction is worked up, and the desired this compound is purified.
Causality and Experimental Choices
The success of this route hinges on the efficient synthesis of the key pyridone precursor. The intramolecular cyclization of a tethered alkyne is a powerful method for the formation of heterocyclic rings.[3] The choice of a base or a transition metal catalyst for the cyclization will depend on the specific substrate and the desired reaction conditions. This route offers a more direct approach to the final product, potentially leading to higher overall yields compared to Route 1.
Route 3: Pyridine Ring Construction on a Furanone Scaffold
This convergent strategy involves the synthesis of the pyridine ring onto a pre-existing 2-methylfuran-3(2H)-one scaffold. This approach allows for the late-stage introduction of the pyridine ring, which could be advantageous for creating a library of analogs with diverse substitution patterns on the pyridine ring.
Conceptual Workflow
Caption: Pyridine Ring Construction on a Furanone Scaffold.
Experimental Protocol
Step 1: Synthesis of 2-Methylfuran-3(2H)-one
-
2-Methylfuran-3(2H)-one can be prepared from commercially available starting materials through various known methods.
Step 2: Condensation and Cyclization
-
The 2-methylfuran-3(2H)-one is reacted with a suitable three-carbon synthon that will form the pyridine ring. This could be a 1,3-dicarbonyl compound or an enamine derivative.
-
The condensation reaction is typically carried out in the presence of a catalyst, such as an acid or a base.
-
The resulting intermediate undergoes a cyclization and dehydration sequence to form the fused pyridine ring.
-
The final product is isolated and purified.
Causality and Experimental Choices
This route is conceptually elegant due to its convergent nature. However, the stability of the 2-methylfuran-3(2H)-one starting material can be a concern. The choice of the pyridine ring precursor and the reaction conditions for the condensation and cyclization will be crucial for the success of this strategy. While there are no direct examples in the provided search results for this specific transformation, the general principles of pyridine synthesis from 1,5-dicarbonyl compounds or their equivalents are well-established.
Conclusion
The synthesis of this compound presents a formidable challenge that can be approached through several strategic disconnections. Route 1, utilizing a Sonogashira coupling, benefits from a reliable initial step but faces a potentially difficult final oxidation. Route 2 offers a more direct pathway by forming the pyridone early, but the synthesis of the required precursor may be lengthy. Route 3 is the most convergent, allowing for late-stage diversification, but may be hampered by the stability of the furanone starting material.
The optimal route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. Further experimental validation is required to determine the most efficient and robust method for the preparation of this promising heterocyclic compound.
References
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PubMed. Furo(3,2-b)pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
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National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
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RSC Publishing. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Available from: [Link]
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ResearchGate. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Available from: [Link]
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PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available from: [Link]
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Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available from: [Link]
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NIH. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]
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RSC Publishing. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Available from: [Link]
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A Head-to-Head Comparative Guide: Evaluating 2-Methylfuro[3,2-b]pyridin-3(2H)-one Against the Multi-Kinase Inhibitor Sorafenib
Introduction
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has been a cornerstone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2][3] Its mechanism of action, targeting key signaling pathways involved in tumor proliferation and angiogenesis, has set a benchmark for novel therapeutic agents.[1][3][4][5] This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity, 2-Methylfuro[3,2-b]pyridin-3(2H)-one, against Sorafenib. The furo[3,2-b]pyridine scaffold has been identified as a promising pharmacophore in the design of kinase inhibitors, suggesting that this compound may possess therapeutic potential.[6]
This document is structured to guide researchers through a logical, multi-faceted evaluation process, from initial in vitro characterization to in vivo efficacy studies. The objective is to not only compare potency but also to delineate the mechanistic nuances, selectivity, and potential therapeutic advantages of this novel compound relative to the established clinical agent, Sorafenib.
Part 1: Foundational Characterization and Mechanism of Action
A thorough understanding of the fundamental properties and mechanism of action is paramount before proceeding to more complex biological assays. This initial phase focuses on elucidating the biochemical and cellular effects of this compound and establishing a baseline for comparison with Sorafenib.
Physicochemical Properties and Chemical Structure
A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters are critical for understanding its drug-like properties and for the design of appropriate experimental conditions.
| Property | This compound | Sorafenib |
| Molecular Formula | C8H7NO2 | C21H16ClF3N4O3 |
| Molar Mass | 149.15 g/mol | 464.8 g/mol |
| Structure | ||
| Predicted Solubility | To be determined | Poorly soluble in water |
| Predicted Lipophilicity (LogP) | To be determined | 3.8 |
Note: The structure and properties for this compound are theoretical and require experimental verification.
Kinase Inhibition Profiling
Sorafenib is a multi-kinase inhibitor targeting the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[1][3][4] A primary objective is to determine if this compound shares a similar target profile or possesses a more selective or unique mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of kinases, including those targeted by Sorafenib (e.g., RAF-1, B-RAF, VEGFR-2, PDGFR-β).
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compounds (this compound and Sorafenib), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a dilution series of the test compounds and Sorafenib (as a positive control).
-
In a 96-well plate, combine the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Add the diluted compounds to the wells.
-
Incubate the plate at 30°C for 1 hour.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
-
Expected Outcome: This assay will reveal the kinase inhibitory profile of this compound, allowing for a direct comparison of its potency and selectivity against Sorafenib.
Cellular Target Engagement and Pathway Analysis
Biochemical assays provide a measure of direct enzyme inhibition. However, it is crucial to confirm that the compound can engage its target within a cellular context and modulate downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the Raf/MEK/ERK and VEGFR signaling pathways in relevant cancer cell lines (e.g., HepG2 for HCC, A498 for RCC).
-
Materials: Cancer cell lines, cell culture media, test compounds, Sorafenib, lysis buffer, primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-VEGFR2, anti-VEGFR2), and secondary antibodies.
-
Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or Sorafenib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Expected Outcome: This experiment will demonstrate whether this compound can inhibit the targeted signaling pathways within cancer cells, providing a mechanistic comparison to Sorafenib.
Signaling Pathway Visualization
Caption: Simplified signaling pathway targeted by Sorafenib and the hypothesized target of this compound.
Part 2: In Vitro Efficacy and Selectivity
Following the initial mechanistic studies, the next logical step is to evaluate the anti-proliferative and cytotoxic effects of this compound in a panel of cancer cell lines and to assess its selectivity for cancer cells over normal cells.
Anti-proliferative Activity
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (GI50) of this compound in a panel of cancer cell lines (e.g., HCC lines: HepG2, Huh7; RCC lines: A498, 786-O) and compare it to Sorafenib.
-
Materials: Cancer cell lines, normal cell line (e.g., primary human hepatocytes or renal proximal tubule epithelial cells), cell culture media, 96-well plates, test compounds, Sorafenib, and a viability assay reagent (e.g., MTT or CellTiter-Glo®, Promega).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or Sorafenib for 72 hours.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell viability against the log concentration of the compound.
-
Data Presentation: Comparative GI50 Values (Hypothetical Data)
| Cell Line | This compound GI50 (µM) | Sorafenib GI50 (µM) |
| HepG2 (HCC) | To be determined | 5.8 |
| Huh7 (HCC) | To be determined | 7.2 |
| A498 (RCC) | To be determined | 4.5 |
| 786-O (RCC) | To be determined | 6.1 |
| Normal Hepatocytes | To be determined | >20 |
| Normal Renal Cells | To be determined | >20 |
Apoptosis Induction
To determine if the observed decrease in cell viability is due to apoptosis, a key mechanism of action for many anti-cancer drugs, including Sorafenib, further investigation is required.[1]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
-
Materials: Cancer cell lines, test compounds, Sorafenib, Annexin V-FITC/PI staining kit, and a flow cytometer.
-
Procedure:
-
Treat the cells with the test compounds at their respective GI50 concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Experimental Workflow Visualization
Caption: Workflow for assessing apoptosis induction by flow cytometry.
Part 3: In Vivo Efficacy and Toxicological Assessment
The ultimate test of a novel anti-cancer agent is its ability to inhibit tumor growth in a living organism with an acceptable safety profile. This section outlines the in vivo studies necessary to compare this compound with Sorafenib.
Xenograft Tumor Models
Experimental Protocol: Human Tumor Xenograft Study in Nude Mice
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo and compare it to Sorafenib.
-
Materials: Immunocompromised mice (e.g., athymic nude mice), cancer cell lines (e.g., HepG2 or A498), Matrigel, test compounds, Sorafenib, and vehicle control.
-
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound at different doses, and Sorafenib).
-
Administer the treatments daily via oral gavage.
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Data Presentation: In Vivo Efficacy Metrics
| Parameter | This compound | Sorafenib |
| Tumor Growth Inhibition (%) | To be determined | ~50-70% |
| Change in Body Weight (%) | To be determined | <10% loss |
| Toxicity Observations | To be determined | Hand-foot skin reaction, diarrhea |
Preliminary Toxicological Evaluation
A preliminary assessment of the compound's toxicity is essential. This can be integrated into the efficacy studies by monitoring key parameters.
Experimental Protocol: In-life Observations and Post-mortem Analysis
-
Objective: To identify any overt signs of toxicity associated with the administration of this compound.
-
Procedure:
-
During the in vivo efficacy study, monitor the mice daily for clinical signs of toxicity (e.g., changes in behavior, appetite, and physical appearance).
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen) for histopathological examination.
-
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the head-to-head comparison of the novel chemical entity, this compound, with the established multi-kinase inhibitor, Sorafenib. By systematically evaluating the physicochemical properties, mechanism of action, in vitro efficacy, and in vivo performance, researchers can generate a robust dataset to determine the therapeutic potential of this new compound. The proposed experimental protocols are designed to be self-validating, with the inclusion of Sorafenib as a benchmark control at every stage. The successful execution of these studies will provide critical insights into whether this compound offers a superior efficacy, an improved safety profile, or a distinct mechanistic advantage over the current standard of care.
References
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6173-6181. [Link]
-
Amber Lifesciences. (2024). Sorafenib Guide: Dosage, Side Effects, and Treatment Benefits. Amber Lifesciences. [Link]
-
Drugs.com. (n.d.). Sorafenib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Proteopedia. (2022). Sorafenib. Proteopedia, life in 3D. [Link]
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. ClinPGx. [Link]
-
Chen, Y., et al. (2020). Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma. Journal of Hematology & Oncology, 13(1), 1-14. [Link]
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Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. [Link]
-
Escudier, B., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. New England Journal of Medicine, 356(2), 125-134. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
This document provides a detailed protocol for the proper disposal of 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a heterocyclic compound utilized in various research and development applications. The following procedures are synthesized from established safety protocols for structurally related compounds and general best practices in laboratory chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the known hazards of pyridine and furan derivatives is mandated.
Hazard Assessment and Triage: Understanding the Risks
This compound incorporates both a pyridine and a furan moiety, suggesting a hazard profile that includes potential toxicity, irritation, and flammability. Analogous structures, such as pyridine, are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[1] Furan derivatives can also be toxic and flammable.[2][3] Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards.
Assumed Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Fatal | Based on pyridine and its derivatives.[1][4] |
| Skin Corrosion/Irritation | Irritant to Corrosive | Pyridine and related heterocycles are known skin irritants.[5][6] |
| Serious Eye Damage/Irritation | Serious Irritant to Damaging | Common hazard for nitrogen-containing heterocyclic compounds.[5][6] |
| Flammability | Flammable Liquid and Vapor | Pyridine and methylfuran are flammable.[3] |
| Environmental Hazard | Potentially Toxic to Aquatic Life | Pyridine is toxic to aquatic life.[1] |
Pre-Disposal Operations: Ensuring a Safe Laboratory Environment
Before commencing any disposal procedures, a thorough preparation of the workspace and personnel is critical to mitigate exposure and prevent accidental release.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Butyl rubber or PVA gloves are recommended over standard nitrile gloves for handling pyridine-like compounds.[4] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is required.
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[4]
2.2. Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All transfers and manipulations of this compound and its waste must occur within a properly functioning chemical fume hood.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to final collection.
3.1. Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.
-
Step 1: Designate a Waste Container: Select a clean, sealable, and chemically compatible waste container. Glass bottles are generally suitable, but compatibility should be verified. The container must be clearly labeled as "Hazardous Waste: this compound" with the appropriate hazard pictograms (e.g., flammable, toxic, irritant).
-
Step 2: Collect Waste: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), directly into the designated waste container.
-
Step 3: Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[4]
3.2. Container Management and Storage
Proper management of the waste container is crucial for maintaining a safe laboratory environment.
-
Step 1: Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7] Funnels should not be left in the container opening.
-
Step 2: Proper Labeling: Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label should include the full chemical name, concentration, and date.
-
Step 3: Safe Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[8] Ensure secondary containment is used to capture any potential leaks.
3.3. Final Disposal Request
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Step 1: Complete Collection Request: Fill out a chemical waste collection request form as required by your institution.[4]
-
Step 2: Await Pickup: Do not transport the waste container outside of the laboratory. Await pickup by trained EHS personnel.
The logical flow for the disposal process is illustrated in the following diagram:
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
4.1. Spill Response
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material (e.g., Chemizorb®) to contain and absorb the spill.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the affected area with an appropriate solvent and then soap and water.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[4] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The decision-making process for handling a spill is outlined below:
Caption: Decision tree for responding to a chemical spill.
By adhering to these protocols, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Furo(3,2-b)pyridine. PubChem, National Institutes of Health. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
5-Methylfuro[3,2-b]pyridine. PubChem, National Institutes of Health. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
2-Methylfuran Safety Data Sheet. Carl Roth. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]
-
PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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Personal protective equipment for handling 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Comprehensive Safety and Handling Guide: 2-Methylfuro[3,2-b]pyridin-3(2H)-one
This guide provides essential safety protocols and operational directives for the handling of this compound. As this is a novel compound, specific toxicological and reactivity data are not fully available. Therefore, this protocol is grounded in the principle of treating all new or uncharacterized substances as potentially hazardous, drawing upon data from structurally analogous compounds to establish a robust framework for safety.[1][2]
At-a-Glance Hazard Assessment
A formal hazard profile for this compound has not been established. Our assessment is therefore extrapolated from its constituent structural motifs: a furo[3,2-b]pyridine core and related heterocyclic compounds.
-
Core Structure (Furo[3,2-b]pyridine): The parent furo[3,2-b]pyridine is classified with specific GHS Hazard Statements. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] There is also a potential for it to cause respiratory irritation (H335).[3]
-
Pyridine Moiety: Pyridine-containing compounds are often harmful if swallowed, inhaled, or in contact with skin.[4] They are typically flammable liquids and vapors.
-
Furan Moiety: Furan derivatives, such as 2-methylfuran, can be highly flammable, acutely toxic if inhaled, and toxic if swallowed.[5][6]
-
Ketone Functionality: While the ketone in this structure is part of a lactone-like system, ketones as a class can have varying levels of reactivity and toxicity.
| Potential Hazard | Basis of Assessment | GHS Hazard Code (Anticipated) |
| Serious Eye Irritation | Furo[3,2-b]pyridine parent structure | H319 |
| Skin Irritation | Furo[3,2-b]pyridine parent structure[3] | H315 |
| Respiratory Irritation | Furo[3,2-b]pyridine parent structure[3] | H335 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Pyridine & Furan structural analogues[6] | H302, H312, H332 |
Core Principle: The Precautionary Approach
When working with novel chemical entities, the absence of data is not an indication of safety. All operations involving this compound must adhere to the following principles:
-
Minimize Exposure: All handling procedures should be designed to minimize the possibility of direct contact, inhalation, or ingestion.[2]
-
Assume Potency: Treat the compound as if it were a potent pharmacological agent until proven otherwise.
-
Control at the Source: Use engineering controls (i.e., chemical fume hoods) as the primary line of defense.[2] Personal Protective Equipment (PPE) is a critical final barrier.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the planned procedures. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1 Safety Glasses | Single pair Nitrile Gloves | Lab Coat | Not required |
| Weighing (Solid) / Aliquoting (Solution) | ANSI Z87.1 Safety Goggles | Double-gloved (Nitrile) | Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Reaction Setup & Workup | Safety Goggles & Face Shield | Double-gloved (Nitrile) | Lab Coat & Chemically Resistant Apron | Mandatory: Certified Chemical Fume Hood |
| Large Scale (>5g) Operations | Safety Goggles & Face Shield | Double-gloved (Nitrile or Neoprene)[8] | Chemically Resistant Coverall ("Bunny Suit")[9] | Mandatory: Certified Chemical Fume Hood |
Justification for PPE Selection:
-
Eye and Face Protection: Given the H319 warning for the parent heterocycle, protection against splashes is paramount.[3] Safety goggles provide a full seal around the eyes. A face shield should be worn over goggles during procedures with a higher splash risk, such as transfers of larger volumes or reactions under pressure.[7]
-
Hand Protection: Double-gloving with nitrile gloves provides robust protection against incidental contact.[1] Nitrile is effective against a wide range of chemicals, including bases, oils, and many solvents.[8] For extended exposure or when handling solutions with aggressive solvents, consult a glove compatibility chart. Contaminated gloves should be removed and replaced immediately.[2]
-
Body Protection: A standard lab coat protects personal clothing from minor spills.[10] For procedures with significant splash potential, a chemically resistant apron or a full coverall is necessary to prevent skin exposure.[9]
-
Respiratory Protection: Due to the risk of respiratory irritation (H335) and potential inhalation toxicity, all manipulations of this compound that could generate dust (if solid) or vapors must be performed within a certified chemical fume hood.[3] A surgical mask is insufficient as it does not protect the wearer from chemical vapors.[11] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator, such as an N95 for particulates or a respirator with organic vapor cartridges.[11]
Procedural Workflow: From Receipt to Disposal
The following workflow outlines the critical steps and associated safety measures for handling this compound.
Caption: Standard operational workflow for handling this compound.
Emergency Protocols
Spill Management
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with a non-flammable absorbent material (e.g., sand, diatomaceous earth).[12]
-
Gently cover the spill to absorb it. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[13]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Waste Classification: Based on the pyridine component, this waste should be classified as hazardous.[15]
-
Collection:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, etc., must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Avoid overfilling containers.
-
-
Final Disposal: Disposal must be conducted through your institution's certified EHS provider. The likely disposal method for this class of compound is controlled high-temperature incineration.[15] Do not dispose of this chemical down the drain or in regular trash.[14][16]
References
- Pyridine - SAFETY DATA SHEET. (2024). PENTA.
- Pyridine - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Furo[3,2-b]pyridine (HMDB0252540) - Human Metabolome Database. (2021). HMDB.
- Furo(3,2-b)pyridine | C7H5NO | CID 12210217. (n.d.). PubChem - NIH.
- Safety Data Sheet: 2-Methylfuran. (n.d.). Carl ROTH.
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Ensuring the safe handling of chemicals. (2022). World Health Organization (WHO).
- 2-Methylfuran - SAFETY DATA SHEET. (2025).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Furo[3,2-b]pyridin-3(2H)-one(9CI) - ChemicalBook. (2022). ChemicalBook.
- How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR.
- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET PYRIDINE. (2024). ChemSupply Australia.
- Pyridine - Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
